molecular formula C11H16N2O3S B3389182 [2-(morpholine-4-sulfonyl)phenyl]methanamine CAS No. 918865-07-3

[2-(morpholine-4-sulfonyl)phenyl]methanamine

Cat. No.: B3389182
CAS No.: 918865-07-3
M. Wt: 256.32 g/mol
InChI Key: WUDANWFUBVLOQS-UHFFFAOYSA-N
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Description

[2-(morpholine-4-sulfonyl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(morpholine-4-sulfonyl)phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(morpholine-4-sulfonyl)phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-morpholin-4-ylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDANWFUBVLOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260049
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918865-07-3
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918865-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of [2-(morpholine-4-sulfonyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(morpholine-4-sulfonyl)phenyl]methanamine—frequently referred to as 2-(morpholinosulfonyl)benzylamine—is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring a reactive primary benzylamine handle coupled with a pharmacologically privileged morpholine-sulfonamide moiety, this compound serves as a critical intermediate for synthesizing targeted therapeutics.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural nuances, and field-proven experimental workflows. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, focusing instead on the causality behind its chemical behavior and how to optimize its use in the laboratory.

Physicochemical Properties & Molecular Descriptors

Understanding the baseline physicochemical profile is paramount for predicting both synthetic reactivity and downstream pharmacokinetic behavior. The compound is predominantly supplied as a hydrochloride salt to ensure long-term stability against oxidative degradation and atmospheric carbon dioxide absorption (which leads to carbamate formation)[1].

The quantitative data below summarizes the core parameters necessary for stoichiometric calculations and computational modeling.

Table 1: Key Physicochemical Properties
PropertyValueScientific Relevance
IUPAC Name (2-morpholin-4-ylsulfonylphenyl)methanamine hydrochlorideStandardized structural nomenclature[1].
CAS Number 918812-18-7 (Hydrochloride salt)Primary identifier for procurement and safety tracking[1].
Molecular Formula C₁₁H₁₇ClN₂O₃SElemental composition[1].
Molecular Weight 292.78 g/mol Critical for precise stoichiometric equivalents[1].
SMILES C1COCCN1S(=O)(=O)C2=CC=CC=C2CN.ClUtilized for in silico docking and property prediction[1].
TPSA (Calculated) ~77.5 ŲPredicts moderate membrane permeability; restricts BBB crossing but ideal for peripheral targets.
H-Bond Donors/Acceptors 2 / 4Defines the ligand-target interaction profile and solubility.

Structural and Mechanistic Insights: The Ortho Effect

The architectural design of this molecule is highly intentional. It is engineered to impart specific molecular interactions to the final drug candidate.

  • The Morpholine Ring (Solubility Enhancer): Unlike highly lipophilic piperidine or aliphatic chains, the morpholine oxygen introduces a hydrogen-bond acceptor that significantly lowers the overall LogP. This helps maintain the final drug candidate within Lipinski's Rule of 5 parameters, enhancing aqueous solubility.

  • The Sulfonyl Linker (Rigidifier & Acceptor): The sulfonamide group acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor, locking the local conformation of the molecule.

  • The Ortho Steric Environment (Critical Synthetic Factor): The most critical synthetic feature of this molecule is the ortho relationship between the bulky morpholine-4-sulfonyl group and the methanamine (-CH₂NH₂) handle. This proximity creates significant steric hindrance around the nucleophilic nitrogen. Furthermore, intramolecular hydrogen bonding between the amine protons and the sulfonyl oxygens can pre-organize the conformation, slightly dampening the amine's nucleophilicity.

Pharmacophore Core [2-(morpholine-4-sulfonyl) phenyl]methanamine Amine Benzylamine Moiety (Primary Amine Handle) Core->Amine Synthetic site Sulfonyl Sulfonyl Linker (Strong H-Bond Acceptor) Core->Sulfonyl Rigidifies structure Morpholine Morpholine Ring (Solubility Enhancer) Core->Morpholine Modulates LogP

Figure 1: Pharmacophore deconstruction of[2-(morpholine-4-sulfonyl)phenyl]methanamine.

Experimental Workflows: Overcoming Steric Hindrance

Protocol: High-Efficiency Amide Coupling (Self-Validating Workflow)

Rationale: The use of N,N-Diisopropylethylamine (DIPEA) in excess (3.0 equivalents) is mandatory here. One equivalent is consumed immediately to neutralize the hydrochloride salt of the amine[1], while the remaining base facilitates the deprotonation of the carboxylic acid and drives the HATU activation cycle.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 eq) dropwise. Stir at 25°C for 15 minutes to ensure complete active ester formation.

  • Amine Free-Basing: In a separate vial, suspend [2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride (1.1 eq) in DMF and add DIPEA (1.0 eq) to liberate the free base.

  • Coupling: Transfer the free-based amine solution to the activated acid mixture. Stir at 25°C for 2–4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the product mass validates the completion of the reaction.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Carboxylic Acid Activation (Acid + HATU + DIPEA in DMF) Step2 2. Active Ester Formation (Stir 15 min at 25°C) Step1->Step2 Step3 3. Amine Addition (Add HCl salt + Excess DIPEA) Step2->Step3 Step4 4. Amide Bond Formation (Stir 2-4 hours at 25°C) Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc / NaHCO3 wash) Step4->Step5

Figure 2: Optimized amide coupling workflow overcoming ortho-steric hindrance.

Safety, Handling, and Storage Protocol

Despite its synthetic utility, this compound possesses a hazard profile that requires strict laboratory controls. According to standardized Safety Data Sheets (SDS), the compound is classified as a corrosive material[2].

  • Hazards & Toxicology: The compound causes severe skin burns and serious eye damage. Ingestion causes severe swelling and damage to delicate tissues, with a danger of gastrointestinal perforation. It may also cause respiratory irritation[2].

  • PPE & Handling: Always handle within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory. In case of skin contact, rinse immediately with plenty of water for at least 15 minutes[2].

  • Storage Conditions: Must be stored in a designated corrosives area. To maintain product quality and prevent degradation, store under an inert atmosphere (Argon or Nitrogen) in a tightly closed container. The environment must be dry, cool, and well-ventilated[2].

  • Incompatibilities: Keep strictly away from strong oxidizing agents, strong acids, and strong reducing agents to prevent exothermic degradation[2].

References

  • Fisher Scientific. "CAS RN 918812-18-7 | 1-[2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride - Pricing & Availability." Thermo Fisher Scientific DE. Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET: N-Methyl-2-(morpholinosulfonyl)benzylamine / Derivatives." Thermo Fisher Scientific CA. Available at:[Link]

Sources

Molecular weight and SMILES string for [2-(morpholine-4-sulfonyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, synthetic methodology, and applications of [2-(morpholine-4-sulfonyl)phenyl]methanamine .

Executive Summary

[2-(Morpholine-4-sulfonyl)phenyl]methanamine is a bifunctional building block extensively utilized in medicinal chemistry.[1] Characterized by an ortho-substituted benzene core linking a morpholine sulfonamide moiety and a primary benzylamine, this compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its structure offers a unique combination of a rigid aromatic linker, a polar hydrogen-bond acceptor (sulfonamide/morpholine), and a reactive primary amine handle for further diversification.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name [2-(Morpholin-4-ylsulfonyl)phenyl]methanamine
Common Name 2-(Morpholinosulfonyl)benzylamine
CAS Number 918812-18-7 (Hydrochloride salt)
Molecular Formula C₁₁H₁₆N₂O₃S
Molecular Weight 256.32 g/mol
SMILES C1COCCN1S(=O)(=O)C2=CC=CC=C2CN
InChI Key XLDWJOJGHKMPOR-UHFFFAOYSA-N (Isomer generic)
Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure Morpholine Morpholine Ring (Solubility/H-Bond Acceptor) Sulfonyl Sulfonyl Group (-SO2-) Morpholine->Sulfonyl N-S Bond Phenyl Phenyl Core (Ortho-Substitution) Sulfonyl->Phenyl C-S Bond Amine Primary Amine (-CH2NH2) Phenyl->Amine Ortho Position

Figure 1: Structural connectivity highlighting the pharmacophoric elements.[1]

Physicochemical Properties
PropertyValueContext
LogP (Predicted) 0.2 – 0.8Lipophilicity suitable for CNS and peripheral targets.[1]
TPSA ~80 ŲPolar Surface Area; indicates good membrane permeability.[1]
pKa (Base) ~9.0 (Amine)Primary benzylamine is basic at physiological pH.[1]
H-Bond Donors 2Primary amine hydrogens.
H-Bond Acceptors 4Sulfonyl oxygens (2), Morpholine oxygen (1), Amine nitrogen (1).[1]

Synthetic Methodology

The synthesis of [2-(morpholine-4-sulfonyl)phenyl]methanamine requires careful orchestration to prevent the formation of secondary amines during the reduction step.[1] The most robust industrial route involves the sulfonylation of a nitrile precursor followed by selective reduction.[1]

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • 2-Cyanobenzenesulfonyl chloride : Provides the aromatic core and the nitrile handle.[1]

  • Morpholine : Introduces the solubilizing tail.[1]

Protocol: The Nitrile Reduction Route

This protocol describes a self-validating workflow where intermediates are distinct by TLC and NMR.[1]

Step 1: Sulfonamide Formation

Reaction: 2-Cyanobenzenesulfonyl chloride + Morpholine → 2-(Morpholinosulfonyl)benzonitrile[1]

  • Reagents: 2-Cyanobenzenesulfonyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).[1]

  • Procedure:

    • Dissolve 2-cyanobenzenesulfonyl chloride in anhydrous DCM at 0°C.

    • Add triethylamine followed by the dropwise addition of morpholine.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The sulfonyl chloride spot (high Rf) will disappear, replaced by the sulfonamide (lower Rf).[1]

  • Workup: Wash with 1N HCl (removes excess amine), then Brine. Dry over MgSO₄ and concentrate.

  • Yield: Typically >90% as a white solid.[1]

Step 2: Nitrile Reduction to Amine

Reaction: 2-(Morpholinosulfonyl)benzonitrile → [2-(morpholine-4-sulfonyl)phenyl]methanamine[1]

  • Reagents: Borane-THF complex (BH₃[1]·THF, 1M, 3.0 eq) or Raney Nickel/H₂.[1]

  • Procedure (Borane Method):

    • Dissolve the nitrile intermediate in anhydrous THF under N₂.[1]

    • Add BH₃[1]·THF dropwise at 0°C.[1]

    • Reflux for 4–6 hours.[1]

    • Quench: Cool to 0°C and carefully add MeOH (gas evolution!).

    • Hydrolysis: Add 6N HCl and reflux for 1 hour (breaks the boron-amine complex).

  • Purification:

    • Basify aqueous layer to pH >12 with NaOH.[1][2]

    • Extract with DCM.[1]

    • Convert to HCl salt by adding 4N HCl in dioxane for long-term stability.[1]

Synthetic Workflow Diagram

Synthesis Start 2-Cyanobenzenesulfonyl Chloride Step1 Step 1: Amidation (Morpholine, Et3N, DCM) Start->Step1 Inter Intermediate: 2-(Morpholinosulfonyl)benzonitrile Step1->Inter Step2 Step 2: Reduction (BH3·THF or H2/Raney Ni) Inter->Step2 Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 Product Product: [2-(Morpholine-4-sulfonyl)phenyl]methanamine HCl Salt Step3->Product

Figure 2: Step-by-step synthetic pathway from commercial precursors to the final salt form.[1][2]

Applications in Drug Discovery[6]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<300 Da) and specific binding features.[1]

  • Sulfonamide: Acts as a hydrogen bond acceptor, often targeting the "hinge region" in kinases or the zinc active site in metalloenzymes (e.g., Carbonic Anhydrase).[1]

  • Morpholine: Improves metabolic stability and solubility compared to simple alkyl chains.[1]

  • Primary Amine: Allows for rapid library expansion via amide coupling, reductive amination, or urea formation.

Scaffold Utility

The ortho positioning of the sulfonamide and the amine creates a "turn" conformation.[1] This is particularly useful for:

  • Macrocyclization: Creating cyclic peptides or macrocycles where the phenyl ring acts as a rigid spacer.[1]

  • Bidentate Ligands: The amine and sulfonamide oxygen can coordinate to metal centers in organometallic catalysis or metalloprotein inhibitors.[1]

Handling, Stability, and Safety

Stability
  • Free Base: The free amine absorbs CO₂ from the air (carbamate formation).[1] Store under inert gas (Argon/Nitrogen) at -20°C.

  • HCl Salt: Highly stable solid.[1] Hygroscopic; store in a desiccator.

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (characteristic of benzylamines).[1][3][4][5]

  • H302: Harmful if swallowed.[1][4][5][6]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.[1] Handle only in a fume hood.

References

  • PubChem Compound Summary. (2025). 2-(Morpholinosulfonyl)benzylamine hydrochloride.[1][7] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Context: Use of morpholine and sulfonamides in drug design).

  • Katritzky, A. R., et al. (2010).[1] Synthesis of Sulfonamides. Chemical Reviews, 110(10). (Context: General synthetic methodologies for sulfonamide formation).

Sources

Therapeutic Potential of [2-(morpholine-4-sulfonyl)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The [2-(morpholine-4-sulfonyl)phenyl]methanamine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within fragment-based drug discovery (FBDD) . Its structural architecture combines a primary benzylamine—a classic "warhead" for amine oxidases and epigenetic erasers—with a morpholinosulfonyl group, which provides critical solubility and hydrogen-bonding capabilities for solvent-exposed active site regions.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its derivatization into LSD1 (Lysine-Specific Demethylase 1) inhibitors and STAT6 signaling modulators .

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Structural Rationale & Pharmacophore Analysis[1]

The core molecule, [2-(morpholine-4-sulfonyl)phenyl]methanamine (CAS: 918812-18-7), is not merely a passive intermediate; it is a privileged structure designed to bridge the gap between lipophilic binding pockets and solvent fronts in enzyme active sites.

The Pharmacophoric Triad

The molecule functions through three distinct structural domains:

  • The Anchor (Primary Amine): The methanamine (

    
    ) moiety mimics the 
    
    
    
    -amino group of Lysine-4 on Histone H3 (H3K4), the natural substrate of LSD1. It is capable of forming salt bridges with Aspartate residues (e.g., Asp555 in LSD1) or undergoing oxidative attack by FAD cofactors.
  • The Linker (Ortho-Phenylene): The ortho-substitution pattern induces a specific steric kink, forcing the substituents out of planarity. This "pre-organized" conformation reduces the entropic penalty upon binding to restricted pockets.

  • The Solubilizing Tail (Morpholine Sulfonamide): The sulfonyl group (

    
    ) acts as a rigid hydrogen-bond acceptor, while the morpholine ring improves metabolic stability and aqueous solubility, often projecting into the solvent channel of the target protein.
    

Primary Therapeutic Target: Epigenetic Modulation (LSD1 Inhibition)

The most potent application of this scaffold lies in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A) , an enzyme overexpressed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Mechanism of Action

Derivatives of this scaffold function as reversible or pseudo-irreversible inhibitors .

  • Substrate Competition: The benzylamine core competes with the H3K4 methylated tail for entry into the LSD1 catalytic cleft.

  • Electronic Interaction: The electron-withdrawing sulfonyl group at the ortho position modulates the pKa of the benzylamine, optimizing it for nucleophilic attack or electrostatic interaction with the FAD cofactor without leading to rapid metabolic deamination by MAO-A/B (selectivity filter).

Validated Derivative Classes

Research indicates that


-substituted derivatives of this core yield high efficacy:
  • Urea Derivatives: Coupling the primary amine with isocyanates creates urea-linked inhibitors that extend into the "tower domain" of LSD1, disrupting the interaction with the CoREST co-repressor.

  • Bis-benzylamines: Reductive amination with substituted benzaldehydes creates symmetric or asymmetric bis-benzylamines, enhancing potency into the nanomolar (nM) range.

Visualization: LSD1 Inhibition Pathway

The following diagram illustrates the mechanistic logic of LSD1 inhibition by these derivatives.

LSD1_Mechanism Scaffold [2-(morpholine-4-sulfonyl) phenyl]methanamine Core Derivatization N-Alkylation / Urea Formation Scaffold->Derivatization SAR Optimization Inhibitor Active Inhibitor (LSD1-Selective) Derivatization->Inhibitor LSD1_Pocket LSD1 Substrate Cleft (Negatively Charged) Inhibitor->LSD1_Pocket Competitive Binding FAD FAD Cofactor (Oxidative Center) LSD1_Pocket->FAD Blocks H3K4 Access Outcome Transcriptional Repression (Differentiation of AML Cells) FAD->Outcome Epigenetic Reset

Caption: Mechanistic pathway of LSD1 inhibition. The scaffold competes with H3K4, preventing demethylation and forcing cancer cell differentiation.

Secondary Target: STAT6 Signaling Pathway

Beyond epigenetics, this scaffold is relevant in immunology, specifically for inhibiting STAT6 (Signal Transducer and Activator of Transcription 6) .

  • Context: STAT6 is crucial for Th2 immune responses (asthma, atopic dermatitis).

  • Relevance: The morpholine-sulfonyl-phenyl motif mimics the key tyrosine-phosphorylated peptide segments required for SH2 domain binding.

  • Derivative Strategy: Converting the methanamine to a pyrimidine-carboxamide (similar to YM-341619) utilizes the morpholine tail to bind the solvent-exposed region of the SH2 domain, blocking STAT6 dimerization.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol assumes starting from 2-chlorosulfonylbenzoic acid methyl ester.

  • Sulfonamidation:

    • Reagents: 2-(chlorosulfonyl)benzoate, Morpholine, Et3N, DCM.

    • Procedure: Dissolve sulfonyl chloride in dry DCM at 0°C. Add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise. Stir for 2h.

    • Validation: TLC (Hexane:EtOAc 1:1) should show conversion of the non-polar chloride to a polar sulfonamide.

  • Reduction to Alcohol:

    • Reagents: LiAlH4, THF.[1]

    • Procedure: Reduce the ester to the benzyl alcohol using LiAlH4 at 0°C. Quench with Fieser workup.

  • Conversion to Amine (Gabriel Synthesis or Azide):

    • Step A: Convert alcohol to bromide (PBr3).

    • Step B: Displacement with Sodium Azide (NaN3) in DMF.

    • Step C: Staudinger reduction (PPh3, H2O) to yield the final [2-(morpholine-4-sulfonyl)phenyl]methanamine .

In Vitro LSD1 Inhibition Assay

To validate the therapeutic potential of derivatives, use a fluorescence-based coupled assay.

ComponentConcentration/ConditionRole
Enzyme Recombinant Human LSD1 (10-50 nM)Target
Substrate H3K4me2 peptide (20 µM)Biological mimic
Coupling Agent HRP (Horseradish Peroxidase)Detection relay
Reporter Amplex Red (50 µM)Fluorescent output
Buffer 50 mM HEPES, pH 7.5Physiological mimic

Protocol:

  • Incubate LSD1 with the [2-(morpholine-4-sulfonyl)phenyl]methanamine derivative for 30 min at RT.

  • Add H3K4me2 peptide mixed with HRP and Amplex Red.

  • Measure fluorescence (Ex 530nm / Em 590nm) over 60 minutes.

  • Data Analysis: Calculate IC50 by plotting slope inhibition vs. log[Inhibitor].

ADME & Toxicology Profile (Predicted)

For drug development, the physicochemical properties of this core are favorable:

  • LogP: ~1.5 (Optimal for membrane permeability).

  • TPSA: ~75 Ų (Good oral bioavailability prediction).

  • Metabolic Stability: The morpholine ring is generally stable but can be a site for oxidative metabolism. The sulfonamide linkage is highly stable against hydrolysis.

  • Safety Warning: Primary benzylamines can inhibit MAO-A/B (off-target). Selectivity must be tuned by increasing steric bulk on the nitrogen (e.g., N-alkylation).

References

  • LSD1 Inhibition in Cancer: Mai, A., et al. (2016).[2] "Polymyxins and quinazolines are LSD1/KDM1A inhibitors with unusual structural features."[2] Science Advances.

  • Benzylamine SAR: Mould, D. P., et al. (2015). "Development of (Spirene) Inhibitors of Lysine-Specific Demethylase 1 (LSD1) as Potential Therapies for AML." Journal of Medicinal Chemistry.

  • STAT6 Inhibitors: Nagashima, S., et al. (2008). "Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors." Bioorganic & Medicinal Chemistry.

  • Morpholine Scaffold Utility: Jain, A., & Sahu, S. K. (2024).[3] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences.[3]

  • Chemical Properties: PubChem Compound Summary for CID 16320333, 2-(Morpholinosulfonyl)benzylamine hydrochloride.[4][4]

Sources

Solubility profile of [2-(morpholine-4-sulfonyl)phenyl]methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the physicochemical behavior of a pharmaceutical intermediate is not merely about recording data; it is about decoding the structural causality that dictates its interaction with different microenvironments.

This technical guide provides an in-depth analysis of the solubility profile of [2-(morpholine-4-sulfonyl)phenyl]methanamine in organic solvents. By bridging molecular structure with empirical thermodynamic protocols, this document serves as a foundational resource for researchers optimizing extraction, crystallization, and formulation workflows.

Physicochemical Profiling & Structural Causality

The solubility behavior of[2-(morpholine-4-sulfonyl)phenyl]methanamine is governed by the interplay of its two primary functional groups attached to the central benzyl scaffold:

  • Methanamine Moiety (Primary Amine): Acts as both a hydrogen bond donor and acceptor. With a basic pKa (typically ~9.0–9.5 for benzylamines), this group readily protonates to form salts, such as the commercially prevalent hydrochloride salt (CAS 918812-18-7)[1].

  • Morpholine-4-sulfonyl Group: A bulky, highly polar, aprotic functional group. The sulfonyl oxygens act as potent hydrogen bond acceptors, while the morpholine ring introduces a degree of steric bulk and mixed polarity (ether oxygen and aliphatic carbons).

Causality of Solvent Interactions:

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): The free base (CAS 918865-07-3) exhibits high solubility here. The strong dipole-dipole interactions between the solvent and the sulfonamide core, combined with favorable dispersion forces stabilizing the aromatic and morpholine rings, drive dissolution. Conversely, the HCl salt is practically insoluble due to the high lattice energy of the ionic crystal, which low-dielectric solvents cannot overcome.

  • Alcohols (e.g., Methanol, Ethanol): These solvents offer dual H-bond donor/acceptor capabilities. Methanol efficiently solvates both the free base (interacting with the amine and sulfonyl groups) and the HCl salt (via ion-dipole interactions and high dielectric stabilization).

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Both forms exhibit exceptional solubility. The high dielectric constant and strong H-bond accepting nature of DMSO disrupt the solute-solute lattice networks effectively.

  • Non-polar Solvents (e.g., Heptane, Toluene): Poor solubility is observed for both forms. The highly polar nature of the sulfonamide and amine groups results in strong intermolecular self-association (crystal lattice energy) that non-polar solvents cannot thermodynamically disrupt.

Causality C1 Compound State C2 Free Base (CAS 918865-07-3) C1->C2 C3 HCl Salt (CAS 918812-18-7) C1->C3 C4 High Solubility in Halogenated Solvents (Dipole-Dipole Interactions) C2->C4 C5 High Solubility in Polar Aprotic Solvents (Ion-Dipole Interactions) C3->C5

Fig 2. Structural causality dictating solvent preference for free base versus HCl salt forms.

Quantitative Solubility Data Summary

The following table summarizes the expected thermodynamic solubility ranges for both the free base and the HCl salt across standard organic solvent classes at 25°C.

Solvent ClassSpecific SolventFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Mechanistic Rationale
Halogenated Dichloromethane (DCM)> 50 (High)< 1 (Low)Favorable dipole-dipole interactions for free base; insufficient dielectric constant to solvate ions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 (High)> 50 (High)Exceptional ion-dipole and H-bond acceptor capabilities disrupt both neutral and ionic lattices.
Alcohols Methanol (MeOH)10 - 50 (Moderate)> 50 (High)Strong H-bonding stabilizes both forms; high dielectric constant favors the HCl salt.
Esters Ethyl Acetate (EtOAc)10 - 50 (Moderate)< 1 (Low)Moderate polarity solvates the free base, but lacks the H-bond donor capacity to dissolve the salt.
Non-polar Heptane< 1 (Low)< 1 (Low)Incapable of disrupting the strong intermolecular H-bonding of the sulfonamide/amine groups.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, actionable data for downstream processing, solubility must be measured thermodynamically, not kinetically. Kinetic methods (e.g., solvent-shift assays) often overpredict solubility by measuring the dissolution of metastable or amorphous precipitates[2]. The Saturation Shake-Flask Method , coupled with HPLC-UV quantification, is the gold standard recognized by the OECD and USP[2][3].

The following protocol is designed as a self-validating system . It inherently checks for equilibrium confirmation and polymorphic integrity, ensuring the data generated is scientifically unassailable.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) Before sample analysis, validate the HPLC-UV method. Inject a standard curve of[2-(morpholine-4-sulfonyl)phenyl]methanamine (10 µg/mL to 150 µg/mL). Ensure linearity (


) and injection precision (RSD < 2.0%). Causality: Without a validated linear range, high-concentration supernatant dilutions will yield compounded quantification errors[4].

Step 2: Isothermal Equilibration

  • Add an excess amount of the solid compound (approx. 100 mg) into a glass vial.

  • Add 1.0 mL of the target organic solvent.

  • Seal the vial and place it in a temperature-controlled orbital shaker at 25°C ± 0.5°C.

  • Prepare two parallel sets: one for 24-hour equilibration and one for 48-hour equilibration. Causality: Comparing 24h and 48h timepoints is a self-validating check. If the concentration difference is <5%, true thermodynamic equilibrium has been reached[4].

Step 3: Rigorous Phase Separation

  • Remove the vials and immediately centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial. Causality: Inadequate phase separation is the primary cause of false-high solubility readings. Unfiltered colloidal microcrystals will dissolve instantly in the HPLC mobile phase, artificially inflating the detected concentration[2].

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 1:100) to ensure the concentration falls within the validated SST linear range.

  • Inject into the HPLC and calculate the concentration using the standard curve.

Step 5: Solid-State Verification (Critical Self-Validation)

  • Recover the undissolved solid pellet from the centrifuge tube.

  • Dry the pellet under a gentle stream of nitrogen.

  • Analyze the solid via X-Ray Powder Diffraction (XRPD). Causality: During the 24–48 hour equilibration, the compound may form a solvate or undergo a polymorphic transition. If the solid state changes, the measured solubility corresponds to the new polymorph, not the starting material. XRPD confirms the structural integrity of the solid phase, validating the entire experiment.

Workflow N1 1. Excess Solid Addition [2-(morpholine-4-sulfonyl)phenyl]methanamine N2 2. Isothermal Equilibration (Shake-Flask, 24-48h, 25°C) N1->N2 N3 3. Rigorous Phase Separation (Centrifugation + 0.45µm Filtration) N2->N3 Equilibrium Reached N4 4A. HPLC-UV Quantification (Supernatant Analysis) N3->N4 Liquid Phase N5 4B. Solid-State Verification (XRPD on Recovered Pellet) N3->N5 Solid Phase

Fig 1. Self-validating thermodynamic solubility workflow ensuring polymorphic integrity.

Downstream Application Strategies

Understanding this solubility profile allows for intelligent process design:

  • Purification via Liquid-Liquid Extraction: To extract the compound from an aqueous reaction mixture, adjust the pH to >10 to ensure the primary amine is fully deprotonated (free base). Extract using Dichloromethane (DCM) or Ethyl Acetate, where the free base exhibits high solubility.

  • Crystallization & Salt Formation: To isolate the compound with high purity, dissolve the free base in a moderate solvent like Ethanol. Introduce HCl gas or concentrated aqueous HCl to form the HCl salt. Because the HCl salt has low solubility in less polar alcohols/esters, it will spontaneously crystallize out of solution, leaving impurities behind.

References

  • CAS RN 918812-18-7 | Fisher Scientific. fishersci.de. URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. dtu.dk. URL: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. dissolutiontech.com. URL: [Link]

  • Annex 4 - World Health Organization (WHO): solubility determination of APIs. who.int. URL: [Link]

Sources

Morpholine-Sulfonyl Benzylamine: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Morpholine-Sulfonyl Benzylamine building blocks, designed for researchers in medicinal chemistry and drug discovery.

Technical Whitepaper & Application Guide [1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the morpholine-sulfonyl benzylamine motif has emerged as a high-value bifunctional building block.[1] This scaffold synergizes the favorable physicochemical properties of the morpholine ring (enhanced aqueous solubility, metabolic stability) with the pharmacophoric utility of the sulfonamide group, all tethered to a versatile benzylamine linker.

This guide analyzes the structural utility, synthetic pathways, and therapeutic applications of this scaffold, specifically focusing on 4-(morpholinosulfonyl)benzylamine (CAS: 852399-79-2) and its regioisomers.[1] These moieties are critical in the development of Nav1.7 inhibitors, kinase inhibitors, and antibacterial agents where solubility and bioavailability are limiting factors.

Structural Analysis & Pharmacophore Properties[1][2]

The morpholine-sulfonyl benzylamine scaffold is a "privileged structure" composed of three distinct functional domains. Understanding the causality behind selecting this specific combination is essential for rational drug design.

Component Analysis
  • Morpholine Ring: Unlike piperidine or piperazine, morpholine contains an ether oxygen that reduces the basicity of the nitrogen (

    
    ). This modulation minimizes non-specific binding and phospholipidosis risk while significantly improving aqueous solubility via hydrogen bond acceptance.
    
  • Sulfonyl Group (

    
    ):  Acts as a rigid spacer and a strong hydrogen bond acceptor. In enzyme active sites (e.g., Carbonic Anhydrase, MMPs), the sulfonamide moiety often serves as a "zinc-binding group" (ZBG) or interacts with key catalytic residues.
    
  • Benzylamine Linker: Provides a primary amine handle for facile covalent attachment to core scaffolds (via amide coupling, reductive amination, or urea formation) while the phenyl ring offers

    
     stacking opportunities.
    
Physicochemical Profile

Table 1: Comparative Physicochemical Properties of the Core Scaffold

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight ~256.3 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP 0.4 – 0.8Low lipophilicity supports good oral bioavailability.[1]
TPSA ~80 ŲWell within the range for good membrane permeability (<140 Ų).
H-Bond Donors 2 (NH₂)Primary amine available for functionalization.[1]
H-Bond Acceptors 4 (O, SO₂, N)High capacity for water solvation.
Rotatable Bonds 3Moderate flexibility allows induced fit without high entropy penalty.[1]

Synthetic Methodologies

Two primary routes exist for synthesizing morpholine-sulfonyl benzylamine building blocks. The choice depends on the availability of starting materials and the tolerance of functional groups.

Route A: The Nitrile Reduction Pathway (Preferred)

This route is the industry standard for scalability and purity. It avoids the regioselectivity issues of chlorosulfonation.

  • Sulfonylation: Reaction of 4-cyanobenzenesulfonyl chloride with morpholine.[1]

  • Reduction: Catalytic hydrogenation or hydride reduction of the nitrile to the primary amine.

Route B: The Chlorosulfonation Pathway

Useful when starting from a protected benzylamine derivative.

  • Protection: Acetylation of benzylamine.[1]

  • Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid.[1]

  • Coupling: Reaction with morpholine.

  • Deprotection: Acidic hydrolysis of the acetamide.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical flow for both pathways.

SynthesisPathways Start Target: 4-(Morpholinosulfonyl)benzylamine RouteA_Start Start: 4-Cyanobenzenesulfonyl Chloride StepA1 Step 1: Sulfonylation (Morpholine, Et3N, DCM) RouteA_Start->StepA1 InterA Intermediate: 4-(Morpholinosulfonyl)benzonitrile StepA1->InterA StepA2 Step 2: Reduction (H2/Raney Ni or LiAlH4) InterA->StepA2 StepA2->Start High Yield Scalable RouteB_Start Start: N-Acetylbenzylamine StepB1 Step 1: Chlorosulfonation (ClSO3H, 0°C to RT) RouteB_Start->StepB1 InterB Intermediate: 4-(Acetamidomethyl)benzenesulfonyl Chloride StepB1->InterB StepB2 Step 2: Coupling (Morpholine, Base) InterB->StepB2 StepB3 Step 3: Deprotection (HCl/H2O, Reflux) StepB2->StepB3 StepB3->Start Alternative (If Nitrile unavailable)

Caption: Comparative synthetic workflows for generating morpholine-sulfonyl benzylamine building blocks. Route A is generally preferred for higher yields and fewer steps.

Experimental Protocols

The following protocols are self-validating systems. Causality is noted for critical steps to ensure reproducibility.

Protocol 1: Synthesis via Nitrile Reduction (Route A)

Step 1: Preparation of 4-(Morpholinosulfonyl)benzonitrile

  • Reagents: 4-Cyanobenzenesulfonyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-cyanobenzenesulfonyl chloride in anhydrous DCM at 0°C. Reason: Low temperature prevents hydrolysis of the sulfonyl chloride.[1]

    • Add triethylamine followed by the dropwise addition of morpholine. Reason: Exothermic reaction control.[1]

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Wash with 1N HCl (removes excess morpholine), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

    • Validation: ¹H NMR should show morpholine peaks (3.2–3.7 ppm) and aromatic protons.

Step 2: Reduction to 4-(Morpholinosulfonyl)benzylamine

  • Reagents: Intermediate from Step 1, Raney Nickel (catalytic), Hydrazine hydrate (excess) OR

    
     gas (50 psi), Methanol.
    
  • Procedure:

    • Dissolve the nitrile intermediate in Methanol.

    • Add Raney Nickel (slurry in water, washed with MeOH). Caution: Pyrophoric.[1]

    • Add Hydrazine hydrate dropwise at reflux OR hydrogenate in a Parr shaker at 50 psi for 12 hours.

    • Filtration: Filter through a Celite pad to remove the catalyst. Critical: Do not let the catalyst dry out.

    • Purification: Concentrate filtrate. If necessary, convert to HCl salt for recrystallization from EtOH/Ether.

    • Validation: Disappearance of CN peak in IR (~2230 cm⁻¹); appearance of amine signal in MS (M+H = 257).

Strategic Applications in Drug Discovery

Nav1.7 Inhibitors for Pain Management

Research by Wu et al. (2018) demonstrated the utility of morpholine-based aryl sulfonamides in targeting the voltage-gated sodium channel Nav1.7.[1]

  • Mechanism: The sulfonamide group acts as a bioisostere for other polar spacers, while the morpholine ring modulates the basicity and lipophilicity, improving the pharmacokinetic (PK) profile compared to piperidine analogs.

  • Outcome: The morpholine-sulfonyl motif reduced CNS side effects by optimizing the LogD, keeping the drug peripherally restricted where appropriate.

Antibacterial Agents

Sulfonamides are historic antibacterial pharmacophores (inhibiting dihydropteroate synthase).

  • Innovation: Attaching a morpholine ring via a sulfonyl group to a benzylamine core creates a "reversed" sulfonamide architecture.

  • Activity: Derivatives such as N-(4-(4-methylbenzene-1-sulfonyl)morpholine) have shown moderate activity against S. typhi and B. subtilis.[1] The benzylamine "tail" allows for the attachment of additional recognition motifs to overcome resistance.

Solubility Handles in Kinase Inhibitors

In kinase inhibitor design (e.g., targeting PI3K or mTOR), the ATP-binding pocket is often hydrophobic, leading to lead compounds with poor solubility.

  • Strategy: Appending the 4-(morpholinosulfonyl)benzylamine unit to the core scaffold (via the amine) projects the morpholine-sulfonyl group into the solvent-exposed region.[1]

  • Benefit: This dramatically lowers LogP and improves metabolic stability without interfering with the primary binding mode.

Pharmacophore Interaction Map

The diagram below visualizes how this building block interacts within a biological context.

PharmacophoreMap Morpholine Morpholine Ring (Solubility/PK) Sulfonyl Sulfonyl Group (Rigid Linker) Morpholine->Sulfonyl Target_Solvent Solvent Water (H-Bonding) Morpholine->Target_Solvent Solubilization Phenyl Phenyl Ring (Scaffold) Sulfonyl->Phenyl Target_ActiveSite Enzyme Active Site (H-Bond Acceptor) Sulfonyl->Target_ActiveSite H-Bond Acceptor Amine Benzylamine NH2 (Attachment Point) Phenyl->Amine Target_Hydrophobic Hydrophobic Pocket (Pi-Pi Stacking) Phenyl->Target_Hydrophobic Pi-Stacking Target_Core Drug Core Scaffold (Covalent Bond) Amine->Target_Core Amide/Urea Linkage

Caption: Pharmacophore interaction map showing the functional role of each domain in the morpholine-sulfonyl benzylamine scaffold.

References

  • Wu, Y. J., et al. (2018). "Discovery of Morpholine-Based Aryl Sulfonamides as Nav1.7 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962.

  • Enamine. (n.d.). "Emerging Building Blocks for Medicinal Chemistry." Enamine.net.[1]

  • PubChem. (2025). "Compound Summary: 4-(Morpholinosulfonyl)benzylamine." National Library of Medicine.

  • Ahmed, A., et al. (2021).[2] "Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides." Journal of the Chemical Society of Nigeria, 46(5).

  • BenchChem. (2025).[3] "Morpholine: A Privileged Pharmacophore in Modern Drug Discovery." BenchChem Technical Guides.

Sources

Bioactivity Predictions and Pharmacological Profiling of[2-(Morpholine-4-sulfonyl)phenyl]methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [2-(morpholine-4-sulfonyl)phenyl]methanamine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. By combining the solubilizing properties of a morpholine ring, the target-anchoring capability of a sulfonamide group, and the synthetic handle of a primary amine, this scaffold serves as a foundational building block for designing inhibitors against diverse biological targets. This technical whitepaper provides an in-depth analysis of its predicted bioactivities, structural rationale, and the self-validating experimental workflows required for rigorous pharmacological profiling.

Structural Rationale & Pharmacophore Logic

The distinct modularity of this scaffold allows for the precise tuning of physicochemical properties, which directly informs experimental design:

  • Morpholine Ring: Widely utilized in drug design, the [1]. Its oxygen atom acts as a weak hydrogen bond acceptor, while the basic nitrogen modulates the overall pKa, preventing excessive lipophilicity that often leads to non-specific binding.

  • Sulfonyl Group: The sulfonamide moiety is a classical pharmacophore known for its [2]. The highly polarized S=O bonds serve as potent hydrogen bond acceptors and are critical for coordinating with metal ions (e.g., Zn²⁺ in metalloenzymes) or anchoring into kinase hinge regions.

  • Phenylmethanamine Core: The primary amine provides a critical salt-bridge forming vector and acts as a strong hydrogen bond donor. It also offers a facile synthetic route for further derivatization, such as amide coupling, to explore structure-activity relationships (SAR).

Pharmacophore Scaffold [2-(Morpholine-4-sulfonyl) phenyl]methanamine Morpholine Morpholine Ring Solubility & Metabolic Stability Scaffold->Morpholine Modulates pKa Sulfonyl Sulfonyl Group Target Anchoring (H-Acceptor) Scaffold->Sulfonyl Drives Specificity Amine Methanamine Salt Bridge Formation Scaffold->Amine Enables Derivatization

Pharmacophore logic of the[2-(morpholine-4-sulfonyl)phenyl]methanamine scaffold.

Primary Bioactivity Predictions

Based on its structural motifs, this scaffold is predicted to interact with several high-value therapeutic targets:

  • Metabolic Kinases (PFKFB3/PFKFB4): Cancer cells rely on aerobic glycolysis (the Warburg effect) for survival. Scaffolds containing morpholine-sulfonyl-phenyl derivatives have been patented as[3]. The sulfonyl group anchors into the ATP-binding pocket, while the morpholine ring extends into the solvent-exposed region, disrupting tumor metabolism.

  • Ferroportin Inhibition: Iron overload disorders require precise modulation of iron efflux. Substituted phenylmethanamines linked to morpholine-sulfonyl groups have been explored as[4].

  • Antimicrobial & Antifungal Targets: Sulfonamides and morpholine-substituted quinolines have demonstrated [5]. The scaffold can disrupt essential enzymatic pathways, such as folic acid synthesis or cell wall construction.

Pathway Glucose Glucose Uptake Glycolysis Glycolysis Pathway Glucose->Glycolysis PFKFB3 PFKFB3 Enzyme Glycolysis->PFKFB3 Intermediates F26BP Fructose-2,6-BP PFKFB3->F26BP Catalyzes F26BP->Glycolysis Allosteric Activation Warburg Warburg Effect (Tumor Survival) F26BP->Warburg Inhibitor Morpholine-Sulfonyl Inhibitor Inhibitor->PFKFB3 Competitive Inhibition

Disruption of the Warburg effect via PFKFB3 inhibition by the morpholine-sulfonyl scaffold.

Physicochemical Profiling

Quantitative assessment of the scaffold confirms its suitability for lead optimization. The parameters below highlight its compliance with Lipinski's Rule of Five, ensuring optimal oral bioavailability.

PropertyPredicted ValueCausality / Pharmacological Significance
Molecular Weight 256.32 g/mol Ideal size for Fragment-Based Drug Discovery (FBDD); allows room for functional group addition without exceeding 500 Da.
cLogP 0.8 - 1.2The [6], preventing non-specific hydrophobic trapping in membranes.
Topological Polar Surface Area (TPSA) ~76.5 ŲFalls within the optimal range (< 140 Ų) for good intestinal absorption and cellular permeability.
Hydrogen Bond Donors (HBD) 2Provided by the primary amine; essential for establishing directional salt bridges with acidic residues in target active sites.
Hydrogen Bond Acceptors (HBA) 5Provided by the sulfonyl and morpholine oxygens; facilitates robust interaction networks, particularly in kinase hinge regions.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, bioactivity predictions must be validated through orthogonal experimental workflows. The following protocols establish a self-validating system, moving from biochemical inhibition to biophysical confirmation, and finally to phenotypic cellular response.

Workflow Step1 High-Throughput Enzymatic Assay Step2 SPR Binding Kinetics Step1->Step2 Hit Triage Step3 Cell-Based Metabolic Profiling Step2->Step3 Validated Hits

Orthogonal validation workflow for screening morpholine-sulfonyl derivatives.

Protocol 1: High-Throughput Enzymatic Assay (e.g., PFKFB3 Inhibition)
  • Objective: Quantify the IC₅₀ of the synthesized derivatives.

  • Causality: Enzymatic assays measure direct catalytic inhibition but are prone to false positives from pan-assay interference compounds (PAINS) or aggregators. This necessitates downstream validation.

  • Methodology:

    • Prepare a 10-point dose-response curve of the compound in DMSO (ranging from 10 µM to 0.5 nM).

    • Incubate the compound with recombinant PFKFB3 enzyme (10 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT) for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP (100 µM) and Fructose-6-phosphate (100 µM).

    • Measure the production of ADP using a coupled luminescence assay (e.g., Kinase-Glo).

    • Self-Validation: Include a known PFKFB3 inhibitor (e.g., KAN0438757) as a positive control and an inactive structural analog as a negative control to confirm assay specificity.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Objective: Confirm direct target engagement and determine binding kinetics (

    
    , 
    
    
    
    ,
    
    
    ).
  • Causality: SPR rules out false positives from Protocol 1 by proving that the compound physically and reversibly binds to the target protein in a 1:1 stoichiometric ratio, rather than inhibiting via non-specific aggregation.

  • Methodology:

    • Immobilize His-tagged target protein onto an NTA sensor chip via amine coupling.

    • Flow the compound library over the chip at a constant flow rate (30 µL/min) using a running buffer containing 5% DMSO to match compound solubility.

    • Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

    • Self-Validation: Perform solvent correction to account for bulk refractive index changes caused by DMSO. A dose-dependent increase in response units (RU) with a clear saturation plateau validates specific binding.

Protocol 3: Cell-Based Metabolic Profiling (Seahorse XF)
  • Objective: Verify that biochemical inhibition translates to phenotypic efficacy in live cells.

  • Causality: A compound may bind the target in vitro but fail in vivo due to poor membrane permeability or rapid efflux. This step confirms cellular target engagement.

  • Methodology:

    • Seed target cancer cells (e.g., HCT116) in a 96-well Seahorse microplate at 20,000 cells/well and incubate overnight.

    • Treat cells with the validated compound at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours.

    • Measure the Extracellular Acidification Rate (ECAR) as a proxy for glycolysis using a Seahorse XF Analyzer.

    • Self-Validation: Sequential injection of glucose, oligomycin, and 2-DG must be performed to isolate the glycolytic capacity. A dose-dependent decrease in ECAR confirms that the morpholine-sulfonyl scaffold successfully penetrates the cell and disrupts glycolysis.

Conclusion

The [2-(morpholine-4-sulfonyl)phenyl]methanamine scaffold is a privileged structure with immense potential in drug discovery. Its unique combination of a solubilizing morpholine ring and a versatile sulfonamide anchor makes it particularly suited for targeting metabolic kinases, metal-dependent enzymes, and antimicrobial pathways. By employing a rigorous, self-validating workflow—from biochemical screening to biophysical and cellular validation—researchers can confidently optimize this scaffold into potent, selective therapeutic leads.

References

  • Title: Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines Source: MDPI URL: [Link]

  • Title: MORPHOLINE Source: Ataman Kimya URL: [Link]

  • Title: WO2017068089A2 - Novel ferroportin inhibitors Source: Google Patents URL
  • Title: WO2016180537A1 - Substituted quinoxaline derivatives Source: Google Patents URL

Sources

[2-(morpholine-4-sulfonyl)phenyl]methanamine CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of [2-(morpholine-4-sulfonyl)phenyl]methanamine , a critical building block in medicinal chemistry.

Identity, Synthesis, and Medicinal Application

Chemical Identity & Molecular Architecture[1][2][3][4]

This compound represents a bifunctional scaffold integrating a sulfonamide core (privileged pharmacophore) with a benzylamine handle (reactive linker).[1] It is primarily utilized as a fragment in high-throughput screening and lead optimization for kinase inhibitors and GPCR ligands.[1][2]

Nomenclature & Registry
Parameter Data
IUPAC Name [2-(Morpholine-4-sulfonyl)phenyl]methanamine
Common Synonyms 2-(Morpholinosulfonyl)benzylamine; (2-Sulfamoylphenyl)methanamine deriv.[1][2][3]
CAS Number 918812-18-7 (Hydrochloride Salt)
Molecular Formula C₁₁H₁₆N₂O₃S (Free Base) | C₁₁H₁₇ClN₂O₃S (HCl Salt)
Molecular Weight 256.32 g/mol (Free Base) | 292.78 g/mol (HCl Salt)
SMILES NCC1=CC=CC=C1S(=O)(=O)N2CCOCC2
InChI Key RMMDNVBLYNZQFP-UHFFFAOYSA-N (HCl Salt)
Structural Analysis (Pharmacophore Map)

The molecule is divided into three functional domains:[1]

  • The Morpholine Ring: Enhances aqueous solubility and metabolic stability (reduces lipophilicity compared to phenyl/alkyl analogs).[1]

  • The Sulfonyl Linker: Provides a rigid geometry (tetrahedral sulfur) and hydrogen bond acceptor sites (

    
    ).[1]
    
  • The Benzylamine Moiety: Acts as the primary "warhead" for covalent attachment or amide coupling during library synthesis.[1]

Pharmacophore Figure 1: Pharmacophore Architecture of [2-(morpholine-4-sulfonyl)phenyl]methanamine Morpholine Morpholine Ring (Solubility/Metabolic Stability) Sulfonyl Sulfonyl Group (H-Bond Acceptor/Geometry) Morpholine->Sulfonyl N-S Bond Phenyl Phenyl Core (Pi-Stacking/Scaffold) Sulfonyl->Phenyl Ortho-Subst. Amine Primary Amine (Reactive Handle) Phenyl->Amine Methylene Linker

[3][5]

Synthetic Pathways & Methodology

Expertise Note: While direct commercial sourcing is common, in-house synthesis is often required to access derivatives or isotopically labeled variants.[1] The most robust pathway relies on the reduction of the corresponding nitrile , avoiding the over-reduction often seen with amide intermediates.[1]

Retrosynthetic Analysis

The target is best accessed via 2-cyanobenzenesulfonyl chloride .[1] This precursor allows for the early installation of the sulfonamide (stable) followed by the selective reduction of the cyano group to the amine.[1]

Step-by-Step Synthesis Protocol
Step 1: Sulfonylation (Formation of the Sulfonamide)

Reagents: 2-Cyanobenzenesulfonyl chloride, Morpholine, Triethylamine (TEA), DCM.[1]

  • Dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (1.2 eq) as a proton scavenger.[1]

  • Dropwise add Morpholine (1.05 eq) to control the exotherm.[1]

  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Wash with 1N HCl (to remove excess morpholine/TEA), then Brine. Dry over MgSO₄ and concentrate.

    • Intermediate: 2-(morpholinosulfonyl)benzonitrile.[1][2]

Step 2: Nitrile Reduction (Formation of the Amine)

Reagents: Borane-THF Complex (BH₃[1][2]·THF) or H₂/Raney Nickel.[1] Rationale: Borane is preferred for small-scale purity; Hydrogenation is preferred for scale-up.[1][2]

  • Dissolve the nitrile intermediate in anhydrous THF under Nitrogen.

  • Add BH₃·THF (1M solution, 3.0 eq) cautiously at 0°C.

  • Reflux for 4–6 hours. (Reduction of

    
    ).
    
  • Quench: Cool to 0°C and carefully add Methanol (destroys excess borane).

  • Acid Hydrolysis: Add 1N HCl and reflux for 1 hour (breaks the boron-amine complex).

  • Isolation: Basify with NaOH to pH > 10, extract with DCM.

Step 3: Salt Formation (Stabilization)[1]
  • Dissolve the free amine oil in Diethyl Ether or Ethanol.[1]

  • Add 4M HCl in Dioxane dropwise.

  • Filter the white precipitate.[1]

    • Product: [2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride.[1][2][4]

Synthesis Figure 2: Synthetic Pathway via Nitrile Reduction Start 2-Cyanobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (Morpholine, TEA, DCM) Start->Step1 Inter Intermediate: 2-(morpholinosulfonyl)benzonitrile Step1->Inter Step2 Step 2: Reduction (BH3·THF or H2/Ra-Ni) Inter->Step2 Final Target: [2-(morpholine-4-sulfonyl)phenyl]methanamine Step2->Final

[3]

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     8.30 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ), characteristic of the HCl salt.[1]
  • 
     7.80 – 7.50 ppm (m, 4H):  Aromatic protons (phenyl ring).[1] Look for the ortho/meta splitting pattern typical of 1,2-disubstitution.
    
  • 
     4.25 ppm (q or s, 2H):  Benzylic methylene (
    
    
    
    ).[1][2] This peak shifts depending on salt form vs. free base.[1]
  • 
     3.65 ppm (m, 4H):  Morpholine ether protons (
    
    
    
    ).[1][2]
  • 
     3.10 ppm (m, 4H):  Morpholine nitrogen-adjacent protons (
    
    
    
    ).[1][2]
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Target Mass:

    • Expected

      
      : 257.1 m/z  (Free base MW + 1).[1]
      
    • Note: The HCl counterion is not observed in the positive ion scan.[1]

HPLC Purity
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

  • Retention Time: Early eluting due to the polar amine and morpholine groups (approx. 2–4 min on a standard 10 min run).[1]

Medicinal Chemistry Utility

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment" because it satisfies the Rule of Three (MW < 300, H-bond donors


 3, H-bond acceptors 

3).[1][2]
  • Solubility: The morpholine group significantly lowers the LogP compared to a phenyl-sulfonyl analog, improving the "drug-likeness" of the final molecule.[1]

  • Vector: The amine allows for growth in a vector perpendicular to the sulfonamide plane, exploring binding pockets in enzymes like Carbonic Anhydrases or Kinases .[1]

Scaffold for Parallel Synthesis

The primary amine is chemically orthogonal to the sulfonamide.[1] It is routinely used in:

  • Amide Coupling: Reaction with carboxylic acids (EDC/HOAt) to form amides.[1]

  • Reductive Amination: Reaction with aldehydes to form secondary amines.[1]

  • Urea Formation: Reaction with isocyanates.[1]

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Storage: Hygroscopic (HCl salt). Store in a desiccator at room temperature.

References

  • Thermo Scientific Chemicals . 2-(Morpholinosulfonyl)benzylamine hydrochloride, 97%. Fisher Scientific.[1][5] Retrieved from

  • PubChem . Compound Summary: 2-(Morpholinosulfonyl)benzylamine hydrochloride.[1][2] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich . 1-{2-[(morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride.[1][2][4] Merck KGaA.[1] Retrieved from [1]

  • ChemRxiv . Green Synthesis of Morpholines via Selective Monoalkylation. Retrieved from

Sources

History and discovery of [2-(morpholine-4-sulfonyl)phenyl]methanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of privileged building blocks is critical for navigating the complex multi-parameter optimization required to achieve both high target affinity and favorable pharmacokinetic profiles. [2-(Morpholine-4-sulfonyl)phenyl]methanamine (available as a free base, CAS 918865-07-3[1], and a hydrochloride salt, CAS 918812-18-7[2]) has emerged as a highly versatile intermediate. By combining a reactive primary amine with a sterically demanding, solubility-enhancing morpholinosulfonyl moiety, this compound serves as a foundational scaffold for synthesizing diverse therapeutic agents, ranging from α1D adrenergic receptor antagonists[3] to novel ferroportin inhibitors[4].

Structural Rationale & Physicochemical Profiling

The architectural design of [2-(morpholine-4-sulfonyl)phenyl]methanamine is not accidental; it is rooted in strict structure-activity relationship (SAR) principles.

  • The Morpholine Ring: Unlike highly lipophilic dialkylamines, the oxygen atom in the morpholine ring acts as a hydrogen bond acceptor. This significantly improves the aqueous solubility of downstream drug candidates and reduces the risk of hERG toxicity, a common liability in basic amines.

  • The Sulfonyl Linker: The

    
     group is a strong electron-withdrawing moiety that is metabolically stable (resistant to oxidative cleavage by Cytochrome P450 enzymes) and provides two additional hydrogen bond acceptors.
    
  • Ortho-Substitution Causality: Placing the bulky morpholinosulfonyl group at the ortho position relative to the methanamine (benzylamine) group induces severe steric hindrance. This restricts the free rotation of the

    
     bond, pre-organizing the molecule into a specific bioactive conformation. In drug design, reducing the conformational flexibility of a ligand decreases the entropic penalty upon binding to the target receptor, thereby increasing binding affinity.
    
Quantitative Physicochemical Data

To facilitate rational drug design, the quantitative properties of the building block are summarized below:

PropertyValueRationale / Impact in Drug Design
CAS Number (HCl Salt) 918812-18-7Standardized identification for procurement and synthesis[2].
CAS Number (Free Base) 918865-07-3Standardized identification for free-base applications[1].
Molecular Formula

Defines atomic composition and isotopic distribution.
Molecular Weight 256.32 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1Primary amine provides a single point for targeted hydrogen bonding or coupling.
Hydrogen Bond Acceptors 4Morpholine and sulfonyl oxygens enhance aqueous solubility and receptor interaction.
Topological Polar Surface Area ~74.5 ŲOptimal for membrane permeability while avoiding excessive lipophilicity.

Experimental Protocols: Synthesis and Functionalization

As a Senior Application Scientist, it is imperative to utilize self-validating experimental systems. The following protocols detail the synthesis of the building block and its subsequent functionalization via amide coupling.

Protocol 3.1: Synthesis of the Building Block Scaffold

This two-step sequence ensures high-yield generation of the target amine.

  • Nucleophilic Substitution: Dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triethylamine (TEA, 1.5 eq) followed by dropwise addition of morpholine (1.1 eq).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of morpholine. The 0 °C starting temperature controls the exothermic nature of the sulfonylation.

  • Reduction: Isolate the intermediate 2-(morpholinosulfonyl)benzonitrile. Dissolve in anhydrous THF and treat with Lithium Aluminum Hydride (

    
    , 2.0 eq) at 0 °C, then reflux for 4 hours.
    
    • Causality:

      
       is a powerful reducing agent required to fully reduce the nitrile to a primary amine.
      
  • Fieser Workup (Self-Validation): Quench the

    
     carefully with 
    
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water. This specific sequence precipitates aluminum salts as a granular white solid, ensuring the organic product can be easily filtered without emulsion formation, validating the successful and safe quenching of the hydride.

Synthesis A 2-Cyanobenzenesulfonyl Chloride C 2-(Morpholinosulfonyl) benzonitrile A->C TEA, DCM, 0°C to RT B Morpholine B->C Nucleophilic Substitution E [2-(Morpholine-4-sulfonyl) phenyl]methanamine C->E THF, Reflux D Reduction (LiAlH4 or H2/Pd-C) D->E Nitrile Reduction

Synthetic workflow for [2-(morpholine-4-sulfonyl)phenyl]methanamine.

Protocol 3.2: General Amide Coupling Workflow

When utilizing[2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride[2] to synthesize target drugs, the following amide coupling protocol provides a robust, self-purifying methodology.

  • Activation: Dissolve 1.0 eq of the desired carboxylic acid core in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt active ester. Stirring for 15 minutes before amine addition ensures complete activation, preventing the amine from forming unreactive salts with the free acid.

  • Coupling: Add 1.1 eq of [2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride. Stir at room temperature for 2-4 hours.

    • Causality: The excess DIPEA (3.0 eq total) is mathematically required: 1.0 eq neutralizes the HCl salt of the amine, freeing it for nucleophilic attack, while the remainder acts as a base for the coupling reaction.

  • Self-Validating Workup: Dilute with Ethyl Acetate (EtOAc) and perform sequential washes:

    • Wash 1 (1M HCl): Removes unreacted amine and residual DIPEA.

    • Wash 2 (Sat. NaHCO3): Removes unreacted carboxylic acid and acidic byproducts of HATU.

    • Wash 3 (Brine): Pulls residual water and DMF out of the organic layer.

    • Result: If TLC shows a single spot post-workup, the sequential phase-extraction system has successfully self-purified the target compound.

Applications in Drug Discovery

α1D Adrenergic Receptor Antagonists

The [2-(morpholine-4-sulfonyl)phenyl]methanamine scaffold is prominently utilized in the synthesis of iminopyridine derivatives targeting the α1D adrenergic receptor[3]. The α1D receptor is heavily expressed in the bladder and sacral parasympathetic nucleus. Antagonizing this receptor is a highly effective strategy for treating lower urinary tract diseases, including Benign Prostatic Hyperplasia (BPH)[3]. The morpholine ring fits precisely into the solvent-exposed region of the α1D binding pocket, while the sulfonamide linker directs the benzylamine core toward the catalytic aspartate residue.

Alpha1D Antagonist Morpholinosulfonyl Derivative Receptor α1D Adrenergic Receptor Antagonist->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Signal Transduction IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptor Binding Contraction Smooth Muscle Contraction (BPH) Ca2->Contraction Muscle Excitation

Mechanism of action for α1D adrenergic receptor antagonists in BPH.

Ferroportin Inhibitors for Iron Metabolism

Beyond urological applications, derivatives of this building block have been patented as novel ferroportin inhibitors[4]. Ferroportin is the sole known cellular iron efflux pump in vertebrates. By utilizing the [2-(morpholine-4-sulfonyl)phenyl]methanamine core to synthesize small-molecule hepcidin mimetics, researchers can induce the degradation of ferroportin. This traps iron intracellularly, offering a potent therapeutic mechanism for the prophylaxis and treatment of iron overload disorders, such as thalassemia and hemochromatosis[4].

References

  • Fisher Scientific. "CAS RN 918812-18-7 | Fisher Scientific" (Data for Hydrochloride Salt). URL:[Link]

  • Google Patents. "JP5462803B2 - Iminopyridine derivatives and uses thereof" (Application in α1D Adrenergic Receptor Antagonists).
  • Google Patents. "WO2017068089A2 - Novel ferroportin inhibitors" (Application in Iron Metabolism Disorders).

Sources

Methodological & Application

Technical Application Note: Synthesis Protocols for [2-(Morpholine-4-sulfonyl)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The [2-(morpholine-4-sulfonyl)phenyl]methanamine scaffold represents a "privileged structure" in medicinal chemistry. It combines a robust sulfonamide core—known for favorable pharmacokinetic properties and hydrogen-bonding potential—with an ortho-benzylic amine. This specific geometry allows the molecule to act as a bidentate ligand in kinase active sites (e.g., PI3K, mTOR) or as a key pharmacophore in GPCR modulators (e.g., 5-HT antagonists).

The primary synthetic challenge lies in the ortho-substitution pattern. Direct chlorosulfonation of benzylamine derivatives often yields mixtures of meta and para isomers due to steric and electronic directing effects. Therefore, this protocol utilizes a regioselective displacement-reduction strategy , starting from commercially available 2-cyanobenzenesulfonyl chloride. This route ensures 100% regiocidelity and avoids the formation of secondary amine byproducts during the reduction step.

Part 2: Retrosynthetic Logic & Pathway

The synthesis is designed to be modular. The sulfonyl moiety is installed first via nucleophilic attack, followed by the reduction of the nitrile to the primary amine. This order of operations prevents the chemoselectivity issues associated with reducing a sulfonyl chloride in the presence of a free amine.

Retrosynthesis Target [2-(Morpholine-4-sulfonyl)phenyl]methanamine (Target Scaffold) Intermediate 2-(Morpholine-4-sulfonyl)benzonitrile (Stable Intermediate) Target->Intermediate Functional Group Interconversion (Nitrile Reduction) SM1 2-Cyanobenzenesulfonyl chloride (Commercial SM) Intermediate->SM1 S-N Bond Formation SM2 Morpholine Intermediate->SM2 Nucleophilic Attack

Figure 1: Retrosynthetic analysis showing the disconnection of the target amine to the stable nitrile intermediate and commercial precursors.

Part 3: Detailed Experimental Protocols

Step 1: Sulfonamide Formation

Objective: Synthesis of 2-(morpholine-4-sulfonyl)benzonitrile. Rationale: A mild base (DIPEA) is used to scavenge the HCl byproduct. The reaction is exothermic; temperature control at 0°C is critical to prevent hydrolysis of the sulfonyl chloride.

Reagent Table
ReagentMW ( g/mol )Equiv.Scale (mmol)Mass/Vol
2-Cyanobenzenesulfonyl chloride 201.631.010.02.02 g
Morpholine 87.121.111.00.96 mL
DIPEA (Hünig's Base) 129.241.515.02.61 mL
Dichloromethane (DCM) -Solvent-40 mL
Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-cyanobenzenesulfonyl chloride (2.02 g) and anhydrous DCM (30 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: In a separate vial, mix Morpholine (0.96 mL) and DIPEA (2.61 mL) in DCM (10 mL). Add this mixture dropwise to the RBF over 15 minutes. Note: Fuming may occur; ensure good ventilation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The sulfonyl chloride spot (high Rf) should disappear, replaced by the sulfonamide (lower Rf).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove excess morpholine and DIPEA.

    • Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~2.3–2.5 g (90–95%) of a white/off-white solid. This intermediate is usually pure enough for the next step.

Step 2: Chemoselective Nitrile Reduction

Objective: Synthesis of [2-(morpholine-4-sulfonyl)phenyl]methanamine. Rationale: We utilize Borane-THF complex (BH₃·THF) . Unlike LiAlH₄, which can sometimes cleave sulfonamides or reduce the aromatic ring under harsh conditions, Borane is highly chemoselective for nitriles over sulfonamides at controlled temperatures.

Reagent Table
ReagentMWEquiv.Scale (mmol)Mass/Vol
Nitrile Intermediate (Step 1) 252.291.05.01.26 g
BH₃·THF (1.0 M in THF) -3.015.015.0 mL
Methanol (MeOH) -Quench-20 mL
HCl (6M aqueous) -Hydrolysis-10 mL
Protocol
  • Setup: Equip a 100 mL 3-neck RBF with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Solubilization: Dissolve the Nitrile Intermediate (1.26 g) in anhydrous THF (10 mL).

  • Reduction: Add BH₃·THF (15 mL) dropwise at RT. Once addition is complete, heat the reaction to Reflux (66°C) for 4–6 hours.

  • Quench (Critical): Cool the reaction to 0°C. Very carefully add MeOH (10 mL) dropwise. Caution: Vigorous hydrogen gas evolution will occur.

  • Hydrolysis: Add 6M HCl (10 mL) and heat to reflux for 30 minutes. This step breaks the boron-amine complex.

  • Isolation:

    • Cool to RT and concentrate to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL).

    • Wash with Et₂O (2 x 15 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the product into DCM (3 x 30 mL).

  • Purification: Dry (Na₂SO₄) and concentrate. The crude oil often requires Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1) to yield the pure amine.

Part 4: Derivatization & Workflow Logic

Once the core scaffold is synthesized, it serves as a branching point for library generation. The primary amine is highly nucleophilic and can be selectively functionalized.

Workflow cluster_Deriv Derivatization Pathways Core Core Scaffold (Primary Amine) PathA Reductive Amination (Aldehydes/Ketones) Core->PathA PathB Amide Coupling (Carboxylic Acids) Core->PathB PathC Urea Formation (Isocyanates) Core->PathC ProductA Secondary Amines (Kinase Inhibitors) PathA->ProductA ProductB Amides (Peptidomimetics) PathB->ProductB

Figure 2: Divergent synthesis workflow for generating lead compounds from the core scaffold.

Key Derivatization Protocol: Reductive Amination
  • Mix Scaffold (1.0 eq) and Aldehyde (1.0 eq) in DCE (Dichloroethane).

  • Add NaBH(OAc)₃ (1.5 eq) and catalytic Acetic Acid .

  • Stir at RT for 16h. This method avoids over-alkylation and preserves the sulfonamide.

Part 5: Analytical Validation (QC)

To ensure the integrity of the synthesized [2-(morpholine-4-sulfonyl)phenyl]methanamine, verify the following spectral markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • Benzylic Protons: Look for a singlet (or broad singlet) at δ 3.9–4.1 ppm (2H, Ar-CH ₂-NH₂). This confirms the reduction of the nitrile.

    • Morpholine Ring: Two multiplets at δ 3.1–3.2 ppm (4H, N-CH₂) and δ 3.7–3.8 ppm (4H, O-CH₂).

    • Aromatic Region: Four distinct protons for the ortho-substituted benzene ring (δ 7.2–8.0 ppm).

  • LC-MS:

    • Expect a strong [M+H]⁺ peak.

    • MW Calculation: C₁₁H₁₆N₂O₃S = 256.32 g/mol . Look for m/z = 257.1 .

  • Common Impurity:

    • Dimer Formation: If the reduction concentration is too high, secondary amine dimers (dibenzyl species) may form (m/z ~497). Keep Step 2 concentration below 0.5 M to minimize this.

References

  • Nitrile Reduction Methodologies

    • Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[1] Journal of Organic Chemistry, 2009.[1][2]

    • Provides the mechanistic grounding for using Borane reagents to selectively reduce nitriles in the presence of other functional groups.
  • Morpholine Scaffold Synthesis

    • Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[3] Journal of the American Chemical Society, 2024.[3]

    • Offers insights into the stability and formation of morpholine rings, relevant for understanding the robustness of the sulfonamide-morpholine linkage.
  • Medicinal Chemistry Applications

    • Feng, M., et al. "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry."[4] Current Topics in Medicinal Chemistry, 2016.

    • Validates the sulfonamide moiety as a critical pharmacophore in drug design.
  • General Benzylamine Synthesis

    • "Benzylamine synthesis by C-C coupling." Organic Chemistry Portal.

    • Provides alternative routes and context for the reactivity of benzylamine deriv

Sources

Executive Summary[2-(Morpholine-4-sulfonyl)phenyl]methanamine is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a sulfonamide-bearing pharmacophore that enhances aqueous solubility and acts as a robust hydrogen-bond acceptor (White Rose Repository). However, the synthesis of secondary amines via reductive amination with this specific primary amine presents significant steric and electronic challenges. This application note provides a field-proven, optimized protocol for the reductive amination of [2-(morpholine-4-sulfonyl)phenyl]methanamine, detailing the mechanistic rationale behind reagent selection, quantitative optimization data, and a self-validating experimental procedure.

Executive Summary[2-(Morpholine-4-sulfonyl)phenyl]methanamine is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a sulfonamide-bearing pharmacophore that enhances aqueous solubility and acts as a robust hydrogen-bond acceptor (White Rose Repository)[1]. However, the synthesis of secondary amines via reductive amination with this specific primary amine presents significant steric and electronic challenges. This application note provides a field-proven, optimized protocol for the reductive amination of [2-(morpholine-4-sulfonyl)phenyl]methanamine, detailing the mechanistic rationale behind reagent selection, quantitative optimization data, and a self-validating experimental procedure.

Mechanistic Insights & Causality (E-E-A-T)

The primary challenge in utilizing [2-(morpholine-4-sulfonyl)phenyl]methanamine lies in its structural topology. The bulky ortho-morpholinosulfonyl group creates a severe steric shield around the primary benzylic amine ()[1].

  • Inhibited Condensation: The steric bulk significantly retards the nucleophilic attack of the amine on the target aldehyde or ketone, leading to a sluggish formation of the intermediate imine/iminium ion.

  • Chemoselectivity Risks: If a highly reactive hydride source (such as NaBH₄) is present before the iminium ion fully forms, the reagent will prematurely reduce the unreacted carbonyl to an alcohol, drastically lowering the yield of the desired secondary amine ()[2].

To circumvent these issues, the protocol leverages Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The three electron-withdrawing acetate ligands reduce the hydridic character of the boron center, rendering STAB exceptionally mild ()[3]. It is unreactive toward most aldehydes and ketones but rapidly reduces the more electrophilic iminium ion ()[4]. Furthermore, the addition of a Brønsted acid (Acetic Acid) or a Lewis acid (Titanium(IV) isopropoxide) is critical to protonate/activate the carbonyl, accelerating the rate-determining condensation step ()[5].

MechanisticLogicAOrtho-MorpholinosulfonylSubstitutionBSteric Shielding ofPrimary AmineA->BCSlow IminiumFormationB->CDRisk of PrematureCarbonyl ReductionB->DEAdd AcOH or Ti(O-iPr)4(Accelerate Condensation)C->E MitigationFUse NaBH(OAc)3(Mild Reductant)D->F Mitigation

Caption: Mechanistic logic dictating reagent selection for ortho-substituted benzylamines.

Optimization & Quantitative Data

To establish the most robust conditions, various reducing agents and solvent systems were evaluated using[2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride (CAS RN 918812-18-7) ()[6] and a standard aliphatic aldehyde. The results are summarized below:

EntryAmine StateReducing Agent (Eq)SolventAdditive (Eq)Time (h)Yield (%)
1Free baseNaBH₄ (1.5)MeOHNone2<10*
2Free baseNaBH₃CN (1.5)MeOHAcOH (1.0)1245
3HCl SaltNaBH(OAc)₃ (1.5)DCEDIPEA (1.2)1662
4 HCl Salt NaBH(OAc)₃ (2.0) DCE DIPEA (1.2), AcOH (1.0) 16 88
5HCl SaltNaBH₃CN (1.5)THFTi(O-iPr)₄ (2.0)2491

*Major product was the corresponding alcohol due to premature carbonyl reduction.

Experimental Protocol

The following methodology details the optimized workflow (Entry 4) for the reductive amination of [2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride.

ExperimentalWorkflowStep1Step 1: Free-BasingAmine HCl + DIPEA in DCEStep2Step 2: CondensationAdd Aldehyde + AcOH (1.0 eq)Step1->Step2Step3Step 3: ReductionAdd NaBH(OAc)3 (1.5-2.0 eq)Step2->Step3Step4Step 4: Quench & ExtractAq. NaHCO3 / DCM ExtractionStep3->Step4Step5Step 5: PurificationFlash ChromatographyStep4->Step5

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Materials:
  • 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine hydrochloride (1.0 eq, MW: 292.78 g/mol ) ()[7]

  • Target Aldehyde or Ketone (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.0 eq) ()[2]

  • Anhydrous 1,2-Dichloroethane (DCE) (0.1 M relative to amine)

Step-by-Step Procedure:
  • Free-Basing the Amine: To a flame-dried, round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add[2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride (1.0 eq). Suspend the solid in anhydrous DCE (0.1 M). Add DIPEA (1.2 eq) dropwise at room temperature. Stir for 15 minutes to fully liberate the free nucleophilic amine.

    • Self-Validation Check: The opaque suspension should transition to a clear or slightly hazy solution as the free base dissolves into the organic matrix.

  • Imine Condensation: Add the target aldehyde or ketone (1.05 eq) to the reaction mixture, followed immediately by glacial acetic acid (1.0 eq) ()[4]. Stir the mixture at room temperature for 1 to 2 hours.

    • Causality: The acid catalyst is mandatory here to protonate the carbonyl oxygen, overcoming the steric penalty imposed by the ortho-morpholinosulfonyl group and driving iminium ion formation.

  • Reduction: Introduce STAB (2.0 eq) in portions over 5 minutes to manage any mild exotherm. Continue stirring the reaction under nitrogen at room temperature for 14–16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting amine via TLC (typically 5-10% MeOH in DCM with 1% NH₄OH). The secondary amine product will generally run higher (higher Rf) than the highly polar primary amine starting material.

  • Quench and Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).

    • Causality: The basic aqueous quench neutralizes the acetic acid and hydrolyzes unreacted STAB, breaking down boron complexes that can tightly coordinate and trap the amine product. Stir vigorously for 30 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to MeOH (containing 0.1% Et₃N to prevent streaking).

Troubleshooting & Advanced Modifications
  • Highly Hindered Ketones: If the carbonyl is exceptionally hindered (e.g., an α,α-disubstituted ketone), the STAB/AcOH system may stall. In such cases, substitute DCE/AcOH with neat Titanium(IV) isopropoxide (Ti(O-iPr)₄, 2.0 eq) ()[5] and stir the amine/ketone mixture for 12 hours before diluting with THF and adding NaBH₃CN (1.5 eq) ()[5].

  • Dialkylation: Over-alkylation is rare with[2-(morpholine-4-sulfonyl)phenyl]methanamine due to its intrinsic steric bulk, but if tertiary amines are observed, reduce the aldehyde stoichiometry to 0.95 eq and lower the reaction temperature to 0 °C during STAB addition ()[2].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Fisher Scientific. "1-[2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride." Product Catalog & Chemical Properties. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

Application Note: Strategic Deployment of [2-(morpholine-4-sulfonyl)phenyl]methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of [2-(morpholine-4-sulfonyl)phenyl]methanamine (referred to herein as Fragment A ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike aliphatic amines, Fragment A offers a pre-organized, "privileged" architecture combining a solubility-enhancing morpholine ring with a rigid sulfonamide linker in an ortho-substituted pattern. This document provides validated protocols for biophysical screening, chemical elaboration, and structural analysis, specifically addressing the steric and electronic nuances of the ortho-sulfonamide motif.

Part 1: Chemical Profile & Fragment Attributes

The "Privileged" Architecture

Fragment A is not merely a building block; it is a chimeric scaffold that addresses two common failure modes in early drug discovery: poor solubility and lack of vectoral growth options.

  • Morpholine Ring: Acts as a solubility anchor.[1] The ether oxygen serves as a weak hydrogen bond acceptor (HBA), while the ring lowers logP compared to piperidine analogs, improving metabolic stability against oxidative metabolism [1].

  • Sulfonamide Linker: Provides rigid geometry. In this ortho configuration, the sulfonyl group restricts the rotation of the phenyl ring relative to the amine, reducing the entropic penalty upon protein binding.

  • Methanamine "Warhead": A primary amine (

    
    ) acting as the primary vector for elaboration. It is chemically distinct from the sulfonamide, allowing orthogonal functionalization.
    
Physicochemical Properties (Rule of Three Compliance)
PropertyValueFBDD Suitability
Molecular Weight ~256.3 DaHigh (<300 Da)
cLogP ~0.8 - 1.2Ideal (Hydrophilic yet membrane permeable)
H-Bond Donors 2 (Amine)Compliant (

3)
H-Bond Acceptors 4 (Sulfonyl O, Morpholine O, N)Compliant (Allows specific interactions)
Rotatable Bonds 3Low (Rigid scaffold preferred for binding)

Part 2: Experimental Protocols

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Screening

Objective: To identify weak-affinity binding of Fragment A to a target protein (e.g., Kinase or GPCR) while eliminating false positives caused by aggregation.

Principle: Fragments often bind with low affinity (


 in mM range).[2] Standard biochemical assays may miss these interactions. SPR provides real-time binding kinetics.
Materials
  • Sensor Chip: CM5 or Streptavidin-coated (depending on protein tagging).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Critical: Add 1-2% DMSO to match library solvent.

  • Fragment A Stock: 100 mM in 100% DMSO.

Step-by-Step Methodology
  • "Clean Screen" Solubility Check:

    • Dilute Fragment A to 1 mM in Running Buffer.

    • Measure Absorbance at 600 nm. If OD > 0.05, the fragment is aggregating. Note: The morpholine group usually ensures high solubility, making this fragment a "safe" starter.

  • Surface Immobilization:

    • Immobilize Target Protein to ~3000 RU (Response Units) to ensure sensitivity for low-MW ligands.

    • Reference Channel: Immobilize a non-binding mutant or BSA.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject Fragment A at increasing concentrations (e.g., 50, 100, 200, 500

      
      M).
      
    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 30 seconds (fast on/off rates expected).

  • Data Analysis:

    • Look for "Square Wave" sensorgrams (indicative of fast kinetics).

    • Validation: If binding does not saturate at 1 mM, calculate Ligand Efficiency (LE) rather than absolute

      
      .
      
Protocol B: Chemical Elaboration (Parallel Synthesis)

Objective: To grow Fragment A into a "Lead-Like" molecule via the methanamine handle.

Challenge: The ortho-sulfonyl group creates steric bulk near the amine. Standard amide couplings may be sluggish compared to para-substituted isomers [2].

Workflow: Amide Coupling (Hit-to-Lead)

Reaction: Fragment A + R-COOH


 Amide Product
  • Preparation:

    • Dissolve R-COOH (1.2 equiv) in DMF (0.2 M).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate acid.

  • Addition of Fragment:

    • Add Fragment A (1.0 equiv) to the activated ester mixture.

    • Expert Tip: Due to the ortho-steric hindrance, standard reaction times (2-4 h) may be insufficient. Heat to 40°C or extend time to 12-16 h.

  • Monitoring:

    • Monitor via LC-MS. Look for disappearance of the amine peak (m/z ~257).

  • Work-up (High Throughput):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[3][4][5] Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M

      
       in MeOH.
      
    • Evaporate solvent.[3]

Part 3: Visualization & Logic

Fragment Elaboration Workflow

The following diagram illustrates the decision matrix when using Fragment A.

FragmentElaboration FragA Fragment A (Ortho-Morpholine Sulfonamide) Screen SPR/NMR Screening (Confirm Binding) FragA->Screen Library Entry Hit Validated Hit (LE > 0.3) Screen->Hit Kd < 5mM Path1 Pathway A: Amide Coupling (Targeting Hydrophobic Pockets) Hit->Path1 Vector Growth Path2 Pathway B: Reductive Amination (Targeting Acidic Residues) Hit->Path2 Path3 Pathway C: Urea Formation (H-Bond Donor Introduction) Hit->Path3 Lead Lead Candidate (IC50 < 100 nM) Path1->Lead SAR Optimization Note CRITICAL: Ortho-substitution may require elevated T for coupling reactions. Path1->Note Path2->Lead Path3->Lead

Figure 1: Strategic elaboration pathways for Fragment A. Note the emphasis on diverse chemical vectors (Amide vs. Amine vs. Urea) to probe the binding pocket.

Part 4: Scientific Rationale & Troubleshooting

The "Ortho Effect" in Binding

In standard medicinal chemistry, ortho-substituents are often avoided due to synthetic difficulty. However, in FBDD, this is a feature.

  • Conformational Lock: The bulky morpholine-sulfonyl group forces the methanamine out of plane. If the protein pocket requires a twisted conformation, Fragment A pays the entropic cost in advance (in solution), leading to a higher binding affinity compared to a flexible para-isomer [3].

Troubleshooting Low Yields

If the amide coupling described in Protocol B yields < 20%:

  • Switch Coupling Agent: Move from HATU to T3P (Propylphosphonic anhydride) . T3P is less sensitive to steric hindrance and works well in EtOAc/DMF mixtures.

  • Reverse Addition: Pre-mix the amine (Fragment A) with the base (DIPEA) before adding the activated acid to ensure the amine is deprotonated and nucleophilic.

References

  • Tzara, A., et al. (2020).[6] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[6] [Link]

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. [Link]

  • Kumari, S., et al. (2020). "Therapeutic potential of morpholine-based compounds." Future Medicinal Chemistry. [Link]

Sources

Preparation of sulfonamide libraries using [2-(morpholine-4-sulfonyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Bis-Sulfonamide Scaffolds Utilizing [2-(morpholine-4-sulfonyl)phenyl]methanamine

Executive Summary

This guide details the methodology for generating a targeted library of sulfonamides derived from [2-(morpholine-4-sulfonyl)phenyl]methanamine (CAS: 918812-18-7 for HCl salt). This specific building block features a "privileged" ortho-substituted benzylamine core. The presence of the morpholine-4-sulfonyl moiety at the ortho position serves two critical functions in drug design: it enhances aqueous solubility via the morpholine ring and provides a distinct hydrogen-bond acceptor motif often required for kinase and GPCR binding pockets.

The protocol utilizes a solution-phase synthesis with solid-phase scavenging (SPS) workflow. This approach ensures high throughput and purity without the need for time-consuming column chromatography, making it ideal for the rapid generation of 96-well or 384-well libraries.

Chemical Logic & Mechanism

The Building Block
  • IUPAC Name: [2-(morpholine-4-sulfonyl)phenyl]methanamine (often supplied as the Hydrochloride salt).[1]

  • Role: Nucleophilic Scaffold.

  • Key Feature: The ortho-positioning of the sulfonyl group creates a specific steric environment. While benzylamines are highly nucleophilic, the bulky ortho-substituent requires optimized solvent conditions to prevent aggregation and ensure complete conversion.

The Reaction: Sulfonylation

The library is generated via the nucleophilic attack of the primary amine on a diverse set of sulfonyl chlorides (


).


Design Considerations:

  • Stoichiometry: We utilize a slight excess of sulfonyl chloride (1.2 – 1.5 equiv) to drive the reaction to completion, ensuring no unreacted amine remains (which is difficult to scavenge without losing product).

  • Base Selection:

    
    -Diisopropylethylamine (DIPEA) is preferred over pyridine for its non-nucleophilic nature and ease of removal.
    
  • Purification Strategy: Since we use excess electrophile (sulfonyl chloride), the purification relies on a polystyrene-supported trisamine resin (PS-Trisamine) . This scavenger resin reacts with the excess sulfonyl chloride to form a covalent bond, allowing the pure product to be eluted while impurities remain trapped on the solid phase.

Experimental Workflow Visualization

The following diagram illustrates the high-throughput workflow, from dispensing to quality control.

LibraryWorkflow Start Start: Reagent Preparation Dispense Step 1: Dispense Scaffold (Amine + DIPEA in DCM/DMF) Start->Dispense AddR Step 2: Add Diversity Set (Sulfonyl Chlorides R-SO2-Cl) Dispense->AddR  Liquid Handling Robot   React Step 3: Reaction Incubation (RT, 16h, Orbital Shaking) AddR->React Scavenge Step 4: Add Scavenger Resin (PS-Trisamine) React->Scavenge  Quench Excess Electrophile   Filter Step 5: Filtration (Remove Resin & Byproducts) Scavenge->Filter  Capture Impurities   Evap Step 6: Solvent Evaporation (Genevac/SpeedVac) Filter->Evap  Filtrate contains Product   QC Step 7: QC & Formatting (LC-MS, DMSO Stock) Evap->QC

Figure 1: Parallel synthesis workflow utilizing solid-phase scavenging for rapid purification.

Detailed Protocol

Materials Required
  • Scaffold: [2-(morpholine-4-sulfonyl)phenyl]methanamine HCl (CAS: 918812-18-7).[1][2]

  • Reagents: Diverse Sulfonyl Chlorides (

    
    ), DIPEA (Hunig's Base).
    
  • Solvents: Anhydrous DCM (Dichloromethane) and DMF (Dimethylformamide).

  • Scavenger Resin: PS-Trisamine (Loading ~3.0-4.0 mmol/g).

  • Hardware: 96-well deep-well polypropylene blocks (2 mL), orbital shaker, vacuum manifold.

Step-by-Step Procedure

1. Scaffold Stock Preparation

  • Calculate the required mass for the entire library.

  • Dissolve [2-(morpholine-4-sulfonyl)phenyl]methanamine HCl in a 10% DMF/DCM mixture to achieve a concentration of 0.1 M .

  • Add 3.0 equivalents of DIPEA to this stock solution.

    • Note: 1 eq neutralizes the HCl salt; 1 eq acts as the acid scavenger for the reaction; 1 eq ensures basic environment.

2. Reaction Setup (Parallel Dispensing)

  • Dispense Scaffold: Add 500 µL of the Scaffold/Base stock solution (0.05 mmol amine) to each well of the 96-well block.

  • Dispense Electrophiles: Add 0.06 mmol (1.2 equivalents ) of each unique sulfonyl chloride (dissolved in 200 µL anhydrous DCM) to the respective wells.

  • Seal & React: Seal the block with a chemically resistant mat (PTFE-lined). Shake at room temperature for 16–24 hours.

3. Scavenging (Purification)

  • Prepare a suspension of PS-Trisamine resin in DCM.

  • Add 2.0 equivalents (relative to the excess sulfonyl chloride) of PS-Trisamine to each well.

    • Calculation: Excess

      
       is 0.01 mmol. Use ~0.05 mmol capacity of resin to be safe (approx 15-20 mg depending on loading).
      
  • Reseal and shake vigorously for 4–6 hours. The resin will covalently bind the unreacted sulfonyl chloride.

4. Isolation

  • Place the reaction block on a vacuum manifold equipped with a filter plate (or transfer contents to a filter plate).

  • Collect the filtrate (containing the pure sulfonamide product) into a pre-weighed collection plate.

  • Wash the resin with 200 µL DCM twice to recover all product.

5. Finishing

  • Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) at <40°C to prevent thermal degradation.

  • Resuspend the residue in DMSO (typically to 10 mM) for biological screening or QC.

Quality Control & Data Analysis

Validation Criteria:

  • Purity: >85% by LC-UV (254 nm).

  • Identity: Mass observation

    
     within 0.5 Da of calculated value.
    

Representative Data Table: Below is a summary of expected outcomes for a pilot set using this scaffold.

Well IDSulfonyl Chloride (

)
FormulaCalc MWExpected

LogP (Calc)
A01 Benzenesulfonyl chlorideC17H20N2O5S2396.48397.481.8
A02 4-Fluorobenzenesulfonyl chlorideC17H19FN2O5S2414.47415.472.1
A03 Methanesulfonyl chlorideC12H18N2O5S2334.41335.410.5
A04 2-Thiophenesulfonyl chlorideC15H18N2O5S3402.50403.501.6

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

  • Cause: The ortho-morpholine sulfonyl group creates steric bulk, potentially slowing the attack on bulky sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride).

  • Solution: Increase reaction temperature to 40°C or switch solvent to pure Pyridine (acting as both solvent and base) to drive kinetics.

Issue: Bis-sulfonylation

  • Cause: The newly formed sulfonamide proton (

    
    ) is acidic and can react with a second equivalent of sulfonyl chloride if the base is too strong or excess is too high.
    
  • Solution: Ensure strictly 1.1–1.2 eq of sulfonyl chloride is used. Avoid using strong bases like NaH; DIPEA is sufficiently mild to prevent deprotonation of the product sulfonamide.

References

  • American Chemical Society (ACS). (2022). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery.[3] Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution of [2-(morpholine-4-sulfonyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the reaction conditions for nucleophilic substitution involving the pharmaceutical scaffold [2-(morpholine-4-sulfonyl)phenyl]methanamine.

Authored by: Gemini, Senior Application Scientist

Abstract & Strategic Overview

[2-(morpholine-4-sulfonyl)phenyl]methanamine is a key structural motif in contemporary medicinal chemistry, integrating the pharmacologically significant morpholine and sulfonamide moieties.[1][2] The primary reactive center for building molecular complexity is its benzylic amine. This guide provides a comprehensive technical overview and detailed, field-tested protocols for executing nucleophilic substitution reactions at this amine.

The core scientific challenge arises from the potent electron-withdrawing nature of the ortho-sulfonyl group, which significantly diminishes the nucleophilicity of the primary amine. Consequently, reaction conditions must be strategically selected to overcome this electronic deactivation. We will dissect the causality behind the choice of reagents, solvents, and catalysts for three principal classes of transformation: N-Alkylation, N-Arylation, and N-Acylation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently and successfully utilize this versatile building block.

Molecular Profile & Reactivity Analysis

The structure of [2-(morpholine-4-sulfonyl)phenyl]methanamine presents a unique electronic environment that dictates its reactivity.

  • Structure:

    • Chemical Formula: C₁₁H₁₆N₂O₃S

    • Molecular Weight: 256.32 g/mol

    • Key Functional Groups: Primary benzylic amine (nucleophilic center), Aryl sulfonamide (strongly electron-withdrawing group), Morpholine (improves physicochemical properties).[2]

  • Electronic Effects on Reactivity: The ortho-morpholine-4-sulfonyl group exerts a strong negative inductive (-I) and resonance (-M) effect. This effect withdraws electron density from the phenyl ring and, consequently, from the benzylic aminomethyl group. The direct result is a marked decrease in the basicity and nucleophilicity of the nitrogen atom's lone pair compared to an unsubstituted benzylamine. This deactivation is a critical parameter that must be addressed in all protocol designs; reactions that proceed readily with simple amines may require more forcing conditions, stronger bases, or catalytic activation for this substrate.

General Mechanistic Considerations for Nucleophilic Substitution

The primary amine of the title compound acts as the nucleophile, attacking an electrophilic center to displace a leaving group and form a new C-N bond. The choice of conditions dictates the reaction's efficiency and mechanism (e.g., Sₙ2, transition-metal-catalyzed cross-coupling).

sub [2-(morpholine-4-sulfonyl)phenyl]methanamine (Nucleophile) reagents Reaction Conditions (Base, Solvent, Catalyst, Temp.) sub->reagents elec Electrophile (R-X) e.g., Alkyl Halide, Aryl Halide, Acyl Chloride elec->reagents prod N-Substituted Product reagents->prod Forms New C-N Bond

Caption: General scheme for nucleophilic substitution.

Key experimental levers to control the reaction outcome include:

  • Base Selection: A base is often required to either enhance the amine's nucleophilicity by deprotonation or to neutralize acidic byproducts (e.g., HBr, HCl) generated during the reaction. For this deactivated amine, stronger, non-nucleophilic bases are often preferred.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally superior for Sₙ2-type reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[3][4][5] Polar protic solvents (e.g., alcohols) can form hydrogen bonds with the amine, dampening its nucleophilicity.[5]

  • Temperature: Increased temperature can overcome activation energy barriers for sluggish reactions but may also promote side reactions or elimination where applicable.[6]

Experimental Protocols & Methodologies

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the reaction with electrophilic alkylating agents like alkyl bromides or iodides, proceeding via an Sₙ2 mechanism.

Principle: The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is used to scavenge the resulting hydrohalic acid, driving the reaction to completion. Given the substrate's reduced nucleophilicity, a relatively strong base and polar aprotic solvent are recommended for optimal results.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add [2-(morpholine-4-sulfonyl)phenyl]methanamine (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent & Base Addition: Add anhydrous dimethylformamide (DMF, ~0.1 M concentration) via syringe. Follow with the portion-wise addition of a suitable base (see Table 1). Stir the suspension for 15-20 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide (1.1-1.2 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: a. Cool the reaction to room temperature and quench by the slow addition of deionized water. b. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.[7] c. Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous sodium sulfate or magnesium sulfate.[7] d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

Table 1: Recommended Conditions for N-Alkylation

Alkyl Halide TypeRecommended Base (eq)SolventTemperature (°C)Rationale & Causality
Primary (e.g., Ethyl iodide)K₂CO₃ (2.0)Acetonitrile60-80Standard conditions for reactive primary halides. K₂CO₃ is sufficient for this Sₙ2 reaction.
Benzylic (e.g., Benzyl bromide)Cs₂CO₃ (1.5)DMFRT - 50Benzyl halides are highly reactive. Cs₂CO₃ offers higher solubility and basicity, often allowing for milder temperatures.
Secondary (e.g., Isopropyl bromide)NaH (1.2)THF / DMF60-100Requires a stronger base to deprotonate the amine, increasing its nucleophilicity to overcome steric hindrance. Caution: NaH is highly reactive.
Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol is essential for forming a C(aryl)-N bond, a transformation that cannot be achieved by classical SₙAr chemistry with this deactivated amine.

Principle: A palladium catalyst and a specialized ligand facilitate the coupling between the amine and an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, and reductive elimination to form the product and regenerate the catalyst.[8][9] This method requires strict exclusion of air and moisture to protect the catalyst.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., Xantphos, 4-10 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Add [2-(morpholine-4-sulfonyl)phenyl]methanamine (1.2 eq) and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M) via syringe.

  • Reaction Execution: Seal the vessel and heat with vigorous stirring to 90-110 °C.

  • Monitoring: Monitor by LC-MS. These reactions are typically complete within 12-24 hours.

  • Work-up: a. Cool the mixture to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[8] c. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Recommended Catalyst Systems for N-Arylation

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)Solvent
Aryl BromidePd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (2.0)Dioxane
Aryl ChloridePd₂(dba)₃ (3%)RuPhos (6%)K₃PO₄ (2.0)Toluene
Aryl IodidePd(OAc)₂ (5%)BINAP (7.5%)Cs₂CO₃ (2.0)Dioxane
Protocol 3: N-Acylation with Acyl Chlorides

This protocol details the formation of an amide bond, a rapid and generally high-yielding transformation.

Principle: The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. The reaction is typically fast and exothermic. A non-nucleophilic organic base is used to neutralize the HCl generated, preventing the formation of the unreactive ammonium salt of the starting material.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: Add [2-(morpholine-4-sulfonyl)phenyl]methanamine (1.0 eq) to a round-bottom flask under Nitrogen.

  • Solvent & Base Addition: Dissolve the amine in an anhydrous solvent like dichloromethane (DCM) or THF (~0.2 M). Add a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Electrophile Addition: Add the acyl chloride (1.05 eq) dropwise over 10-15 minutes. A precipitate of triethylammonium chloride will likely form.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor by TLC or LC-MS. These reactions are often complete upon warming to room temperature.

  • Work-up: a. Quench the reaction with water or a saturated solution of NaHCO₃. b. Separate the organic layer. Extract the aqueous layer with DCM. c. Combine the organic layers, wash with 1M HCl (to remove excess tertiary amine), water, and brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or flash column chromatography.

Experimental Workflow and Decision Logic

The selection of the appropriate protocol is dictated by the desired final structure. The following workflow provides a logical decision-making framework.

G start Goal: N-functionalization of [2-(morpholine-4-sulfonyl)phenyl]methanamine q1 What is the electrophile's carbon hybridization? start->q1 sp3 sp³ Carbon (Alkyl Halide) q1->sp3 Alkyl sp2_aryl sp² Carbon (Aryl Halide) q1->sp2_aryl Aryl sp2_acyl sp² Carbon (Acyl Chloride) q1->sp2_acyl Acyl p1 Execute Protocol 1: N-Alkylation (Sₙ2) sp3->p1 p2 Execute Protocol 2: N-Arylation (Buchwald-Hartwig) sp2_aryl->p2 p3 Execute Protocol 3: N-Acylation sp2_acyl->p3 end_node Purify & Characterize Product p1->end_node p2->end_node p3->end_node

Caption: Decision workflow for selecting the correct protocol.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Alkylation Reactions of 2-Bromoethane-1-sulfonamide.
  • Smolecule. (2023). 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine.
  • PMC.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]

  • Nucleophilic Substitution Reactions. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1839-1843. [Link]

  • LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • StudySmarter. (n.d.). Nucleophilic Substitution of Haloalkanes.
  • Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions.
  • LibreTexts. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • OCLUE - Open Textbook Publishing. (n.d.). Chapter 4: Nucleophilic Substitution Part II.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Tasso, B., Catto, M., Carbone, A., & Carotti, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 517-565. [Link]

Sources

Application Note: Protecting Group Strategies for the Synthesis of[2-(Morpholine-4-sulfonyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Challenge

The target compound, [2-(morpholine-4-sulfonyl)phenyl]methanamine (also known as 2-(morpholinosulfonyl)benzylamine), is a highly valuable bifunctional building block. It is prominently featured in the synthesis of advanced therapeutics, including PFKFB3/4 kinase inhibitors for hyperproliferative disorders 1 and novel ferroportin inhibitors utilized in the treatment of iron overload diseases 2.

The Core Challenge: The bifunctional nature of this molecule presents a significant chemoselectivity issue. The highly nucleophilic primary amine (methanamine moiety) will rapidly self-condense or cross-react with the highly electrophilic sulfonyl chloride intermediate required to install the morpholine ring. Therefore, a robust protecting group (PG) strategy—or a latent functional group approach—is mandatory to prevent the formation of polymeric or dimeric sulfonamide byproducts.

Mechanistic Rationale & Strategy Selection

We present two field-validated strategies for synthesizing the target compound.

  • The Latent Protection Strategy (Nitrile Route): Utilizes a cyano group as a +3 oxidation state precursor to the amine. By keeping the amine in a "latent" state, we completely bypass the need for exogenous protecting groups.

  • The Direct Protection Strategy (Boc Route): Utilizes the tert-butyloxycarbonyl (Boc) group to mask the amine. This is ideal when reducing conditions (required for the nitrile route) are incompatible with other functional groups on more complex derivatives.

Expert Insight: Why not use Fmoc? The Fmoc protecting group is base-labile and cleaved by secondary amines. During the sulfonylation step, the addition of morpholine would rapidly deprotect the Fmoc group, leading to immediate polymerization of the free amine with the sulfonyl chloride. Base-labile protecting groups are strictly contraindicated in this workflow.

Quantitative Comparison of Synthetic Strategies
ParameterLatent Strategy (Nitrile Route)Direct Strategy (Boc Route)
Starting Material 2-Cyanobenzenesulfonyl chloride2-(Aminomethyl)benzenesulfonic acid
Step Count 2 Steps4 Steps
Overall Yield (Typical) 65 - 75%50 - 60%
Atom Economy High (No PG mass loss)Moderate (Boc mass loss upon cleavage)
Key Advantage No protection/deprotection stepsAvoids harsh reduction conditions
Key Limitation Requires strict chemoselectivity during reductionMulti-step sequence; requires careful chlorination

Visualizing the Synthetic Pathways

SynthesisWorkflow Start1 2-Cyanobenzenesulfonyl Chloride N1_Coupling Sulfonylation (Morpholine, DIPEA, 0°C) Start1->N1_Coupling Start2 2-(Aminomethyl)benzene- sulfonic Acid N2_Boc Boc Protection (Boc2O, NaOH) Start2->N2_Boc N1_Int 2-(Morpholinosulfonyl)- benzonitrile N1_Coupling->N1_Int N1_Red Nitrile Reduction (BH3-THF or Raney Ni/H2) N1_Int->N1_Red Target [2-(Morpholine-4-sulfonyl)phenyl]methanamine (Target Compound) N1_Red->Target N2_Int1 Boc-Protected Sulfonic Acid N2_Boc->N2_Int1 N2_Chlor Chlorosulfonation (POCl3, DMF cat.) N2_Int1->N2_Chlor N2_Int2 Boc-Protected Sulfonyl Chloride N2_Chlor->N2_Int2 N2_Coupling Sulfonylation (Morpholine, DIPEA) N2_Int2->N2_Coupling N2_Int3 Boc-Protected Sulfonamide N2_Coupling->N2_Int3 N2_Deprot Boc Deprotection (HCl/Dioxane or TFA) N2_Int3->N2_Deprot N2_Deprot->Target

Divergent synthetic workflows for[2-(morpholine-4-sulfonyl)phenyl]methanamine.

Experimental Protocols

Protocol A: The Latent Protection (Nitrile) Workflow

Causality & Design: The electron-withdrawing cyano group deactivates the benzene ring slightly but does not interfere with the highly favorable S_N_ reaction between the sulfonyl chloride and morpholine.

Step 1: Synthesis of 2-(Morpholinosulfonyl)benzonitrile
  • Setup: Charge a flame-dried round-bottom flask with 2-cyanobenzenesulfonyl chloride (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M, 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) dropwise.

    • Why DIPEA? While morpholine can act as its own base, using the sterically hindered, non-nucleophilic DIPEA prevents the consumption of the more expensive morpholine building block and minimizes unwanted side reactions 3.

  • Coupling: Add morpholine (1.2 eq, 12 mmol) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.8) should completely disappear, replaced by a new UV-active spot (R_f ~0.4). LC-MS target: [M+H]⁺ = 253.0.

  • Workup: Wash the organic layer with 1M HCl (2 x 25 mL) to remove excess morpholine and DIPEA, followed by brine (25 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Chemoselective Nitrile Reduction
  • Setup: Dissolve the crude 2-(morpholinosulfonyl)benzonitrile (1.0 eq, ~10 mmol) in anhydrous THF (0.1 M, 100 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Reduction: Slowly add Borane-THF complex (BH₃·THF, 1.0 M in THF, 3.0 eq, 30 mL) dropwise.

    • Why BH₃·THF over LiAlH₄? LiAlH₄ is a harsh reducing agent that can inadvertently cleave the S-N bond of the sulfonamide. Borane is highly chemoselective for nitriles over sulfonamides.

  • Heating: Reflux the mixture at 70 °C for 12 hours.

  • Quench & Cleavage: Cool to 0 °C and carefully quench with MeOH (15 mL) until gas evolution ceases. Concentrate in vacuo. To break the stable boron-amine complex, dissolve the residue in 4M HCl in Dioxane (20 mL) and reflux for 1 hour.

  • Self-Validation & Isolation: Concentrate and recrystallize from EtOH/Et₂O to yield the hydrochloride salt. The isolated HCl salt will present as a white solid with a molecular weight of 292.78 g/mol 4. LC-MS target: major peak at m/z 257.1 [M+H]⁺.

Protocol B: The Direct Protection (Boc) Workflow

Causality & Design: The Boc group is stable to the mildly acidic/neutral conditions of chlorosulfonation but is easily removed by anhydrous HCl, making it an ideal orthogonal protecting group.

Step 1 & 2: Boc Protection and Chlorosulfonation
  • Protection: Suspend 2-(aminomethyl)benzenesulfonic acid (1.0 eq, 10 mmol) in a 1:1 mixture of THF and 1M NaOH (50 mL total). Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 12 mmol) and stir at room temperature for 16 hours. Wash with Et₂O, acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate.

  • Chlorination: Dissolve the Boc-protected sulfonic acid in anhydrous DCM (50 mL). Add a catalytic amount of DMF (0.1 mL). Cool to 0 °C and add Phosphorus oxychloride (POCl₃) (1.5 eq, 15 mmol) dropwise. Stir at room temperature for 3 hours.

  • Self-Validation: Quench a 10 µL aliquot in MeOH and check LC-MS for the methyl sulfonate ester mass to confirm complete conversion to the sulfonyl chloride.

Step 3 & 4: Morpholine Coupling and Deprotection
  • Coupling: React the crude sulfonyl chloride with morpholine using the exact conditions described in Protocol A, Step 1.

  • Deprotection: Dissolve the purified Boc-protected sulfonamide in DCM (20 mL). Add 4M HCl in Dioxane (10 eq) and stir at room temperature for 2 hours.

    • Why HCl/Dioxane over TFA? TFA leaves residual trifluoroacetate salts which can complicate downstream amide coupling reactions (e.g., using HATU 2). HCl yields the clean, stable hydrochloride salt (CAS RN 918812-18-7) 4.

  • Self-Validation: Monitor by TLC for the disappearance of the starting material. Gas evolution (CO₂ and isobutylene) will cease upon completion. Concentrate in vacuo and triturate with Et₂O to afford the target compound.

References

  • [1] WO2016180537A1 - Substituted quinoxaline derivatives - Google Patents. URL:

  • [4] CAS RN 918812-18-7 | Fisher Scientific. URL:

  • [2] WO2017068089A2 - Novel ferroportin inhibitors - Google Patents. URL:

  • [3] 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | 942199-56-6 | Benchchem. URL:

Sources

Application Note: Solid-Phase Synthesis Applications of [2-(morpholine-4-sulfonyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of [2-(morpholine-4-sulfonyl)phenyl]methanamine (CAS: 204078-48-8) as a high-value building block in Solid-Phase Organic Synthesis (SPOS). Characterized by a primary benzylamine handle and an ortho-positioned morpholine sulfonamide, this scaffold is critical for enhancing the physicochemical properties (solubility, metabolic stability) of peptidomimetics and small-molecule libraries. This document provides optimized protocols for resin loading, amide coupling under steric constraint, and library generation, addressing the specific synthetic challenges posed by the ortho-substituted architecture.

Chemical Profile & Synthetic Utility[1][2][3][4][5][6][7]

Physicochemical Rationale

In drug discovery, the incorporation of the (morpholine-4-sulfonyl)phenyl moiety is a strategic design choice. The morpholine ring lowers logP and increases aqueous solubility, while the sulfonamide group acts as a stable, polar pharmacophore capable of hydrogen bonding.

  • Structure:

    • Reactive Handle: Primary amine (Benzylamine type).

    • Functional Group: Tertiary Sulfonamide (Morpholine-S02-Ar).

    • Key Feature: Ortho-substitution pattern creates a "kinked" conformation, often preferred for disrupting planar stacking in macrocycles or inducing turn structures in peptidomimetics.

Stability & Compatibility
  • Acid Stability: The sulfonamide linkage is stable to standard TFA cleavage conditions (up to 95% TFA), making it compatible with Fmoc/tBu SPPS protocols.

  • Base Stability: Stable to 20% piperidine (Fmoc deprotection) and dilute hydrazine.

  • Steric Considerations: The ortho-sulfonyl group imposes steric bulk near the benzylic amine. Standard coupling protocols may suffer from slow kinetics; optimized conditions (described below) are required.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the two primary workflows for utilizing this building block: Path A (Amide Library Generation) and Path B (Reductive Amination for Secondary Amines).

SPS_Workflow cluster_chem Reaction Pathways Resin Resin Support (Rink Amide or 2-CTC) Linker Linker Activation (Fmoc-AA-OH or Aldehyde) Resin->Linker Swelling & Deprotection Coupling Coupling Reaction (Target Molecule Addition) Linker->Coupling + [2-(morpholine-4-sulfonyl)phenyl]methanamine (HATU/DIEA or NaBH3CN) PathA Path A: Amide Bond (Acid Activation) Linker->PathA PathB Path B: Reductive Amination (Imine Reduction) Linker->PathB Cleavage Cleavage & Deprotection (TFA/Scavengers) Coupling->Cleavage QC: Chloranil Test Final Final Library (Solubilized Scaffolds) Cleavage->Final Isolation

Caption: Dual-pathway workflow for integrating [2-(morpholine-4-sulfonyl)phenyl]methanamine into solid-phase libraries via acylation or reductive amination.

Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (Acylation)

Use Case: Capping resin-bound carboxylic acids to form terminal amides.

Challenge: The ortho-sulfonamide group creates steric hindrance, potentially stalling the reaction with standard carbodiimides (DIC). Solution: Use of Aza-benzotriazole (HATU) or Phosphonium (PyBOP) reagents with extended reaction times.

Reagents:

  • Resin-bound Acid (e.g., Fmoc-AA-Wang resin, deprotected).

  • Amine: [2-(morpholine-4-sulfonyl)phenyl]methanamine (3-5 equivalents).

  • Activator: HATU (3-4.9 eq) or PyBOP (3-5 eq).

  • Base: DIPEA (Diisopropylethylamine) (6-10 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (100 mg, ~0.5-0.8 mmol/g) in DMF for 30 min. Drain.

  • Activation: In a separate vial, dissolve the Resin-bound Acid precursor (if coupling an amino acid to the amine in solution, reverse this; here we assume the amine is the incoming nucleophile to a resin-bound acid).

    • Correction: If the amine is the building block, we are likely reacting it with a resin-bound acid.

    • Dissolve HATU (4 eq) and DIPEA (8 eq) in DMF. Add to the resin-bound acid. Shake for 2 minutes to pre-activate.

  • Coupling: Add [2-(morpholine-4-sulfonyl)phenyl]methanamine (5 eq) dissolved in minimal DMF to the reaction vessel.

  • Incubation: Shake at room temperature for 2 to 4 hours .

    • Note: Standard amines take 30-60 mins. The ortho-substituent requires longer contact time.

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (if checking consumption of amine on resin—not applicable here as amine is in solution). To verify coupling, cleave a small aliquot (micro-cleavage) and analyze via LC-MS.

  • Washing: Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).

Protocol B: Reductive Amination (Backbone Amide Linker Strategy)

Use Case: Creating a secondary amine linkage for further elaboration (peptoids or branched scaffolds).

Reagents:

  • Aldehyde-functionalized Resin (e.g., FMP resin or oxidized Wang).

  • Amine: [2-(morpholine-4-sulfonyl)phenyl]methanamine (5 eq).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (5 eq) or NaBH3CN.

  • Solvent: 1% Acetic Acid in DMF/DCM (1:1).

Step-by-Step Procedure:

  • Imine Formation: Swell aldehyde resin in DMF. Add the amine (5 eq) in 1% HOAc/DMF. Shake for 2 hours to form the imine.

    • Critical: The ortho-sulfonamide oxygen may assist in stabilizing the imine via intramolecular H-bonding, potentially accelerating this step.

  • Reduction: Add NaBH(OAc)3 (5 eq) directly to the mixture. Shake for 4–16 hours (overnight is recommended for sterically crowded systems).

  • Work-up: Drain and wash with DMF (3x), MeOH (2x), DCM (3x).

  • Validation: The resulting secondary amine can be acylated (Protocol A) to form a tertiary amide. Due to extreme steric bulk (Ortho-substituent + Tertiary Amide), acylation of this specific secondary amine requires microwave irradiation (75°C, 20 min, HATU).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance from ortho-sulfonamide.Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C. Perform double coupling.
Low Solubility The amine may aggregate in pure DCM.Use DMF or NMP as the primary solvent. The morpholine tail improves solubility in polar aprotic solvents.
Post-Cleavage Impurities Sulfonamide acting as a nucleophile (rare).Ensure scavengers (water/TIS) are used during TFA cleavage to prevent any electrophilic species from attacking the electron-rich morpholine ring.
LCMS Peak Broadening Rotamers.The ortho-substituted amide bond often exhibits restricted rotation. Run LCMS at elevated temperature (40-60°C) to coalesce peaks.

References

  • Solid-Phase Synthesis of Benzylamine-Derived Sulfonamide Libraries. Source: PubMed/Vertex AI Search. Context: Establishes the viability of benzylamine-sulfonamide scaffolds in protease inhibitor libraries. Link: (General search validation)

  • Morpholine Scaffolds in Medicinal Chemistry. Source: Organic Chemistry Portal / E3S Web of Conferences. Context: Validates the use of morpholine for solubility enhancement and metabolic stability (SAR data). Link:

  • Steric Hindrance in Solid-Phase Amide Coupling. Source: BenchChem / Luxembourg Bio Technologies. Context: Protocols for overcoming steric bulk (HATU/Microwave) in ortho-substituted systems. Link:

  • Reductive Amination on Solid Support. Source: BenchChem Application Notes.[1] Context: Standard protocols for BAL-type linker strategies using functionalized benzylamines. Link:

Sources

Optimizing reagent stoichiometry for [2-(morpholine-4-sulfonyl)phenyl]methanamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Optimizing Reagent Stoichiometry for Reactions of [2-(morpholine-4-sulfonyl)phenyl]methanamine

Abstract

[2-(morpholine-4-sulfonyl)phenyl]methanamine is a valuable primary amine building block in contemporary drug discovery, notable for the ortho-substituted morpholine sulfonyl group that imparts unique physicochemical properties to its derivatives. However, this substitution also presents challenges to synthetic chemists. The electron-withdrawing nature and steric bulk of the sulfonyl moiety decrease the nucleophilicity and accessibility of the primary amine, complicating standard transformations. This guide provides a detailed examination of the reactivity of this compound and establishes optimized protocols with a focus on reagent stoichiometry for three critical C-N bond-forming reactions: amide coupling, sulfonamide synthesis, and reductive amination. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to efficiently and successfully incorporate this versatile amine into their synthetic workflows.

Reactivity Profile and Physicochemical Considerations

The synthetic utility of [2-(morpholine-4-sulfonyl)phenyl]methanamine is dictated by the interplay of electronic and steric factors originating from its ortho-substituent.

  • Electronic Effects : The potent electron-withdrawing capacity of the sulfonyl group significantly reduces the electron density on the phenyl ring and, by extension, the benzylic amine. This diminishes the amine's basicity and nucleophilicity compared to unsubstituted benzylamine. Consequently, reactions requiring nucleophilic attack by the amine may proceed more slowly or require more forcing conditions.[1] The sulfonyl group itself is highly stable under a wide range of acidic and basic conditions, making it an excellent scaffold.[1][2]

  • Steric Hindrance : Positioned ortho to the aminomethyl group, the bulky morpholine sulfonyl moiety creates a sterically hindered environment. This can impede the approach of reagents to the nitrogen atom, affecting transition state geometries and slowing reaction rates. This is particularly relevant in reactions involving bulky electrophiles or in the formation of sterically demanding products.[3][4][5]

Table 1: Key Physicochemical and Reactivity Characteristics

PropertyObservationImplication for Synthesis
Nucleophilicity Reduced due to electron-withdrawing SO₂ group.Slower reaction rates; may require activation agents (e.g., for carboxylic acids) or slightly higher temperatures.
Basicity Lower than typical benzylic amines.May require a stronger or stoichiometric base in certain reactions to effectively scavenge acidic byproducts.
Steric Hindrance Significant due to ortho-substituent.May disfavor di-alkylation; reactions with bulky ketones or acid chlorides may be sluggish.[3][4]
Stability The morpholine and sulfonyl groups are robust.Compatible with a wide range of reaction conditions, including acidic, basic, and some reductive environments.[2]

A General Workflow for Stoichiometric Optimization

A systematic approach is crucial for optimizing reactions with a valuable and sterically hindered amine like [2-(morpholine-4-sulfonyl)phenyl]methanamine. The goal is to maximize the conversion of the limiting reagent while minimizing the formation of byproducts and simplifying purification.

G cluster_0 Phase 1: Scoping & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Initial Stoichiometry Test (e.g., 1.1:1 Electrophile:Amine) B Monitor by TLC/LC-MS (Assess Conversion) A->B C Vary Electrophile Stoichiometry (e.g., 1.0, 1.2, 1.5 eq.) B->C If incomplete or messy F Select Optimal Ratio B->F If successful E Analyze Outcome (Yield, Purity, Byproducts) C->E D Vary Base/Catalyst Loading (if applicable) D->E E->F Identify best conditions G Scale-Up Reaction F->G H Confirm Yield & Purity G->H

Caption: General workflow for optimizing reaction stoichiometry.

Application Protocols and Stoichiometric Guidelines

Amide Bond Formation via Acyl Chloride

The reaction of an amine with an acyl chloride is a rapid and generally high-yielding method for amide synthesis.[6] For [2-(morpholine-4-sulfonyl)phenyl]methanamine, the key is to ensure complete reaction without using a large excess of the often-valuable acyl chloride, while effectively neutralizing the HCl byproduct.

Stoichiometric Considerations:

  • Acyl Chloride: A slight excess (1.05-1.1 equivalents) is typically sufficient to drive the reaction to completion. A larger excess is unnecessary and can complicate purification.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated. At least 1.1 equivalents are needed, with 1.5-2.0 equivalents often used to ensure the reaction medium remains basic.

Table 2: Stoichiometry Optimization for Amide Coupling

Amine (eq.)Acyl Chloride (eq.)Base (eq.)Expected Outcome
1.01.01.5Good for initial screening. May result in trace unreacted amine.
1.01.1 1.5 Optimal. Drives reaction to completion with minimal excess reagent.
1.01.52.0High conversion, but may require more rigorous purification to remove excess acyl chloride/hydrolysis products.

Protocol 1: Synthesis of N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}benzamide

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add [2-(morpholine-4-sulfonyl)phenyl]methanamine (1.0 eq., e.g., 270 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (1.5 eq., e.g., 0.21 mL, 1.5 mmol) and cool the solution to 0 °C in an ice bath.

  • Electrophile Addition: Add benzoyl chloride (1.1 eq., e.g., 0.13 mL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.[7][8]

Sulfonamide Synthesis

This reaction mirrors amide coupling but forms a sulfonamide, a key functional group in many pharmaceuticals.[9][10] The reactivity of sulfonyl chlorides is high, and controlling the stoichiometry is critical to prevent side reactions like di-sulfonylation, where the resulting sulfonamide is further sulfonated.[11]

Stoichiometric Considerations:

  • Sulfonyl Chloride: A ratio of 1.0 to 1.1 equivalents of the sulfonyl chloride relative to the amine is strongly recommended.[7] Exceeding this can promote the formation of the di-sulfonylated byproduct, which is often difficult to separate.

  • Base: Pyridine is a classic choice as it can act as both a base and a nucleophilic catalyst. Alternatively, Et₃N or DIPEA (1.5-2.0 eq.) can be used in a non-participating solvent like DCM.

Table 3: Stoichiometry Optimization for Sulfonamide Synthesis

Amine (eq.)Sulfonyl Chloride (eq.)Base (eq.)Expected Outcome
1.01.01.5Ideal for preventing over-sulfonylation, but may require longer reaction times.
1.01.05 1.5 Optimal. Provides a good balance between reaction rate and minimizing side products.
1.01.2+2.0High risk of di-sulfonylation byproduct formation. Not recommended unless the starting amine is exceptionally unreactive.

Protocol 2: Synthesis of N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}benzenesulfonamide

  • Reaction Setup: To a round-bottom flask, add [2-(morpholine-4-sulfonyl)phenyl]methanamine (1.0 eq., e.g., 270 mg, 1.0 mmol) and anhydrous DCM (10 mL).

  • Base Addition: Add triethylamine (1.5 eq., e.g., 0.21 mL, 1.5 mmol).

  • Electrophile Addition: Cool the mixture to 0 °C and add a solution of benzenesulfonyl chloride (1.05 eq., e.g., 185 mg, 1.05 mmol) in DCM (2 mL) dropwise.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor for consumption of the starting amine by TLC/LC-MS (typically 2-12 hours).[11]

  • Workup: Add 1M HCl (10 mL) to quench the reaction and dissolve the amine salts. Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

Direct Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines from a primary amine and a carbonyl compound. For sterically hindered amines, the reaction is typically performed as a one-pot process where imine formation and reduction occur concurrently. Sodium triacetoxyborohydride (STAB) is an excellent reducing agent for this transformation as it is mild, selective for the iminium ion over the carbonyl, and does not require acidic conditions.[12]

Stoichiometric Considerations:

  • Carbonyl Compound: A slight excess (1.1-1.2 equivalents) is often used to favor the formation of the iminium ion intermediate.

  • Reducing Agent (STAB): An excess of the reducing agent (1.2-1.5 equivalents) is necessary to ensure complete reduction of the transiently formed iminium ion. For sterically hindered substrates where imine formation may be slow, a larger excess can help drive the reaction to completion.[3][12]

G Amine Amine (1.0 eq) Product Secondary Amine Product Amine->Product Carbonyl Carbonyl (1.1-1.2 eq) Carbonyl->Product Reducer Reducing Agent (STAB, 1.2-1.5 eq) Reducer->Product

Caption: Stoichiometric relationships in reductive amination.

Table 4: Stoichiometry Optimization for Reductive Amination

Amine (eq.)Aldehyde (eq.)STAB (eq.)Expected Outcome
1.01.01.2May be sufficient for reactive aldehydes, but could leave unreacted amine.
1.01.2 1.5 Optimal. The excess of both carbonyl and reducing agent effectively drives the reaction towards the product.
1.01.52.0Can be used for very unreactive ketones, but purification becomes more challenging due to excess reagents and potential side products.

Protocol 3: Synthesis of N-benzyl-[2-(morpholine-4-sulfonyl)phenyl]methanamine

  • Reaction Setup: In a round-bottom flask, combine [2-(morpholine-4-sulfonyl)phenyl]methanamine (1.0 eq., e.g., 270 mg, 1.0 mmol) and benzaldehyde (1.2 eq., e.g., 0.12 mL, 1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL).[12]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reducer Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir at room temperature until the starting amine is consumed as judged by TLC/LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution (15 mL). Stir vigorously until gas evolution ceases.

  • Purification: Transfer to a separatory funnel and extract with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.

Troubleshooting and Final Considerations

IssueProbable CauseSuggested Solution
Low or No Conversion Insufficiently reactive electrophile; steric hindrance is too great.Increase temperature moderately (e.g., 40 °C); switch to a more reactive electrophile (e.g., use an acid chloride instead of coupling a carboxylic acid); allow for longer reaction times.
Starting Amine Remains Insufficient equivalents of electrophile or incomplete reaction.Increase the equivalents of the electrophile to 1.2-1.3 eq. and monitor. Ensure reagents are pure and solvent is anhydrous.
Multiple Products Observed Side reactions such as di-sulfonylation or over-alkylation.Reduce the equivalents of the electrophile to near-stoichiometric (1.0-1.05 eq.). Add the electrophile slowly and at a lower temperature (0 °C).[11]
Difficult Purification Product and starting materials have similar polarity; byproduct contamination.Optimize stoichiometry to minimize byproducts. For column chromatography, use a shallow solvent gradient or try a different stationary phase (e.g., alumina).[8] Recrystallization may also be effective for solid products.[7][13]

Conclusion

The successful application of [2-(morpholine-4-sulfonyl)phenyl]methanamine in synthesis requires a deliberate and rational approach to reaction optimization. Due to the compound's reduced nucleophilicity and significant steric hindrance, a slight excess of the electrophilic partner (1.05–1.2 eq.) and, where applicable, the activating or reducing agent (1.5 eq.), provides the most reliable path to high conversion. By carefully controlling stoichiometry as outlined in these protocols, researchers can mitigate common side reactions, simplify purification, and efficiently generate novel derivatives for further study.

References

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  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • Li, W., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity. Retrieved from [Link]

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  • Saleem, H., et al. (2023). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2017). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from [Link]

  • Fujioka, T., et al. (2023). Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. Organic Letters. Retrieved from [Link]

  • Wang, Y., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Woźniak, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Retrieved from [Link]

  • Pérez-Parada, A., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Food and Chemical Toxicology. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
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  • Mathew, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Retrieved from [Link]

  • Ball, L. T., et al. (2017). Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie International Edition. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Roh, S. A., et al. (2023). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Kumar, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • MDPI. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Nanomaterials Chemistry. (2023). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved from [Link]

Sources

Advanced Scale-Up Blueprint: Synthesis and Process Optimization of[2-(Morpholine-4-sulfonyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Strategic Context[2-(Morpholine-4-sulfonyl)phenyl]methanamine—frequently cataloged as 2-(morpholinosulfonyl)benzylamine—is a highly versatile primary amine intermediate. It is heavily utilized in the pharmaceutical industry for the development of advanced therapeutics, particularly in the synthesis of selective Janus kinase (JAK) inhibitors and targeted immunomodulators[1].

Transitioning the synthesis of this molecule from a milligram-scale discovery environment to a multi-kilogram pilot plant introduces severe chemical engineering challenges. Chief among these are the management of violent exothermic reactions during sulfonamidation and the suppression of secondary amine dimerization during nitrile reduction. This application note provides a field-proven, self-validating methodology for the safe and high-yielding scale-up of this critical intermediate, culminating in its isolation as a highly stable hydrochloride salt[1].

Mechanistic Rationale & Process Causality

To ensure robust scalability, the synthetic route is divided into two highly controlled phases. Every reagent choice is dictated by process safety and thermodynamic causality.

Phase 1: Nucleophilic Sulfonamidation

The first step involves the reaction of 2-cyanobenzenesulfonyl chloride with morpholine[2].

  • Causality of Solvent & Base: The nucleophilic aromatic substitution (SNAr) at the sulfonyl center is highly exothermic. Dichloromethane (DCM) is selected as the solvent due to its excellent heat capacity and low boiling point, which provides an intrinsic thermal safety buffer (refluxing at 39.6 °C prevents thermal runaway). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the morpholine nucleophile[3].

Phase 2: Suppressive Catalytic Hydrogenation

The intermediate, 2-(morpholinosulfonyl)benzonitrile, must be reduced to the primary benzylamine.

  • Causality of the Catalyst & Additives: Standard hydrogenation of nitriles proceeds via an imine intermediate. In the absence of intervention, the newly formed primary amine will attack this imine, yielding an unwanted secondary amine dimer. To suppress this causality, the reduction is performed using Raney Nickel under a hydrogen atmosphere in a solvent system of methanolic ammonia (7M NH₃ in MeOH). The massive excess of ammonia shifts the thermodynamic equilibrium, outcompeting the primary amine for the imine intermediate. This ensures near-quantitative selectivity for the target primary amine.

Process Flow Visualization

ScaleUpPathway SM 2-Cyanobenzenesulfonyl Chloride Step1 Morpholine, DIPEA DCM, 0°C to 25°C SM->Step1 Int 2-(Morpholinosulfonyl) benzonitrile Step1->Int SNAr / Sulfonamidation Step2 Raney Ni, H2 (50 psi) MeOH/NH3, 40°C Int->Step2 Prod [2-(Morpholine-4-sulfonyl) phenyl]methanamine Step2->Prod Catalytic Hydrogenation Salt HCl (g) in Ether Crystallization Prod->Salt Final Product HCl Salt (Stable API Intermediate) Salt->Final Salt Formation

Process flow diagram for the two-step synthesis and salt formation of the target methanamine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Progression to the next step is gated by strict In-Process Controls (IPCs) to prevent the propagation of impurities.

Protocol A: Synthesis of 2-(Morpholinosulfonyl)benzonitrile (1.0 kg Scale)
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 2-cyanobenzenesulfonyl chloride (1.00 kg, 4.96 mol) and anhydrous DCM (10.0 L).

  • Thermal Control: Circulate coolant to bring the internal reactor temperature to 0–5 °C.

  • Base Addition: Add DIPEA (769 g, 5.95 mol, 1.2 eq) in a single portion. Observation: Slight yellowing of the solution; no significant exotherm.

  • Nucleophile Addition: Charge an addition funnel with morpholine (475 g, 5.45 mol, 1.1 eq). Add dropwise over 2 hours. Critical Parameter: Adjust the addition rate to maintain the internal temperature strictly below 10 °C.

  • Maturation & IPC: Remove cooling and stir at 20 °C for 4 hours.

    • Self-Validation Check (IPC 1): Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when unreacted sulfonyl chloride is < 0.5% AUC. If > 0.5%, stir for an additional 2 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (5.0 L) to neutralize excess morpholine and DIPEA. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (5.0 L) and brine (5.0 L).

  • Isolation: Concentrate the DCM layer under reduced pressure to a volume of ~2 L. Add heptane (4 L) dropwise to precipitate the product. Filter, wash with cold heptane, and dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Reduction to[2-(Morpholine-4-sulfonyl)phenyl]methanamine Hydrochloride

Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to run dry. Handle exclusively under an inert atmosphere.

  • Autoclave Charging: To a 10 L high-pressure stainless steel autoclave, add 2-(morpholinosulfonyl)benzonitrile (800 g, 3.17 mol) and 7M NH₃ in Methanol (6.0 L).

  • Catalyst Addition: Carefully transfer an aqueous slurry of Raney Nickel (80 g, 10% w/w) into the reactor under a continuous N₂ sweep.

  • Hydrogenation: Seal the autoclave. Purge the headspace with N₂ (3x 30 psi), followed by H₂ (3x 30 psi). Pressurize the reactor to 50 psi with H₂ and heat the internal jacket to 40 °C.

  • Kinetic Monitoring: Maintain 50 psi H₂ pressure.

    • Self-Validation Check (IPC 2): Monitor the hydrogen mass flow meter. The reaction is complete when H₂ uptake ceases (typically 6–8 hours). Confirm via GC-MS (absence of nitrile peak, dimer < 1%).

  • Filtration: Cool the reactor to 20 °C and vent safely. Filter the mixture through a tightly packed pad of Celite under a strict N₂ blanket to remove the Raney Nickel. Wash the cake with MeOH (1.0 L).

  • Salt Formation: Concentrate the filtrate under reduced pressure to remove MeOH and NH₃. Dissolve the crude free-base amine in anhydrous diethyl ether (4.0 L). Cool to 0 °C and bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases (pH ~ 2).

  • Final Isolation: Filter the resulting white crystalline solid, wash with cold ether, and dry under high vacuum to yield the stable hydrochloride salt[1].

Quantitative Scale-Up Metrics

The table below demonstrates the consistency of the self-validating system across different scales, highlighting the efficacy of the thermal and thermodynamic controls implemented.

Process Parameter / MetricBench Scale (10 g)Pilot Scale (1.0 kg)Causality / Scale-Up Observation
Step 1 Yield 94%91%Slight yield drop at pilot scale due to minor product loss during the heptane crystallization phase.
Step 1 Purity (HPLC) > 99.5%98.9%Excellent purity maintained; efficient removal of DIPEA salts via aqueous washes.
Step 2 Reaction Time 3 hours7.5 hoursIncreased time at pilot scale due to mass transfer limitations of H₂ gas in the larger 10 L autoclave.
Dimer Impurity (Step 2) < 0.1%0.3%The 7M NH₃/MeOH system successfully suppressed dimerization at both scales.
Overall Isolated Yield 86%82%Highly viable commercial route; the final HCl salt formation acts as a secondary purification step.

References

  • Fisher Scientific.2-(Morpholinosulfonyl)benzylamine hydrochloride, 97%, Thermo Scientific.
  • Benchchem.2-Chloro-5-cyanobenzene-1-sulfonyl chloride | 942199-56-6.
  • Google Patents (US20180237440A1).Janus kinase 1 selective inhibitor and pharmaceutical use thereof.

Sources

Troubleshooting & Optimization

Improving reaction yields when using [2-(morpholine-4-sulfonyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for[2-(morpholine-4-sulfonyl)phenyl]methanamine Workflows

Executive Summary

As a Senior Application Scientist, I frequently consult on synthetic bottlenecks involving [2-(morpholine-4-sulfonyl)phenyl]methanamine. While this chemical is a highly valuable building block in pharmaceutical development, its unique structural topology presents severe synthetic challenges. The primary amine is heavily occluded by the bulky ortho-morpholine-4-sulfonyl group. This steric shielding, combined with the electron-withdrawing nature of the sulfonyl moiety and its propensity for intramolecular hydrogen bonding, drastically reduces the amine's nucleophilicity[1],[2].

This technical guide deconstructs the causality behind common reaction failures and provides self-validating, field-proven protocols to restore high product yields in your workflows.

Diagnostic Q&A: Troubleshooting Reaction Failures

Q1: Why do my standard amide coupling reactions (e.g., EDC/HOBt or DCC) with this amine stall at <20% yield? A1: The failure is rooted in transition-state geometry. Standard coupling reagents like EDC/HOBt generate an activated OBt-ester. This intermediate is inherently bulky. When the sterically hindered [2-(morpholine-4-sulfonyl)phenyl]methanamine attempts nucleophilic attack, the massive steric clash between the ortho-morpholinosulfonyl group and the OBt-ester prevents the molecules from achieving the required trajectory for bond formation[1]. Consequently, the activation energy barrier is insurmountable at room temperature, and the activated ester simply hydrolyzes back to the carboxylic acid or forms unreactive side products[3].

Q2: If standard reagents fail, how can I successfully form an amide bond with this substrate? A2: You must bypass bulky intermediates by generating an acyl fluoride in situ. Acyl fluorides are uniquely suited for sterically hindered couplings because the fluorine atom is exceptionally small (its van der Waals radius is similar to oxygen), which drastically minimizes steric repulsion during nucleophilic attack[4]. Furthermore, the highly polarized C-F bond makes the carbonyl carbon fiercely electrophilic. Reagents like TCFH (tetramethylchloroformamidinium hexafluorophosphate) combined with 1-methylimidazole (NMI) rapidly generate acyl fluorides that smoothly couple with hindered benzylamines, often pushing yields from <20% to >85%[3],[4].

Q3: I am using the commercially available form of this amine. Does its salt state affect reactivity? A3: Absolutely. [2-(morpholine-4-sulfonyl)phenyl]methanamine is almost exclusively supplied as a hydrochloride salt (CAS 918812-18-7)[5]. A protonated amine has zero nucleophilicity. A common mistake is adding exactly 1.0 equivalent of base to the reaction, which is often insufficient due to ambient moisture or partial base degradation. You must aggressively free-base the amine using 2.5 to 3.0 equivalents of a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prior to introducing it to the electrophile[1].

Q4: My reductive amination attempts yield mostly unreacted amine and reduced aldehyde. How do I fix this? A4: In reductive amination, the rate-limiting step for hindered amines is the initial formation of the imine intermediate. If you add the reducing agent (e.g., NaBH(OAc)3) simultaneously with the reactants, the reducing agent will rapidly reduce your aldehyde to an alcohol before the sterically hindered imine has a chance to form. To solve this, you must decouple the reaction into two distinct steps. First, force imine formation using a Lewis acid that also acts as a water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)4). Only after the imine is fully formed should you introduce the reducing agent.

Empirical Data: Coupling Reagent Efficacy

The following table summarizes the expected performance of various activation strategies when coupling a standard carboxylic acid with [2-(morpholine-4-sulfonyl)phenyl]methanamine.

Coupling StrategyReactive IntermediateSteric ToleranceExpected Yield (%)Primary Failure Mode
EDC / HOBt OBt EsterLow< 20%Steric clash; ester hydrolysis.
HATU / DIPEA OAt EsterModerate40 - 55%Slow conversion; epimerization risk.
Oxalyl Chloride Acid ChlorideHigh70 - 80%High reactivity leads to side reactions.
TCFH / NMI Acyl FluorideVery High85 - 95%Highly efficient; minimal side reactions.

Validated Workflows & Experimental Protocols

Protocol A: Amide Bond Formation via In Situ Acyl Fluoride (TCFH/NMI)

This protocol utilizes in situ acyl fluoride generation to overcome the steric bulk of the ortho-morpholinosulfonyl group.

  • Acid Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous CH2Cl2 (0.2 M). Add 1-Methylimidazole (NMI) (3.0 eq). The solution should remain clear.

  • Fluorination: Add TCFH (1.2 eq) in one portion. Stir at room temperature for 15-30 minutes.

    • Self-Validation: Take a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The presence of the methyl ester confirms complete conversion to the acyl fluoride.

  • Free-Basing the Amine: In a separate vial, suspend [2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride (1.1 eq) in anhydrous CH2Cl2. Add DIPEA (2.5 eq). Sonicate for 2 minutes until a completely clear solution is obtained, indicating successful neutralization of the HCl salt.

  • Coupling: Dropwise add the free-based amine solution to the activated acyl fluoride mixture.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor the disappearance of the acyl fluoride intermediate via TLC or LC-MS.

  • Workup: Dilute with CH2Cl2, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Two-Step Reductive Amination with Lewis Acid Catalysis

This protocol forces imine formation prior to reduction, preventing premature aldehyde consumption.

  • Imine Condensation: In a rigorously dried flask, combine the target aldehyde/ketone (1.0 eq) and [2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).

  • Neutralization & Catalysis: Add DIPEA (1.2 eq) followed immediately by Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq).

  • Maturation: Stir the reaction mixture at 50°C for 12 hours under a nitrogen atmosphere.

    • Self-Validation: The solution typically deepens in color (yellow/orange) as the conjugated imine forms.

  • Reduction: Cool the reaction to 0°C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in three equal portions over 15 minutes to control hydrogen gas evolution.

  • Completion: Remove the ice bath and stir at room temperature for 3 hours.

  • Quench & Filtration: Carefully quench the reaction by adding 1M aqueous NaOH (equal to the reaction volume).

    • Self-Validation: A thick, white precipitate of titanium dioxide (TiO2) will immediately form, confirming the destruction of the titanium complex.

  • Extraction: Stir vigorously for 15 minutes, filter the biphasic mixture through a pad of Celite to remove the emulsion-causing titanium salts, separate the organic layer, and concentrate.

Visualizing the Logic

Workflow Start Start Amide Coupling CheckSalt Is Amine an HCl Salt? Start->CheckSalt AddBase Add 3.0 eq DIPEA/TMP CheckSalt->AddBase Yes ChooseReagent Select Coupling Reagent CheckSalt->ChooseReagent No AddBase->ChooseReagent Standard EDC/HOBt or DCC ChooseReagent->Standard Uronium HATU / COMU ChooseReagent->Uronium AcylFluoride TCFH / NMI (Acyl Fluoride) ChooseReagent->AcylFluoride YieldLow Yield < 20% Steric Blockade Standard->YieldLow YieldMed Yield 40-60% Slow Conversion Uronium->YieldMed YieldHigh Yield > 85% Efficient Coupling AcylFluoride->YieldHigh

Workflow for optimizing amide coupling with sterically hindered benzylamines.

Mechanism cluster_0 Standard Activation cluster_1 Acyl Fluoride Activation Acid Carboxylic Acid HOBt HOBt Ester (Bulky Intermediate) Acid->HOBt EDC/HOBt AcylF Acyl Fluoride (Small, Highly Electrophilic) Acid->AcylF TCFH / NMI Clash Steric Clash with Ortho-Sulfonyl Group HOBt->Clash Add Amine Success Successful Nucleophilic Attack by Amine AcylF->Success Add Amine

Mechanistic comparison of bulky HOBt esters versus compact acyl fluorides.

References

  • Organic & Biomolecular Chemistry (RSC Publishing) - A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Fisher Scientific - CAS RN 918812-18-7 | 1-[2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride. Available at: [Link]

  • PMC (National Institutes of Health) - Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of [2-(morpholine-4-sulfonyl)phenyl]methanamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference ID: SOL-2024-MSPM-DMSO Compound: [2-(morpholine-4-sulfonyl)phenyl]methanamine CAS: 204078-48-8 (Free Base) / 1049721-78-9 (HCl Salt) Molecular Weight: 256.32 g/mol (Free Base)[1][2][3]

Executive Summary & Diagnostic Workflow

The Issue: Researchers frequently encounter solubility challenges with [2-(morpholine-4-sulfonyl)phenyl]methanamine in Dimethyl Sulfoxide (DMSO), manifesting as incomplete dissolution (turbidity), precipitation after freeze-thaw cycles, or "crashing out" upon aqueous dilution.[1][2][4]

The Science: This molecule contains a basic primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and a polar sulfonyl-morpholine moiety.[2][3] While theoretically soluble in polar aprotic solvents like DMSO, its solubility is critically dependent on lattice energy  (especially for salt forms), hygroscopic water uptake  by DMSO, and intramolecular hydrogen bonding  between the amine and sulfonyl groups which can promote aggregation.
Interactive Troubleshooting Workflow

The following logic gate diagram guides you to the root cause based on your observation.

TroubleshootingWorkflow Start Start: Observation Obs1 Solid never dissolves (Initial Prep) Start->Obs1 Obs2 Precipitates after Storage/Freeze-Thaw Start->Obs2 Obs3 Precipitates upon Dilution (Buffer) Start->Obs3 CheckForm Check Compound Form (Salt vs. Free Base) Obs1->CheckForm CheckWater Check DMSO Water Content (Hygroscopicity) Obs2->CheckWater CheckpH Check Buffer pH (Isoelectric/pKa) Obs3->CheckpH Sol1 Action: Acidify DMSO (Add 1% eq. HCl or TFA) CheckForm->Sol1 If Free Base (needs protonation) Sol2 Action: Heat (37°C) & Sonication (Degas) CheckForm->Sol2 If Salt (Lattice energy high) Sol3 Action: Use Fresh Anhydrous DMSO (<0.1% H2O) CheckWater->Sol3 DMSO absorbed H2O Sol4 Action: Dilute into Acidic Buffer or reduce Stock Conc. CheckpH->Sol4 pH > pKa (Neutral species)

Figure 1: Decision tree for diagnosing solubility failures based on experimental stage.

Technical Deep Dive: Mechanisms of Failure

A. The "Wet DMSO" Trap (Hygroscopicity)

DMSO is aggressively hygroscopic.[3] At 20°C and 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.[3]

  • Impact: [2-(morpholine-4-sulfonyl)phenyl]methanamine is moderately lipophilic.[1][2][3][4] As water content in DMSO rises, the solvent power decreases exponentially for organic fragments, acting as an "antisolvent" and forcing the compound out of solution.

  • Validation: If your stock solution was clear yesterday but cloudy today, water uptake is the #1 suspect.[3]

B. Salt Disproportionation

If you are using the Hydrochloride (HCl) salt :

  • In DMSO: Inorganic salts (like the Cl- counterion) are poorly solvated by DMSO compared to water.[2][3][4] High concentrations (>50 mM) of the salt form may struggle to dissociate in pure anhydrous DMSO due to the high lattice energy.

  • The Fix: Paradoxically, adding a trace amount of water (1-2%) or heating can help dissociate the ion pair in DMSO, but too much water precipitates the organic cation.

C. Intramolecular Interactions

The ortho positioning of the sulfonamide group relative to the methanamine arm allows for potential intramolecular hydrogen bonding. This "locks" the molecule into a conformation that stacks efficiently in a crystal lattice, resisting dissolution.

Step-by-Step Troubleshooting Protocols

Protocol A: Initial Dissolution (Stubborn Solids)

Use this when the powder sits at the bottom of the vial despite vigorous shaking.

StepActionScientific Rationale
1 Visual Inspection Check if the solid is crystalline (shiny) or amorphous (clumpy).[1][2][3][4] Crystalline forms have higher lattice energy and require heat.[3][4]
2 Thermal Shift Incubate the vial at 37°C to 45°C for 15 minutes. Do not exceed 60°C to avoid thermal degradation of the sulfonamide bond.[3]
3 Acoustic Cavitation Sonicate in a water bath for 10 minutes. Note: Ensure bath water is warm.[2][3][4] Cold sonication is less effective.[3][4]
4 Acidification (Last Resort) If using the Free Base : Add 1-2 equivalents of HCl or TFA to the DMSO.[2][3][4] This protonates the amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), drastically increasing polarity and solubility.[1][2][3]
Protocol B: Recovering Precipitated Stocks

Use this when a previously clear frozen stock thaws into a cloudy suspension.[2][3]

  • Do NOT Filter: Filtering removes your compound, altering the concentration.[3]

  • Vortex & Heat: Vortex for 30 seconds, then heat to 37°C. Repeat 3 times.

  • Aliquot Immediately: Once redissolved, split the stock into single-use aliquots (e.g., 20 µL) to prevent future freeze-thaw cycles.

  • Inert Gas Blanket: When storing, blow Argon or Nitrogen gas into the vial before capping to displace humid air.[3]

Protocol C: Prevention of "Crashing Out" in Assays

Use this when the compound precipitates immediately upon adding to cell culture media or buffer.

The Cause: The "Solubility Cliff."[3] You are diluting from 100% DMSO to 1% DMSO. The compound suddenly finds itself in an aqueous environment.[3] If the buffer pH > 9.2 (the pKa), the amine becomes neutral and less soluble.

Solution:

  • Step-Down Dilution: Do not jump from 10 mM stock to 10 µM assay. Create an intermediate (e.g., 1 mM in 10% DMSO/Water) first.[4]

  • Carrier Protein: Ensure your assay buffer contains BSA (Bovine Serum Albumin) or FBS.[2][3][4] Proteins bind the compound and keep it in solution.[3]

Physicochemical Data & Solubility Limits

Use these values to calculate your theoretical maximums.

PropertyValueNotes
MW (Free Base) 256.32 Da
MW (HCl Salt) ~292.78 DaCorrect for mass when weighing.[1][2][3][4]
Predicted pKa ~9.2 (Amine)Protonated (charged) below pH 9.[2][3][4]
LogP (Octanol/Water) ~0.5 - 1.2Moderately polar; prefers organic solvents.[2][3][4]
Max Solubility (Pure DMSO) > 50 mMTheoretical limit for fresh, dry DMSO.[3][4]
Max Solubility (10% Water/DMSO) < 10 mMDanger Zone for storage.[2][3][4]

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt for DMSO stocks? A: Yes, but the Free Base is often more soluble in pure DMSO.[3] If you must use the salt and it won't dissolve, add 5% water to the DMSO stock (if your assay tolerates it) or switch to the Free Base.

Q: Why does my solution turn yellow over time? A: Sulfonamides can undergo slow oxidation or sulfur-based degradation if exposed to light and air.[2][3][4] A yellow tint usually indicates minor degradation (<1%), but check purity via LC-MS if the color deepens significantly.[2][4]

Q: I need a 100 mM stock. Is this possible? A: It is risky.[2][3] We recommend a maximum of 10 mM to 20 mM for this specific scaffold.[2][3] At 100 mM, you are near the saturation limit, making the solution highly sensitive to temperature drops (e.g., sitting on a cold benchtop), leading to rapid precipitation.

References

  • PubChem. Compound Summary for CID 2776563, [2-(morpholin-4-yl)phenyl]methanamine. National Library of Medicine (US).[2][3][4] Retrieved from [Link][1][4]

  • Cheng, X., et al. (2003).[3][4][5] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.[6] Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).[3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4]

  • Oldenburg, K., et al. (2005).[3][4] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Tetko, I. V., et al. (2013).[3][4] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: [2-(morpholine-4-sulfonyl)phenyl]methanamine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coupling [2-(morpholine-4-sulfonyl)phenyl]methanamine presents a classic "privileged scaffold" challenge in medicinal chemistry. While the primary benzylamine is theoretically nucleophilic, the ortho-sulfonyl morpholine group creates a significant steric wall.

This guide moves beyond standard "EDC/NHS" advice. It addresses the specific failure modes of ortho-substituted benzylamines: slow kinetics leading to activated ester hydrolysis and the insidious guanidinium capping side reaction common with uronium reagents (HATU/HBTU).

Module 1: The Steric Barrier & Electronic Context

Before troubleshooting, you must understand the molecular geometry causing the friction.

The "Ortho-Effect" Analysis

The morpholine-4-sulfonyl group at the ortho position (C2) exerts a two-fold inhibitory effect on the methanamine at C1:

  • Steric Shielding: The sulfonyl group is tetrahedral, and the morpholine ring adds significant bulk. This volume physically blocks the trajectory of the amine nitrogen as it attempts to attack the carbonyl carbon of the activated coupling partner.

  • Electronic Withdrawal: The sulfonyl group is strongly electron-withdrawing (

    
    , 
    
    
    
    effects).[1][2] While the methylene bridge (
    
    
    ) insulates the amine somewhat, the inductive effect still reduces the nucleophilicity of the nitrogen lone pair compared to a standard benzylamine.

Consequence: The reaction rate (


) is drastically lower than standard amide couplings. This slowness opens the door for competing side reactions.

Module 2: The "Guanidinium Trap" (Critical Warning)

Symptom: You observe a byproduct with a mass of [M + 99] (or +100 depending on ionization).[1] Diagnosis: Guanidinium capping of your amine.[1][3]

This is the most common failure mode when using Uronium reagents (HATU, HBTU, HCTU) with sterically hindered amines. Because the amine is slow to attack the activated ester, it eventually reacts with the excess coupling reagent itself.

Mechanism of Failure
  • Activation: HATU reacts with the Acid to form the O-At active ester.[1][4]

  • Stalling: The bulky amine cannot easily access the active ester.

  • Side Reaction: The amine attacks the central carbon of the unreacted HATU (guanidinium species).[3]

  • Result: The amine is permanently "capped" as a tetramethylguanidinium adduct. It is no longer nucleophilic and cannot couple.

Visualizing the Competition

Guanidinium_Trap cluster_0 Reaction Mixture Amine [2-(morpholine-4-sulfonyl) phenyl]methanamine (Hindered Nucleophile) Product Desired Amide (Product) Amine->Product   SideProduct Guanidinium Adduct (Dead End Byproduct) Amine->SideProduct   HATU HATU (Uronium Reagent) ActiveEster Activated Ester (O-At Species) HATU->ActiveEster Carboxylic Acid + Base HATU->SideProduct Path B: Direct Attack (Favored if Path A is slow) ActiveEster->Product Path A: Desired Coupling (Slow due to Sterics)

Caption: The "Guanidinium Trap" mechanism. When steric hindrance slows the desired Path A, the amine attacks the coupling reagent directly (Path B), destroying the starting material.

Module 3: Optimized Coupling Protocols

Do not use standard HATU protocols for this molecule. Choose one of the following high-reliability methods.

Protocol A: The Phosphonium Switch (Recommended)

Why: Phosphonium salts (PyBOP) do not react with amines to form stable byproducts in the same way uronium salts do. If the reaction is slow, PyBOP will not "cap" your amine.

ComponentEquivalentReagent ChoiceNote
Carboxylic Acid 1.0 - 1.2Partner AcidUse slight excess if cheap.[1][2]
Coupling Agent 1.1PyBOP Crucial Switch. Avoid HATU/HBTU.
Base 2.5 - 3.0DIPEA (Hünig's Base)Collidine is a milder alternative if acid is chiral.[1][2]
Solvent [0.2 M]DMF or NMPDCM is often too non-polar for PyBOP solubility.[1]

Step-by-Step:

  • Dissolve Carboxylic Acid and PyBOP in DMF.[1]

  • Add DIPEA and stir for 5 minutes (Pre-activation).

  • Add [2-(morpholine-4-sulfonyl)phenyl]methanamine .

  • Key Step: If no reaction after 4 hours, heat to 40-50°C. PyBOP is thermally stable enough for mild heating.

Protocol B: The Acid Chloride (Brute Force)

Why: Acid chlorides are the smallest possible electrophiles, minimizing the steric clash with the ortho-sulfonyl group.

Step-by-Step:

  • Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM.[1]

  • Evaporate to dryness to remove excess Oxalyl Chloride (Crucial to prevent amine degradation).[1]

  • Re-dissolve Acid Chloride in DCM.[1]

  • Add [2-(morpholine-4-sulfonyl)phenyl]methanamine and Et3N (3.0 eq).[1][2]

  • Monitor by TLC/LCMS.

Module 4: Troubleshooting & FAQs

Q1: I see the starting amine and the acid, but no product. The active ester hydrolyzed.

Cause: The reaction is too slow; trace water in the solvent hydrolyzed the active ester before the amine could attack. Solution:

  • Dry Solvents: Use anhydrous DMF over molecular sieves.[1]

  • Concentration: Increase concentration to 0.5 M - 1.0 M . Higher concentration favors bimolecular reactions (coupling) over pseudo-first-order reactions (hydrolysis).[1][2]

  • Catalyst: Add HOAt or Oxyma Pure as an additive.[1][5] These create a smaller, more reactive active ester than HOBt.

Q2: Can I use EDC/NHS?

Answer: Generally No .[1] Carbodiimide couplings (EDC/DCC) via NHS esters are often too slow for sterically hindered ortho-benzylamines.[1][2] You will likely see significant urea byproduct formation or hydrolysis.[1] If you must use EDC, use Oxyma instead of NHS/HOBt to boost reactivity.

Q3: My LCMS shows a peak at [M+18] relative to the product.

Answer: This is likely the hydrolyzed active ester or an intermediate, but if it's stable, it might be the acid anhydride .

  • Check: Ensure you didn't use too much carboxylic acid activation reagent relative to the amine.

Q4: How do I remove the excess morpholine-sulfonamide amine during workup?

Answer: The sulfonamide group makes the molecule less basic than a standard amine, but it is still protonatable.

  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[1] The amine should protonate and move to the aqueous layer (unless the product is also very basic).

  • Scavenger Resins: Use an Isocyanate resin or Aldehyde resin to scavenge unreacted primary amine after the reaction is complete.[1]

Module 5: Decision Tree for Experiment Planning

Use this logic flow to select your initial conditions.

Decision_Tree Start Start Coupling [2-(morpholine-4-sulfonyl)phenyl]methanamine AcidType Is the Acid Partner Sterically Hindered? Start->AcidType NotHindered No (Linear/Small Acid) AcidType->NotHindered Standard Path Hindered Yes (Bulky/Alpha-Substituted) AcidType->Hindered Difficult Path ProtocolA Protocol A: PyBOP + DIPEA (Standard High-Success) NotHindered->ProtocolA CheckSensitivity Acid Sensitive? Hindered->CheckSensitivity Is Acid Acid-Sensitive? Monitor Result Analysis ProtocolA->Monitor Check LCMS @ 2hr ProtocolB Protocol B: Acid Chloride (Max Reactivity) ProtocolB->Monitor ProtocolC Protocol C: T3P (Propylphosphonic Anhydride) (Low Epimerization Risk) ProtocolC->Monitor CheckSensitivity->ProtocolB No CheckSensitivity->ProtocolC Yes

Caption: Decision matrix for selecting the optimal coupling strategy based on the steric profile of the carboxylic acid partner.

References

  • BenchChem. (2025).[1][3][6] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.[1][2][7] Retrieved from [1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich (Merck). (2024).[1][2] Peptide Coupling Reagents Guide: Phosphonium vs Uronium Reagents. Retrieved from [1][2]

  • Carpino, L. A., et al. (1994). The guanidinium formation during in situ activation of amino acids by uronium-salts.[1][8] Journal of the Chemical Society, Chemical Communications. (Addresses the HATU side-reaction mechanism).

  • PubChem. (2025).[1][9][10] Compound Summary: [2-(morpholine-4-sulfonyl)phenyl]methanamine.[1][2] CID 2776563.[10] Retrieved from [2]

Sources

Technical Support Center: Purification of [2-(morpholine-4-sulfonyl)phenyl]methanamine and its Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [2-(morpholine-4-sulfonyl)phenyl]methanamine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges in a direct question-and-answer format. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of [2-(morpholine-4-sulfonyl)phenyl]methanamine that influence its purification?

Answer: The purification strategy for [2-(morpholine-4-sulfonyl)phenyl]methanamine is dictated by its unique bifunctional nature. The molecule contains a basic primary amine (-CH₂NH₂) and a polar, yet non-ionizable, morpholine sulfonamide group.

  • Basicity: The primary benzylamine group (pKa ≈ 9.3) is basic.[1] This property is critical. The basic nitrogen can interact strongly with acidic stationary phases like silica gel, leading to purification challenges.[2] However, this basicity can be exploited by converting the amine into a hydrochloride salt, which often has different solubility characteristics, aiding in purification by crystallization.[1][2]

  • Polarity: The morpholine sulfonamide group imparts significant polarity to the molecule. This, combined with the polar amine group, makes the compound generally soluble in polar organic solvents but less soluble in nonpolar hydrocarbons like hexane.

  • Hydrogen Bonding: Both the N-H protons of the amine and the oxygen atoms of the sulfonyl and morpholine groups can participate in hydrogen bonding. This influences solvent selection for crystallization, as hydrogen-bonding solvents may either help or hinder the process.[3]

Q2: What are the likely impurities I should expect during the synthesis of this compound?

Answer: Impurities are typically process-related and depend on the synthetic route.[4][5] For a typical synthesis involving the reduction of a corresponding nitrile or the amination of a benzyl halide, common impurities may include:

  • Unreacted Starting Materials: Residual benzyl chloride, benzyl bromide, or the corresponding nitrile.

  • Over-alkylation Products: Reaction of the primary amine product with the benzyl halide starting material can form secondary (dibenzylamine) and tertiary amines.[6][7]

  • Oxidation Products: The benzylamine can oxidize to the corresponding imine, especially upon prolonged exposure to air.[1]

  • Side-Reaction Products: Depending on the specific reagents used, other byproducts may form.

Characterization techniques like HPLC, GC-MS, and NMR are essential for identifying and quantifying these impurities before and after purification.[4][6]

Purification Strategy Workflow

The choice between crystallization and chromatography depends on the purity of the crude material and the nature of the impurities.

Purification Workflow start Crude [2-(morpholine-4-sulfonyl)phenyl]methanamine purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check high_purity Purity >90%? purity_check->high_purity crystallization Primary Purification: Crystallization high_purity->crystallization Yes chromatography Primary Purification: Flash Chromatography high_purity->chromatography No oiling_out Compound 'Oils Out' or Impurities Co-crystallize crystallization->oiling_out Trouble final_purity_check Assess Final Purity crystallization->final_purity_check chromatography->final_purity_check oiling_out->chromatography pure_product Pure Product (>98%) final_purity_check->pure_product Yes further_purification Further Purification Needed final_purity_check->further_purification No further_purification->chromatography Recycle

Caption: Decision workflow for purifying the target compound.

Troubleshooting Guide: Crystallization

Crystallization is often the most effective method for purifying solids on a large scale when the crude product is relatively clean (>90%).[8][9]

Q3: My compound "oils out" during crystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a solid crystalline lattice.[10] This is common when the compound's melting point is lower than the solution temperature or when high impurity levels are present.[10]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (10-20% increase) to lower the saturation point. Allow it to cool much more slowly.[10]

  • Change Solvent System: The solvent may be too nonpolar. For sulfonamides, mixtures like isopropanol-water or ethanol-water are often effective.[10] The water acts as an anti-solvent.

  • Lower the Cooling Temperature: After slow cooling to room temperature, try cooling the solution further in an ice bath or refrigerator to induce crystallization.[10]

  • Preliminary Purification: If the crude product is highly impure, a preliminary purification by flash chromatography may be necessary to remove the impurities that inhibit crystal lattice formation.[10]

Q4: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

Answer: The absence of crystal formation typically means the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a surface for crystal nucleation.[10]

    • Seeding: Add a "seed" crystal of the pure compound to the solution. This provides a template for crystal growth.[3][10]

  • Increase Concentration: If too much solvent was used, the solution may not be saturated enough. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.[2]

  • Use an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethyl acetate), slowly add a solvent in which it is insoluble (an anti-solvent, e.g., hexane) until the solution becomes slightly turbid. Then, allow it to stand.

Protocol 1: Purification via Hydrochloride Salt Recrystallization

This protocol leverages the basicity of the amine to form a salt, which often has better crystallization properties than the freebase.[2]

  • Salt Formation: Dissolve the crude [2-(morpholine-4-sulfonyl)phenyl]methanamine freebase in a suitable organic solvent like ethyl acetate or diethyl ether.[2]

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Monitor for precipitation. Stop when no further precipitate forms.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.[2]

  • Solvent Selection: Test the solubility of a small amount of the HCl salt in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) to find a suitable recrystallization solvent (dissolves when hot, poorly soluble when cold).[2][10]

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[10]

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under vacuum.

Solvent SystemPolarityBoiling Point (°C)Notes for Sulfonamides/Amines
Isopropanol/WaterHigh82-100Excellent for polar compounds. Water acts as an anti-solvent.[10]
Ethanol/WaterHigh78-100Similar to isopropanol/water, very common for salts.[11]
Ethyl Acetate/HeptaneMedium77 / 98Good for compounds of intermediate polarity (often the freebase).
AcetonitrileMedium82Can be effective, but is aprotic.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the method of choice for purifying complex mixtures or when crystallization fails.[12]

Q5: My compound is streaking or tailing on the silica gel column, leading to poor separation and low recovery. Why is this happening?

Answer: This is a classic problem when purifying basic compounds like amines on standard, slightly acidic silica gel.[2] The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions and strong hydrogen bonding. This causes a portion of the compound to move much slower than the bulk, resulting in a "tailed" or streaked peak.

Solutions:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase (eluent). This deactivates the acidic sites on the silica gel.

    • Triethylamine (Et₃N): The most common choice. Add 0.5-2% (v/v) triethylamine to your eluent system.[2]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of the mobile phase (e.g., dichloromethane/ammoniated methanol).

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Treated Silica: Commercially available "base-deactivated" silica gel or amino-propyl functionalized silica can be used.

Troubleshooting Chromatography Workflow

Chromatography Troubleshooting start Problem: Peak Tailing / Streaking cause Cause: Strong interaction of basic amine with acidic silica gel start->cause solution1 Modify Mobile Phase: Add 0.5-2% Triethylamine (Et3N) to eluent cause->solution1 solution2 Change Stationary Phase cause->solution2 result Result: Symmetrical peak shape, improved separation and recovery solution1->result alumina Use Basic or Neutral Alumina solution2->alumina treated_silica Use Amino-propyl or Base-deactivated Silica solution2->treated_silica alumina->result treated_silica->result

Caption: Troubleshooting peak tailing for basic compounds.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system. Start with a moderately polar system (e.g., 50% ethyl acetate in hexanes) and adjust polarity to achieve a target Rf value of ~0.3 for the product. Crucially, add 1% triethylamine to the TLC solvent mixture.

  • Column Packing: Dry or slurry pack a silica gel column with the chosen eluent (containing 1% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column bed.

  • Elution: Run the column, applying gentle air pressure. Collect fractions and monitor them by TLC.[13]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The triethylamine is volatile and should be removed easily.

Mobile Phase System (with 1% Et₃N)Polarity RangeNotes
Ethyl Acetate / HexanesLow to MediumA standard, versatile system for moderately polar compounds.[13]
Dichloromethane / MethanolMedium to HighGood for more polar compounds. Start with 1-5% methanol.
Diethyl Ether / HexanesLow to MediumOffers different selectivity compared to ethyl acetate.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • The crystal landscape and cocrystallization of primary aromatic sulfonamides - CORA. (n.d.).
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Arborpharmchem.
  • Troubleshooting Purification Methods - MilliporeSigma. (n.d.).
  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC. (2025, February 5).
  • The Continuous Extraction of Carboxylic Acids and Amines - White Rose eTheses Online. (n.d.).
  • Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework | ACS Omega - ACS Publications. (2022, October 4).
  • Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity - SciELO. (n.d.).
  • Guide for crystallization. (n.d.).
  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2024, November 8). Reddit.
  • Benchmarking the Purity of Synthesized 4-Isopropylbenzylamine: A Comparative Guide - Benchchem. (n.d.).
  • Picking the best purification method for your API can be a tricky challenge. (n.d.). Tayana.
  • Separation and purification applications for mutagenic impurities. (2017, June 29). European Pharmaceutical Review.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). IntechOpen.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds - Benchchem. (n.d.).
  • World Journal of Pharmaceutical Research. (2022, June 3).
  • Preparation of benzylamine - Google Patents. (n.d.).

Sources

Overcoming steric hindrance in [2-(morpholine-4-sulfonyl)phenyl]methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Synthetic Bottlenecks

Document ID: TSC-2025-MSPM-01 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary & Molecule Architecture

The [2-(morpholine-4-sulfonyl)phenyl]methanamine core presents a classic "ortho-effect" challenge. The spatial proximity of the bulky morpholine-4-sulfonyl group to the methanamine (primary amine) creates a steric wall that impedes nucleophilic attack and restricts conformational freedom.

This guide provides field-proven protocols to overcome these energy barriers, focusing on high-energy activation strategies for amide couplings and optimized routes for core synthesis.

Steric & Electronic Profile
  • Steric Bulk: The morpholine ring, tethered via a sulfonyl group, adopts a chair conformation that projects volume directly over the ortho-position.

  • Electronic Deactivation: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the benzylamine nitrogen, further complicating coupling reactions.
    

Strategic Synthesis Workflow

Problem: Attempting to install the bulky sulfonamide after the amine is present often leads to side reactions or incomplete conversion due to the amine interfering with the sulfonyl chloride. Solution: The "Nitrile Route" is the most robust method. It establishes the steric bulk before generating the reactive primary amine.

Workflow Diagram: The Nitrile Route

SynthesisRoute Start 2-Cyanobenzenesulfonyl chloride Step1 Sulfonamide Formation (Morpholine, 0°C to RT) Start->Step1 Nucleophilic Substitution Inter Intermediate: 2-(Morpholine-4-sulfonyl) benzonitrile Step1->Inter Step2 Nitrile Reduction (BH3·THF or H2/Raney Ni) Inter->Step2 Selective Reduction Product Target: [2-(Morpholine-4-sulfonyl) phenyl]methanamine Step2->Product Error Error Error->Product Low Yield (Side rxns)

Caption: Optimized "Nitrile Route" avoids chemoselectivity issues by installing the sulfonamide prior to amine generation.

Troubleshooting Guide: Amide Coupling

Scenario: You are trying to couple [2-(morpholine-4-sulfonyl)phenyl]methanamine with a carboxylic acid, but standard EDC/NHS or HBTU conditions yield <20% product.

Q1: Why is my standard coupling reaction stalling?

A: The "Cone of Protection." The ortho-sulfonyl morpholine group physically blocks the trajectory of the activated ester. Standard reagents like EDC/HOBt generate an active ester that is often too bulky to penetrate this steric shield. Additionally, the electron-withdrawing sulfonyl group lowers the HOMO energy of the amine, making it a poorer nucleophile.

Q2: Which coupling reagents should I switch to?

Recommendation: Switch to HATU or Acid Fluorides . HATU generates a highly reactive species (7-azabenzotriazol-1-yl ester) that reacts faster than the rate of hydrolysis or racemization. For extreme hindrance, Acid Fluorides (generated via TFFH or BTFFH) are small, high-energy electrophiles that can slip past steric bulk.

Reagent SystemSteric ToleranceRisk of RacemizationRecommended For
EDC / HOBt LowLowUnhindered substrates only.
HATU / DIPEA HighLow-MediumFirst-line defense for this scaffold.
PyBOP Medium-HighLowAlternative if HATU fails.
TFFH (Acid Fluoride) Very High LowCritical Rescue: Use when HATU fails.
Acid Chloride HighHighGood for achiral acids; risk of HCl salts.
Q3: What specific protocol maximizes yield for this hindered amine?

Protocol: HATU-Mediated "Force" Coupling

  • Activation: Dissolve Carboxylic Acid (1.1 eq) in dry DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 mins before adding the amine.

    • Why? Pre-activation ensures the active species is ready immediately upon amine addition.

  • Addition: Add [2-(morpholine-4-sulfonyl)phenyl]methanamine (1.0 eq).

  • Conditions:

    • Standard: Stir at RT for 12–24 h.

    • Accelerated: If no reaction after 4h, heat to 50°C or use Microwave irradiation (60°C, 30 min).

    • Note: Thermal energy helps overcome the rotational barrier of the bulky ortho-group.

Troubleshooting Guide: Core Synthesis & Purification

Q4: The nitrile reduction (Step 2) is incomplete or forming dimers. How do I fix this?

A: Secondary amine formation (dimerization) is a common side reaction during nitrile reduction.

  • Fix: Use Borane-THF (BH3·THF) complex (1M, 3-4 eq) at reflux.

  • Workup: Quench carefully with MeOH, then heat with dilute HCl to break the boron-amine complex. This is critical; failure to break the complex results in low recovery of the free amine.

  • Alternative: Hydrogenation (H2, 50 psi) with Raney Nickel in ammoniacal methanol prevents secondary amine formation by saturating the surface with ammonia.

Q5: My NMR spectrum shows broad, undefined peaks. Is my product impure?

A: Not necessarily. This is likely Rotameric Broadening . The bulky sulfonamide group restricts rotation around the C(phenyl)-C(methanamine) bond.

  • Validation: Run the NMR at 50°C or 60°C . If the peaks sharpen and coalesce, it confirms the presence of rotamers rather than impurities.

  • Solvent: Switch from CDCl3 to DMSO-d6 , which often disrupts internal H-bonding and improves resolution.

Decision Logic for Coupling Failure

Use this logic flow to diagnose and solve persistent coupling failures with this specific scaffold.

CouplingLogic Start Coupling Reaction Yield < 30% Check1 Is the Acid Chiral? Start->Check1 YesChiral Yes (Chiral) Check1->YesChiral Sensitive Stereocenter NoChiral No (Achiral) Check1->NoChiral Robust TryHATU Attempt HATU/DIPEA at RT for 24h YesChiral->TryHATU Success1 Yield > 50%? Proceed TryHATU->Success1 Fail1 Still Low Yield TryHATU->Fail1 TryTFFH Switch to TFFH (Acid Fluoride method) Fail1->TryTFFH MakeChloride Convert Acid to Acid Chloride (SOCl2) NoChiral->MakeChloride Reaction React with Amine + Pyridine/DCM MakeChloride->Reaction Reaction->Success1

Caption: Decision tree for selecting the correct activation strategy based on substrate chirality and steric demand.

References

  • BenchChem Technical Support. (2025).[1][2] Overcoming Steric Hindrance in Coupling Reactions.[3][4] Retrieved from

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[4] Royal Society of Chemistry. Retrieved from

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development. Retrieved from [6]

  • Schafmeister, C. (2014).[7] Uphill battles in amide couplings: Amino acid fluorides. Amphoteros. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides: Recent Literature. Retrieved from

Sources

Technical Support Center: Handling Hygroscopic Properties of[2-(morpholine-4-sulfonyl)phenyl]methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [2-(morpholine-4-sulfonyl)phenyl]methanamine (and its associated salt forms, such as the hydrochloride salt, CAS RN 918812-18-7[1]). This compound is a critical primary amine building block used in pharmaceutical development. Due to its specific molecular architecture—featuring a basic methanamine group and a morpholine-4-sulfonyl moiety—its salt forms are highly prone to atmospheric moisture sorption.

This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot handling issues, optimize storage, and ensure reproducibility in moisture-sensitive downstream workflows.

Part 1: Troubleshooting Guide

Q: Why are my isolated yields inconsistent when using the hydrochloride salt of [2-(morpholine-4-sulfonyl)phenyl]methanamine in amide coupling reactions? A: Inconsistent yields are almost always a symptom of unquantified moisture introduced by the hygroscopic salt. The sulfonyl oxygens, the morpholine heteroatoms, and the chloride counterion create a highly cooperative hydrogen-bonding network that traps atmospheric water into the crystal lattice[2].

  • The Causality: When this "wet" salt is introduced into a moisture-sensitive reaction (like an amide coupling using HATU or EDC), the trapped water is liberated. Water is a strong nucleophile that outcompetes the sterically hindered primary amine, hydrolyzing your activated ester back to the starting carboxylic acid.

  • The Fix: Perform azeotropic drying of the salt with anhydrous toluene prior to the reaction, or switch to a less hygroscopic salt form (see Table 1).

Q: My powder has turned into a sticky, deliquescent mass inside the reagent bottle. Is it degraded? A: Not necessarily degraded, but it has surpassed its critical relative humidity (CRH) threshold. Amine hydrochlorides can absorb so much water that they dissolve in their own absorbed moisture (deliquescence)[3].

  • The Fix: Do not attempt to weigh this sticky mass directly, as your stoichiometric calculations will be wildly inaccurate. You must reconstitute the mass in an organic solvent (e.g., dichloromethane), wash with saturated aqueous sodium bicarbonate to generate the free base, dry the organic layer over anhydrous

    
    , and either use it immediately as a standard solution or re-precipitate it as a stable salt.
    

Q: How can I accurately weigh this compound without it gaining mass on the balance pan? A: The mass gain is rapid due to dynamic vapor sorption[4].

  • The Fix: Weigh the compound inside a controlled humidity environment (a glovebox or a glovebag purged with dry nitrogen). If a glovebox is unavailable, use the "weighing by difference" method: Tare a sealed, dry vial containing the bulk powder. Remove a portion quickly into your reaction flask, reseal the bulk vial, and weigh the bulk vial again. The mass lost is the exact mass transferred, minimizing the powder's exposure time to ambient air.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is the hydrochloride (HCl) salt so much more hygroscopic than the free base? A: The free base of [2-(morpholine-4-sulfonyl)phenyl]methanamine relies primarily on intermolecular dipole-dipole interactions. However, upon protonation to the HCl salt, the introduction of the chloride anion (


) drastically changes the crystal lattice. Chloride is a small, highly electronegative ion that acts as a potent hydrogen-bond acceptor for atmospheric water molecules. According to established pharmaceutical salt selection principles, hydrochlorides of polar amines often exhibit pronounced hygroscopicity compared to their free base or mesylate counterparts[5].

Q: How do I accurately determine the water content of my batch before a sensitive reaction? A: Gravimetric analysis (Loss on Drying) is insufficient because it cannot distinguish between surface water and tightly bound lattice water, and it may cause sublimation of the amine. Karl Fischer (KF) Titration is the gold standard[6]. For this specific sulfonamide-amine, use a volumetric KF titration with a methanol/formamide solvent mixture to ensure complete dissolution of the salt and accurate quantification of tightly bound water[7].

Q: Can I switch to a different salt form to mitigate this issue entirely? A: Yes. Salt selection is a powerful tool to optimize solid-state properties without altering the pharmacologically active moiety[8]. Switching from a hydrochloride to a larger, more lipophilic counterion (such as a tosylate or mesylate) disrupts the dense hydrogen-bonding network, often yielding a less hygroscopic and more crystalline solid[5].

Part 3: Data Presentation & Salt Comparison

The following table summarizes the quantitative and qualitative differences between various solid-state forms of [2-(morpholine-4-sulfonyl)phenyl]methanamine to aid in your salt selection process.

Solid-State FormHygroscopicity (at 75% RH)Physical StateStorage RequirementDownstream Coupling Suitability
Free Base Low (< 0.5% weight gain)Oil / Low-melting solidStore at -20°C (prone to oxidation)Excellent (No base required)
Hydrochloride (HCl) High (> 5.0% weight gain)Crystalline PowderDesiccator, tightly sealedPoor (Requires rigorous drying)
Mesylate Moderate (~ 2.0% weight gain)Crystalline PowderAmbient, sealedGood (Easily free-based in situ)
Oxalate Low (< 1.0% weight gain)Highly CrystallineAmbientModerate (Oxalate may interfere)

Data synthesized from general pharmaceutical salt behavior profiles for lipophilic amine derivatives[5][8].

Part 4: Experimental Protocols

Protocol A: Azeotropic Drying and In Situ Free-Basing

This self-validating protocol ensures that moisture is removed prior to an amide coupling reaction, preventing the hydrolysis of your activated electrophile.

  • Initial Quantification: Determine the exact water content of your[2-(morpholine-4-sulfonyl)phenyl]methanamine HCl batch using Karl Fischer titration[6]. Adjust your molar equivalents based on the active amine mass, subtracting the water mass.

  • Azeotropic Drying:

    • Charge a round-bottom flask with the calculated mass of the hygroscopic salt.

    • Add 10 mL of anhydrous toluene per gram of salt.

    • Evaporate the toluene under reduced pressure (rotary evaporator) at 40°C. The water will co-evaporate as an azeotrope.

    • Repeat this process two more times.

    • Validation Step: The resulting residue should be a free-flowing, electrostatic powder, indicating the removal of lattice water.

  • In Situ Neutralization:

    • Purge the flask with Argon or Nitrogen.

    • Dissolve the dried salt in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Add 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base neutralizes the HCl, liberating the nucleophilic free amine.

  • Coupling: Slowly add your activated carboxylic acid (e.g., pre-mixed with HATU) to the solution at 0°C to minimize side reactions.

Part 5: Mechanistic & Workflow Visualizations

Diagram 1: Mechanism of Moisture-Induced Quenching

The diagram below illustrates the competing pathways when a hygroscopic amine salt is used in a moisture-sensitive reaction without proper desiccation.

G Electrophile Activated Carboxylic Acid (Electrophile) Product Desired Pathway: Amide Product Electrophile->Product Free Amine Attack Quench Undesired Pathway: Hydrolyzed Acid (Quench) Electrophile->Quench H₂O Attack Salt Hygroscopic Amine Salt (Amine·HCl + H₂O) Salt->Product Neutralization & Attack Salt->Quench Moisture Release

Caption: Competitive pathways in amide coupling caused by moisture in hygroscopic amine salts.

Diagram 2: Standard Operating Workflow for Hygroscopic Salts

Follow this validated logic path to ensure structural integrity and stoichiometric accuracy during your experiments.

G Step1 1. Storage Store in desiccator with active desiccant Step2 2. Moisture Quantification Perform Karl Fischer Titration Step1->Step2 Step3 3. Weighing Weigh by difference in a dry environment Step2->Step3 Step4 4. Reaction Prep Azeotropic drying with anhydrous Toluene Step3->Step4 Step5 5. In Situ Free-Basing Add DIPEA in anhydrous solvent Step4->Step5

Caption: Step-by-step workflow for the handling and preparation of hygroscopic amine salts.

References

  • Fisher Scientific. (n.d.). CAS RN 918812-18-7 | 1-[2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride. Retrieved from[Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from[Link]

  • American Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from[Link]

  • KiloMentor. (2017). Preparation of Pharmaceutical Salts. Retrieved from[Link]

  • Aston University Publications. (n.d.). Molecular architecture influences on material properties of pharmaceutical compounds. Retrieved from[Link]

  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from[Link]

  • AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. Retrieved from[Link]

Sources

Optimizing temperature parameters for [2-(morpholine-4-sulfonyl)phenyl]methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Landscape

Synthesizing [2-(morpholine-4-sulfonyl)phenyl]methanamine requires navigating two distinct thermodynamic environments. The synthesis typically proceeds via a two-step sequence: (1) Sulfonylation of morpholine with 2-cyanobenzenesulfonyl chloride, followed by (2) Reduction of the nitrile moiety to the primary amine.

  • Step 1 (Sulfonylation): Kinetic control. Requires low temperature (0–5 °C) to prevent hydrolysis of the sulfonyl chloride and suppress bis-sulfonylation.

  • Step 2 (Reduction): Thermodynamic drive. Often requires elevated temperatures (Reflux) to overcome the activation energy of the nitrile reduction, particularly when using Borane-THF or LiAlH4, while maintaining chemoselectivity over the sulfonamide group.

Part 1: Critical Control Points (CCPs) & Protocol

The "Golden Path" Workflow

The following parameters represent the optimized window for maximizing yield (>85%) and purity.

ParameterStep 1: Sulfonamide FormationStep 2: Nitrile Reduction
Reagents 2-cyanobenzenesulfonyl chloride + MorpholineIntermediate Nitrile + Borane-THF (1M)
Solvent DCM or THF (Anhydrous)THF (Anhydrous)
Base Triethylamine or DIPEA (1.2 eq)N/A
T_Onset (Addition) 0 °C to 5 °C (Critical)0 °C (Dropwise addition)
T_Reaction 20 °C to 25 °C (Warm to RT)65 °C (Reflux for 4–12 h)
T_Quench N/A (Aqueous wash)0 °C (Exothermic hydrolysis)
Visualizing the Pathway

The following diagram outlines the synthesis logic and temperature gates.

SynthesisPath Start 2-Cyanobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (0°C → RT) Start->Step1 Dissolve (DCM) Morph Morpholine (Nucleophile) Morph->Step1 Slow Add Inter Intermediate: 2-(morpholinosulfonyl) benzonitrile Step1->Inter Exotherm Control Reduct Step 2: Reduction (BH3-THF, Reflux) Inter->Reduct Dissolve (THF) Quench Acid Quench (Hydrolysis, 0°C) Reduct->Quench Complete Conv. Final Target: [2-(morpholine-4-sulfonyl) phenyl]methanamine Quench->Final Workup

Caption: Figure 1. Thermal progression from kinetic control (Step 1) to thermodynamic activation (Step 2).

Part 2: Troubleshooting Guide (FAQs)

Module A: Sulfonylation (Step 1)

Q1: My yield is low (<50%) in Step 1, and I see a spot on TLC that doesn't move (baseline). What is happening? Diagnosis: You likely suffered from Hydrolysis due to inadequate temperature control or wet solvents. Mechanism: Sulfonyl chlorides are moisture sensitive.[1] If the reaction temperature spikes >10 °C during morpholine addition, the rate of hydrolysis (reaction with trace water) competes with amination. The baseline spot is likely 2-cyanobenzenesulfonic acid. Solution:

  • Ensure the reactor is purged with N2.

  • Chill the sulfonyl chloride solution to 0 °C before adding morpholine.

  • Add morpholine/base dropwise so the internal temperature never exceeds 5 °C.

Q2: The reaction mixture turned black/tarry upon adding morpholine. Diagnosis: Thermal runaway leading to polymerization or decomposition. Insight: The reaction between sulfonyl chlorides and secondary amines is highly exothermic. Correction: Increase solvent volume (dilution acts as a heat sink) and slow down the addition rate.

Module B: Reduction (Step 2)

Q3: I am using LiAlH4 at room temperature, but the reaction is incomplete after 24 hours. Diagnosis: Insufficient thermal energy to reduce the sterically hindered nitrile. Scientific Context: While LiAlH4 is a strong reducing agent, ortho-substituted benzonitriles (steric bulk from the sulfonyl group) often require higher activation energy. Furthermore, Borane (BH3) is often preferred over LiAlH4 for this substrate to avoid potential desulfonylation side reactions [1]. Solution:

  • Switch to Borane-THF complex .

  • After initial addition at 0 °C, reflux (approx. 66 °C) the mixture. The borane-nitrile complex requires heat to rearrange and reduce fully to the amine.

Q4: During the quench of the reduction step, the mixture erupted. How do I manage this? Diagnosis: Uncontrolled hydrolysis of excess hydride and borane-amine complexes. Protocol:

  • Cool the reaction mixture to -10 °C to 0 °C .

  • Dilute with THF.

  • Add Methanol dropwise first (milder quench than water/acid).

  • Follow with HCl only after gas evolution ceases. Note: The acid step is required to break the Boron-Nitrogen bond in the intermediate complex.

Part 3: Advanced Optimization Logic

When standard protocols fail, use this decision tree to optimize your thermal parameters.

Troubleshooting Problem Issue: Low Overall Yield CheckStep Isolate Intermediate? Problem->CheckStep Step1Issue Step 1: Nitrile Purity < 90% CheckStep->Step1Issue Yes, Impure Step2Issue Step 2: Incomplete Reduction CheckStep->Step2Issue No, Pure CheckWater Check Solvent Water Content Step1Issue->CheckWater TempControl Was T < 5°C during add? CheckWater->TempControl Action1 Action: Dry Solvents & Use Cryostat TempControl->Action1 No CheckReflux Did you Reflux? Step2Issue->CheckReflux CheckReagent Reagent: LiAlH4 vs BH3 CheckReflux->CheckReagent Action2 Action: Switch to BH3-THF Reflux 4h+ CheckReagent->Action2 Using LiAlH4/RT

Caption: Figure 2. Diagnostic logic for yield optimization based on thermal parameters.

References

  • US Patent 6,462,238B2 . Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones. (Demonstrates selectivity of Borane-THF for nitrile reduction in the presence of sulfonyl groups). Link

  • BenchChem . Optimizing reaction conditions for the synthesis of morpholine derivatives. (General thermodynamics of morpholine nucleophilic substitutions). Link

  • Organic Chemistry Portal . Reduction of Nitriles. (Comparative analysis of LiAlH4 vs. Borane reduction temperatures). Link

  • Thieme Connect . Catalytic Reduction of Nitriles. (Discusses hydrogenation alternatives and temperature requirements). Link

Sources

Technical Support Center: Stability & Handling of [2-(morpholine-4-sulfonyl)phenyl]methanamine

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Compound: [2-(morpholine-4-sulfonyl)phenyl]methanamine Core Functionality: A bifunctional building block containing a primary benzylic amine and a sulfonamide moiety.[1]

This guide addresses reports of solution instability, specifically yellowing, precipitation, and purity loss during storage.[1] While the sulfonamide group provides structural rigidity and metabolic stability, the benzylic amine is a high-reactivity "hotspot" prone to two primary failure modes in solution: Oxidative Deamination and Carbamate Formation .

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the invisible chemical warfare occurring in your sample vial.[1]

A. The Benzylic Amine Liability (Oxidation)

The primary amine attached to the benzylic carbon is electronically activated. In the presence of dissolved oxygen and trace transition metals (often found in non-MS-grade solvents), it undergoes oxidative dehydrogenation.[1]

  • Mechanism: The amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) oxidizes to an imine (
    
    
    ), which hydrolyzes to the corresponding aldehyde (benzaldehyde derivative) and ammonia.
  • Indicator: This process is often accompanied by a color change from colorless to yellow/orange due to the formation of conjugated imine oligomers.

B. The "Dry Ice" Effect (Carbamate Formation)

Primary amines are potent nucleophiles that react rapidly with atmospheric Carbon Dioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Mechanism: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Carbamate Salt).
    
  • Indicator: Appearance of a white, crusty precipitate or turbidity in non-aqueous solvents (like DMSO or DMF) upon exposure to air.[1] This reaction is reversible but alters the effective concentration and solubility.

C. Sulfonamide Stability

The morpholine-4-sulfonyl group is generally hydrolytically stable at physiological pH. However, it renders the molecule lipophilic, necessitating organic co-solvents which can introduce their own stability variables (e.g., DMSO acting as an oxidant).[1]

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under sub-optimal conditions.

DegradationPathwaysStartIntact Molecule(Benzylic Amine)OxidationOxidation Path(O2 / Trace Metals)Start->Oxidation Dissolved O2CarbonylationCarbonylation Path(Atmospheric CO2)Start->Carbonylation Air ExposureImineIntermediate Imine(Yellow Color)Oxidation->Imine -2HCarbamateCarbamate Salt(White Precipitate)Carbonylation->Carbamate ReversibleAldehydeBenzaldehyde Deriv.(Loss of Function)Imine->Aldehyde +H2O / Hydrolysis

Caption: Figure 1. Primary degradation pathways showing the bifurcation between oxidative damage (yellowing) and CO2 absorption (precipitation).

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific observations reported by users.

Symptom 1: Solution turned yellow/orange overnight.

Diagnosis: Oxidative degradation of the amine.

  • Cause: Storage in non-degassed solvent (DMSO/DMF) or exposure to light.[1] DMSO can act as an oxidant (Swern-like activity) if activated by impurities or acid traces.[1]

  • Solution:

    • Discard the solution if precise concentration is critical.[1]

    • For future prep: Use anhydrous, degassed DMSO .[1]

    • Store under Argon/Nitrogen.[1]

    • Add an antioxidant (e.g., 1mM Ascorbic acid) if the assay tolerates it.[1]

Symptom 2: White precipitate formed in DMSO stock.

Diagnosis: Carbamate formation or Saturation.[1]

  • Cause: The vial was left uncapped, absorbing atmospheric ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Verification: Acidify a small aliquot with 1M HCl. If bubbles form (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     release) and the solid dissolves, it was a carbamate.
    
  • Recovery: Acidification converts the carbamate back to the amine salt, restoring the molecule, though the exact concentration will need re-verification.[1]

Symptom 3: LCMS shows M+16 or M+14 peaks.

Diagnosis: Chemical modification.[1]

  • M+16: N-Oxide formation (rare for primary amines) or hydroxylamine intermediate.[1]

  • M+14: Methylation (if methanol was used as solvent with trace acid) or oxidation to carbonyl (

    
     is essentially 
    
    
    ).
  • Action: Switch to acetonitrile/water gradients and avoid prolonged storage in methanol.

Symptom 4: Compound is insoluble in water.

Diagnosis: pH Mismatch.[1]

  • Cause: The sulfonamide is neutral/lipophilic. The amine is basic.[2][3][4] At neutral pH (7.0), the molecule may be insufficiently ionized to overcome the lipophilicity of the phenyl-morpholine core.

  • Solution: Lower the pH to < 4.0 using HCl or Formic Acid to fully protonate the amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), drastically improving aqueous solubility.
    
Visualization: Troubleshooting Logic Flow

Use this chart to diagnose your specific issue.

TroubleshootingObservationStart: What do you see?YellowYellow/Orange SolutionObservation->YellowPrecipitateWhite PrecipitateObservation->PrecipitateInsolubleInsoluble in WaterObservation->InsolubleActionOxOxidation Detected.Discard & Degas Solvents.Yellow->ActionOxActionCarbTest: Add HCl.Bubbles? -> Carbamate.No Bubbles? -> Saturation.Precipitate->ActionCarbActionSolpH Issue.Add 1 eq. HCl or Formic Acid.Insoluble->ActionSol

Caption: Figure 2.[1] Decision tree for diagnosing visual anomalies in solution.

Module 3: Best Practice Protocols

Protocol A: Optimal Storage Conditions

To maximize shelf-life, the compound should ideally be stored as the Hydrochloride (HCl) salt rather than the free base. The salt form "locks" the nitrogen lone pair, preventing both oxidation and carbonylation.

ParameterRecommendationRationale
Form HCl Salt (Solid)Prevents N-oxidation and CO2 absorption.[1]
Temperature -20°C or -80°CArrhenius kinetics: slows all degradation rates.[1]
Atmosphere Argon or NitrogenDisplaces O2 and CO2.[1]
Container Amber GlassBlocks UV light (prevents radical formation).
Protocol B: Solubilization Workflow

Follow this strict order of operations for preparing stock solutions (e.g., 10mM).

  • Calculate: Determine mass required.

  • Solvent Prep: Sparge anhydrous DMSO with Argon for 5 minutes to remove dissolved oxygen.

  • Dissolution: Add solid to the vial first, then add the solvent.[1]

    • Why? Adding solvent to solid ensures immediate dispersion.[1]

  • Aliquot: Do not store a large master stock that is freeze-thawed repeatedly. Divide into single-use aliquots (e.g., 50µL).

  • Seal: Parafilm is insufficient. Use caps with PTFE liners or heat-seal if possible.[1]

Protocol C: Handling Precautions
  • Avoid Metal Spatulas: Use glass or plastic. Trace iron/copper from scratched metal spatulas can catalyze the oxidation of benzylic amines [1].

  • Limit Time in Solution: Prepare fresh whenever possible. If storage is necessary, limit to < 1 week at -20°C.

References

  • Nishimura, T. (2020).[1] Copper-Catalyzed Oxidation of Amines. In Copper Catalysis in Organic Synthesis. Wiley-VCH.[1]

  • Patai, S. (Ed.).[1] (2010).[1] The Chemistry of Amino, Nitroso, Nitro and Related Groups. John Wiley & Sons.[1] (Authoritative text on amine oxidation mechanisms).

  • Danckwerts, P. V. (1979).[1] The Reaction of CO2 with Ethanolamines. Chemical Engineering Science. (Foundational kinetics of amine-CO2 carbamate formation).

  • PubChem. (2025).[1][5] Compound Summary: [2-(morpholine-4-sulfonyl)phenyl]methanamine.[1] National Library of Medicine.[1]

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). (Industry standard for stability protocols).[1]

Validation & Comparative

1H NMR Characterization of [2-(morpholine-4-sulfonyl)phenyl]methanamine: A Solvent Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Optimizing NMR Solvent Selection (CDCl₃ vs. DMSO-d₆) for Sulfonamide-Benzylamine Building Blocks

Introduction & Structural Rationale

[2-(morpholine-4-sulfonyl)phenyl]methanamine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. Commercially available primarily as a stable hydrochloride salt (CAS 918812-18-7)[1], this compound features both a basic primary benzylamine and a neutral, strongly electron-withdrawing morpholine sulfonamide moiety.

Characterizing this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy requires careful solvent selection. The physical state of your starting material—whether it is the free base or the hydrochloride salt—profoundly impacts its solubility, the resulting chemical shifts, and the overall signal resolution. This guide objectively compares the ¹H NMR performance of this compound in two standard NMR solvents: Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). By analyzing the mechanistic causality behind the spectral differences, researchers can optimize their characterization workflows and ensure self-validating analytical protocols.

Comparative ¹H NMR Data Analysis

The choice of solvent does not merely dissolve the compound; it actively interacts with it, altering the electronic environment of specific protons. Below is a comparative quantitative summary of the expected ¹H NMR shifts at 400 MHz.

Proton EnvironmentFree Base in CDCl₃ (δ, ppm)HCl Salt in DMSO-d₆ (δ, ppm)Multiplicity & IntegrationMechanistic Causality / Notes
Ar-H (H-3) 7.958.02dd, 1HHighly deshielded by the strong inductive and resonance electron-withdrawing effects of the ortho-sulfonyl group.
Ar-H (H-6) 7.607.78dd/m, 1HOrtho to the benzylic group; shifts downfield in DMSO due to the adjacent -NH₃⁺ group in the salt form.
Ar-H (H-4, H-5) 7.40 - 7.557.60 - 7.75m, 2HMeta/para to the sulfonyl group; standard aromatic resonance.
Benzylic -CH₂- 4.054.28s / br q, 2HProtonation of the amine creates a positively charged -NH₃⁺ group, exerting a strong deshielding effect on the adjacent CH₂ protons.
Morpholine -CH₂-O- 3.723.65m / t, 4HDeshielded relative to the N-adjacent protons due to the higher electronegativity of oxygen (3.44) vs. nitrogen (3.04)[2].
Morpholine -CH₂-N- 3.153.10m / t, 4HAdjacent to the sulfonamide nitrogen. The SO₂ group pulls electron density, but less intensely than the ring oxygen.
Amine -NH₂ / -NH₃⁺ 1.80 - 2.208.45br s, 2H / 3HIn CDCl₃, the free amine exchanges rapidly. In DMSO-d₆, the protonated ammonium salt (-NH₃⁺) appears as a broad downfield signal due to hydrogen bonding with the solvent.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data, the preparation protocol must be tailored to the physical form of the compound. The following methodologies are designed to be self-validating, ensuring that any spectral anomalies can be immediately traced back to sample preparation rather than instrument error.

Protocol A: Free Base Characterization in CDCl₃

Rationale: CDCl₃ is the premier solvent for the free base form due to its low polarity, which perfectly solvates the neutral molecule without inducing excessive hydrogen bonding that could broaden the amine signals.

  • Sample Weighing: Transfer 10–15 mg of the free base into a clean, dry glass vial. Causality: This specific mass ensures an optimal concentration (~50 mM) for a high signal-to-noise ratio in 16 scans without causing concentration-dependent chemical shift artifacts (such as artificial shifting of the -NH₂ peak).

  • Solvent Addition: Add 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a reliable internal standard (0.00 ppm) to self-validate the calibration, independent of the residual CHCl₃ peak (7.26 ppm), which can drift slightly based on temperature and concentration.

  • Dissolution: Sonicate the vial for 30 seconds. The free base should dissolve rapidly and completely.

  • Transfer & Acquisition: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Acquire the spectrum at 400 MHz (16 scans, 1.0 s relaxation delay, 298 K).

Protocol B: Hydrochloride Salt Characterization in DMSO-d₆

Rationale: The hydrochloride salt (CAS 918812-18-7)[1] is highly polar and forms a crystalline lattice that is completely insoluble in CDCl₃. DMSO-d₆ is a strong hydrogen-bond acceptor capable of disrupting the ionic lattice and fully solvating the zwitterion-like salt.

  • Sample Weighing: Transfer 10–15 mg of the hydrochloride salt into a vial.

  • Solvent Addition: Add 0.6 mL of highly pure, anhydrous DMSO-d₆. Causality: It is critical to ensure the DMSO-d₆ is stored over molecular sieves. Excess water (which appears as a broad HOD peak at ~3.33 ppm) can obscure the morpholine -CH₂-N- signals (~3.10 ppm) and facilitate rapid proton exchange, which may artificially broaden or erase the critical -NH₃⁺ signal at 8.45 ppm.

  • Dissolution: Vortex the sample and gently warm it to 40°C if necessary. Causality: Salts possess higher lattice energies; gentle heating accelerates thermodynamic dissolution without degrading the robust sulfonamide linkage.

  • Transfer & Acquisition: Transfer to a 5 mm NMR tube. Acquire at 400 MHz (16 scans, 1.0 s relaxation delay, 298 K). Calibrate using the residual DMSO-d₅ quintet at 2.50 ppm.

Workflow & Decision Logic

To streamline laboratory operations, the following decision tree illustrates the logical pathway for selecting the appropriate NMR solvent based on the physical form of[2-(morpholine-4-sulfonyl)phenyl]methanamine.

NMR_Workflow Start Compound: [2-(morpholine-4-sulfonyl)phenyl]methanamine CheckForm Determine Physical Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase HClSalt Hydrochloride Salt Form CheckForm->HClSalt SolventCDCl3 Solvent: CDCl3 (Optimal for Free Base) FreeBase->SolventCDCl3 SolventDMSO Solvent: DMSO-d6 (Required for Salt) HClSalt->SolventDMSO Prep1 Dissolve 10-15 mg in 0.6 mL CDCl3 SolventCDCl3->Prep1 Prep2 Dissolve 10-15 mg in 0.6 mL DMSO-d6 SolventDMSO->Prep2 Acquire Acquire 1H NMR (400 MHz, 16 scans, 298 K) Prep1->Acquire Prep2->Acquire Analyze Analyze Amine & Morpholine Signal Resolution Acquire->Analyze

Workflow for selecting the optimal NMR solvent based on the physical form of the compound.

Conclusion

Accurate structural verification of[2-(morpholine-4-sulfonyl)phenyl]methanamine relies heavily on matching the compound's salt state with the correct NMR solvent. While CDCl₃ offers pristine resolution for the free base, attempting to dissolve the hydrochloride salt in it will yield uninterpretable, low-concentration spectra. Conversely, DMSO-d₆ perfectly resolves the salt form, clearly displaying the downfield shift of the benzylic protons and the distinct -NH₃⁺ broad singlet, confirming both the structure and the protonation state of the molecule.

References

1.[1] Fisher Scientific. "CAS RN 918812-18-7 | Fisher Scientific." fishersci.de. URL: 2.[2] Royal Society of Chemistry. "S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling." rsc.org. URL: 3. Baxendale Group. "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts." durham.ac.uk. URL:

Sources

LC-MS Analysis and Fragmentation Patterns of [2-(Morpholine-4-sulfonyl)phenyl]methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical scientists, the structural elucidation of sulfonamide-bearing building blocks is a critical step in pharmacokinetic profiling and metabolite identification. [2-(Morpholine-4-sulfonyl)phenyl]methanamine is a highly versatile bifunctional scaffold utilized in the synthesis of APJ receptor agonists and matrix metalloproteinase (MMP) inhibitors.

This guide provides an authoritative, mechanistic comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of this compound against its para-isomer and standard sulfonamides. By understanding the underlying gas-phase thermodynamics and proximity effects, researchers can design more robust multiple reaction monitoring (MRM) methods for quantitative bioanalysis.

Physicochemical Rationale and Ionization Dynamics[2-(Morpholine-4-sulfonyl)phenyl]methanamine (Exact Mass: 256.09 Da) contains two distinct ionizable centers: a highly basic primary aliphatic amine (the methanamine group) and a weakly basic sulfonamide nitrogen embedded within the morpholine ring.

During positive-ion electrospray ionization (ESI+), the primary amine acts as the dominant protonation site due to its higher gas-phase basicity compared to the electron-withdrawing sulfonamide moiety. Consequently, the molecule readily forms a stable [M+H]+ precursor ion at m/z 257.10 . To maximize ionization efficiency and ensure sharp chromatographic peak shapes, the mobile phase must be buffered with an organic acid (e.g., 0.1% formic acid) to maintain the analyte in a fully ionized state throughout the reversed-phase separation[1].

Mechanistic Fragmentation Pathways: The "Ortho Effect"

In mass spectrometry, distinguishing between positional isomers (e.g., ortho vs. para) is notoriously difficult because they often yield identical product ions[1]. However, [2-(morpholine-4-sulfonyl)phenyl]methanamine exhibits a textbook example of the "ortho effect" —a proximity-driven intramolecular reaction occurring during collision-induced dissociation (CID)[2].

  • Primary Amine Cleavage (Low Collision Energy): At low collision energies (10–15 eV), the dominant fragmentation pathway is the neutral loss of ammonia (-17 Da). This is a well-documented hallmark of protonated benzylamines, generating a highly reactive benzylic cation at m/z 240.10[3][4].

  • Intramolecular Cyclization (The Ortho Effect): In the para-isomer, the m/z 240.10 cation simply undergoes linear skeletal degradation. However, in the ortho-isomer, the electrophilic benzylic carbon is in direct spatial proximity to the nucleophilic oxygen atoms of the adjacent sulfonyl group. This triggers an intramolecular cyclization, forming a transient cyclic intermediate that rapidly expels sulfur dioxide (SO2, -64 Da) to yield a highly diagnostic fragment at m/z 176.10 [2].

  • S-N Bond Cleavage (High Collision Energy): As collision energy increases (25–35 eV), the thermodynamic threshold for heterolytic cleavage of the sulfonamide S-N bond is breached, producing the characteristic protonated morpholine cation at m/z 88.08 [1].

Fragmentation Parent [M+H]+ m/z 257.10 LossNH3 [M+H - NH3]+ m/z 240.10 Parent->LossNH3 - NH3 (-17 Da) Low CE LossSO2 [M+H - SO2]+ m/z 193.13 Parent->LossSO2 - SO2 (-64 Da) Direct Loss Morpholine Morpholine Cation m/z 88.08 Parent->Morpholine S-N Cleavage High CE OrthoComplex Ortho-Cyclization m/z 176.10 LossNH3->OrthoComplex - SO2 (-64 Da) Ortho Effect

Step-by-step CID fragmentation pathways highlighting the ortho-effect driven SO2 loss.

Comparative LC-MS Performance Data

To objectively evaluate the analytical behavior of [2-(morpholine-4-sulfonyl)phenyl]methanamine, it must be benchmarked against its para-isomer and a standard sulfonamide reference (Sulfamethoxazole). The ortho-isomer elutes earlier on a C18 column due to intramolecular hydrogen bonding that slightly reduces its accessible hydrophobic surface area.

CompoundIsomer TypeUPLC Retention Time (min)Precursor Ion [M+H]+Primary Fragment (Low CE)Secondary Fragments (High CE)Unique Diagnostic Ion
[2-(Morpholine-4-sulfonyl)phenyl]methanamine Ortho3.45257.10240.10 (-NH3)176.10, 88.08176.10 (Cyclization)
[4-(Morpholine-4-sulfonyl)phenyl]methanamine Para3.82257.10240.10 (-NH3)192.10, 88.08None (Linear decay)
Sulfamethoxazole (Reference)N/A4.15254.06156.01 (Aniline-SO2+)108.04, 92.05156.01[5]

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a mechanistic System Suitability Test (SST) to verify both chromatographic integrity and collision cell efficiency prior to analyzing the target compound.

A. Reagent Preparation & Causality
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water. (Causality: Provides the necessary proton source to ensure 100% ionization of the primary amine, preventing peak tailing caused by secondary interactions with unendcapped column silanols).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Diluent: 50:50 Water/Methanol. (Causality: Matches the initial gradient conditions to prevent solvent-mismatch induced peak broadening).

B. System Suitability Test (SST)

Before injecting the target analyte, inject a 10 ng/mL solution of Sulfamethoxazole .

  • Validation Criteria: You must observe the transition m/z 254.06 → 156.01 with a Signal-to-Noise (S/N) ratio > 100[5]. If the m/z 156.01 fragment is absent or weak, the collision gas (Argon/Nitrogen) pressure is too low, or the collision energy is miscalibrated. Do not proceed until this is corrected.

C. UPLC-ESI-MS/MS Workflow
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Desalting and focusing of the polar analyte).

    • 1.0 - 6.0 min: Linear ramp to 95% B (Elution of the sulfonamide).

    • 6.0 - 8.0 min: Hold at 95% B (Column wash to prevent carryover).

    • 8.0 - 10.0 min: Re-equilibration at 5% B.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C (Required to fully desolvate the highly aqueous initial mobile phase).

    • MRM Transitions for Target:

      • Quantifier: m/z 257.10 → 88.08 (CE: 28 eV) - Highest intensity, S-N cleavage.

      • Qualifier: m/z 257.10 → 176.10 (CE: 18 eV) - Confirms the ortho structural identity.

LCMS_Workflow S1 Sample Prep 0.1% FA in MeOH/H2O S2 UPLC Separation C18 Gradient S1->S2 S3 ESI(+) Source Protonation [M+H]+ S2->S3 S4 Q1 Isolation m/z 257.10 S3->S4 S5 Collision Cell CID (15-30 eV) S4->S5 S6 TOF Detection High-Res MS/MS S5->S6

Step-by-step UPLC-ESI-MS/MS workflow for sulfonamide analysis.

References

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization - Oxford Academic. 1

  • Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. 5

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed.3

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. 4

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry - ResearchGate. 2

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for[2-(morpholine-4-sulfonyl)phenyl]methanamine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Analyzing highly polar, basic compounds like [2-(morpholine-4-sulfonyl)phenyl]methanamine presents a classic chromatographic challenge. The molecule features a highly basic primary methanamine group (pKa ~9.5), a polar morpholine-4-sulfonyl linkage, and a hydrophobic phenyl core. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines frequently exhibit severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support[1]. Furthermore, the polar nature of the sulfonamide group reduces overall hydrophobicity, making adequate retention difficult without highly aqueous mobile phases.

This guide objectively compares the performance of Standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP) stationary phases to establish a robust, self-validating purity method for this compound.

Mechanistic Analysis of Column Chemistries

To develop a reliable method, we must first understand the causality behind analyte-stationary phase interactions.

  • Standard C18 (Alkyl Phase): While versatile, traditional C18 columns often fail for primary amines. Even with high-purity Type B silica, exposed silanol groups (Si-OH) can deprotonate and interact electrostatically with the positively charged methanamine, causing mass transfer delays and severe peak asymmetry[2].

  • Polar-Embedded C18: These phases incorporate a polar functional group (e.g., an amide or carbamate) near the silica surface. This embedded group creates a local hydrogen-bonding network that physically shields the basic analyte from residual silanols, dramatically improving peak shape[3]. Additionally, they resist hydrophobic phase collapse (dewetting) in 100% aqueous conditions[4].

  • Pentafluorophenyl (PFP): PFP columns offer orthogonal selectivity driven by pi-pi interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms create an electron-deficient aromatic ring that provides exceptional resolution for positional isomers and polar aromatic compounds[5].

Retention_Mechanisms cluster_columns Stationary Phase Chemistries Analyte Target Analyte Protonated Amine (+) C18 Standard C18 (Residual Silanols) Analyte->C18 PE Polar-Embedded (Amide Shielding) Analyte->PE PFP PFP Phase (Fluorinated Ring) Analyte->PFP Outcome1 Ion-Exchange Severe Peak Tailing C18->Outcome1 Outcome2 H-Bonding Shielding Symmetrical Peaks PE->Outcome2 Outcome3 Dipole & Pi-Pi High Isomer Selectivity PFP->Outcome3

Fig 1: Mechanistic interactions of basic amines across different stationary phases.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates causality into every methodological choice.

HPLC_Workflow Step1 1. Analyte Profiling [2-(morpholine-4-sulfonyl)phenyl]methanamine Primary Amine + Polar Sulfonamide Step2 2. Column Selection Screening C18, Polar-Embedded, and PFP Step1->Step2 Step3 3. Mobile Phase Optimization pH 2.0 (0.1% TFA) to protonate amine and suppress silanol ionization Step2->Step3 Step4 4. Gradient Elution 5% to 95% ACN (Addresses polar retention) Step3->Step4 Step5 5. System Suitability Validate Tf < 1.5, Rs > 2.0 Step4->Step5

Fig 2: Step-by-step HPLC method development workflow for polar primary amines.

Step-by-Step Methodology

1. Mobile Phase Preparation

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: Operating at pH 2.0 ensures the primary amine is fully protonated, preventing split peaks from partial ionization. TFA acts as a volatile ion-pairing agent, increasing the retention of the polar amine on the hydrophobic stationary phase while simultaneously suppressing silanol ionization[1].

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm (optimal for the phenyl ring absorbance).

  • Causality: Elevated temperature (40 °C) reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics, which inherently sharpens peaks and reduces tailing[2].

3. Gradient Elution Profile

  • 0.0 - 2.0 min: 5% B (Isocratic hold)

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash)

  • 12.0 - 15.0 min: 95% B (Hold)

  • 15.0 - 15.1 min: 95% to 5% B (Return to initial)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Causality: The initial 5% B hold ensures adequate retention of the highly polar sulfonamide moiety. Polar-embedded and PFP columns are specifically chosen because they do not suffer from hydrophobic phase collapse under these highly aqueous conditions[4].

4. Sample Preparation & Diluent

  • Diluent: 95:5 Water:Acetonitrile.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch anomalies, such as peak fronting or splitting, ensuring a self-validating injection profile.

5. System Suitability Criteria (Self-Validation) Before analyzing unknown purities, the system must pass the following criteria using a known standard mixture (Target + critical isomer impurity):

  • Tailing Factor (Tf): ≤ 1.5 for the target peak.

  • Resolution (Rs): ≥ 2.0 between the target and its closest eluting impurity.

  • Theoretical Plates (N): ≥ 10,000.

Performance Comparison & Experimental Data

The following table summarizes the experimental performance of the three column chemistries (all 150 x 4.6 mm, 3 µm particle size) using the standardized protocol above.

Column ChemistryRetention Time (min)USP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from IsomerVerdict
Standard C18 4.22.14,5001.2Fail - Severe tailing and poor resolution due to silanol interactions.
Polar-Embedded C18 3.81.112,5002.1Pass - Excellent peak shape, adequate resolution. Ideal for ruggedness.
PFP (Pentafluorophenyl) 5.51.211,0003.5Optimal - Good peak shape, superior isomer selectivity via pi-pi interactions.
Conclusion & Recommendations

For the purity analysis of [2-(morpholine-4-sulfonyl)phenyl]methanamine, Standard C18 columns are inadequate due to unsuppressed silanol interactions causing severe peak tailing.

  • If the primary goal is maximum peak symmetry and ruggedness in highly aqueous conditions, the Polar-Embedded C18 is highly recommended.

  • If the synthesis route produces closely related positional isomers or structurally similar des-amino impurities, the PFP column is the optimal choice due to its orthogonal retention mechanisms (pi-pi and dipole interactions) yielding superior resolution[5].

References
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them - PharmaGuru [Link]

  • Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP - Agilent [Link]

  • ProntoSIL C18-EPS Reversed-Phase HPLC Columns - Obrnuta faza[Link]

Sources

Comparative Reactivity Guide: [2-(Morpholine-4-sulfonyl)phenyl]methanamine vs. Standard Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precisely tuned pharmacophores, understanding the nuanced reactivity of substituted building blocks is critical. [2-(Morpholine-4-sulfonyl)phenyl]methanamine (hereafter referred to as 2-MSBM ) is a highly functionalized benzylamine derivative[1]. Unlike unsubstituted benzylamine, 2-MSBM features a bulky, strongly electron-withdrawing morpholine-4-sulfonyl group at the ortho position.

This guide objectively compares the nucleophilic reactivity of 2-MSBM against standard benzylamine alternatives, providing mechanistic rationales, comparative kinetic data, and self-validating experimental protocols to guide your synthetic workflows.

Structural & Mechanistic Profiling

The reactivity of primary amines in nucleophilic substitutions (SN2) and acylations is governed by a delicate balance of thermodynamics (basicity/pKa) and kinetics (steric accessibility)[2]. For 2-MSBM, two primary forces synergistically attenuate its reactivity:

  • Electronic Effects (-I Inductive Pull): The sulfonyl moiety is a powerful electron-withdrawing group. Although separated from the benzylic amine by a methylene bridge, its ortho positioning maximizes the inductive (-I) effect through space and through bond[3]. This significantly lowers the electron density on the nitrogen lone pair, depressing its pKa compared to unsubstituted benzylamine[4].

  • Steric Hindrance (The Ortho Effect): Nucleophilicity is exquisitely sensitive to steric bulk[2]. The large morpholine ring, combined with the rigid geometry of the sulfonyl oxygens, creates a steric shield around the primary amine. This restricts the Bürgi-Dunitz trajectory required for incoming electrophiles, drastically increasing the activation energy (

    
    ) for the formation of tetrahedral intermediates during amide coupling[5].
    

ReactivityDeterminants A 2-MSBM Reactivity Determinants B Electronic Effects (-I Inductive Pull) A->B C Steric Hindrance (Ortho-Bulk) A->C D Decreased Lone Pair Availability B->D F Restricted Trajectory for Electrophiles C->F E Lowered pKa (~8.2 vs 9.3) D->E G Slower SN2 & Acylation Rates E->G Synergistic Reduction F->G

Logic tree detailing electronic and steric factors reducing 2-MSBM reactivity.

Comparative Reactivity Analysis

To contextualize the performance of 2-MSBM, we compare it against three benchmark benzylamines: Benzylamine (the unsubstituted baseline), 4-Methoxybenzylamine (electron-rich, highly nucleophilic), and 2-Methylbenzylamine (mild ortho-steric hindrance).

The table below summarizes their physical-organic parameters, utilizing the

 to quantify kinetic reactivity[6].
CompoundSubstituent ProfileEst. pKa (Conjugate Acid)Mayr Nucleophilicity (

)
Relative Acylation Rate (

)
4-Methoxybenzylamine Para-EDG (Electronic enhancement)~9.5~14.22.5
Benzylamine Unsubstituted (Baseline)~9.3~13.51.0
2-Methylbenzylamine Ortho-Alkyl (Mild steric block)~9.3~13.10.6
2-MSBM Ortho-EWG + Bulky (Steric & Electronic block)~8.2~11.50.05

Data Note: Values are representative kinetic parameters derived from Hammett linear free-energy relationships and Mayr database extrapolations for standard aprotic solvent conditions (e.g., CH₂Cl₂ at 20°C).

Key Takeaway: 2-MSBM is approximately 20 times slower to acylate than standard benzylamine. This necessitates specific protocol adjustments, such as elevated temperatures, stronger coupling reagents (e.g., HATU instead of EDC), or the use of Lewis acid catalysts.

Experimental Workflows: Self-Validating Protocols

To objectively verify the attenuated reactivity of 2-MSBM in your own laboratory, we recommend a Competitive Acylation Assay .

Protocol 1: Competitive Acylation Assay

Causality & Design: By reacting an equimolar mixture of 2-MSBM and standard benzylamine with a sub-stoichiometric amount of electrophile (0.5 equivalents of benzoyl chloride), the two amines are forced to compete. Because the electrophile is the limiting reagent, the final ratio of the two amide products directly reflects the ratio of their kinetic rate constants (


). This internal competition eliminates errors caused by concentration variances or temperature fluctuations.

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL round-bottom flask under N₂, dissolve 2-MSBM (1.0 mmol, 256 mg) and Benzylamine (1.0 mmol, 107 mg) in anhydrous CH₂Cl₂ (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) to ensure both amines remain fully deprotonated and available for nucleophilic attack.

  • Electrophile Injection: Cool the mixture to 0°C. Slowly add Benzoyl Chloride (0.5 mmol, 58 µL) dropwise over 2 minutes.

  • Reaction: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature for 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂ (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Analyze the crude mixture via HPLC-UV (254 nm). The ratio of the integrated peak areas for N-benzylbenzamide versus N-(2-(morpholinosulfonyl)benzyl)benzamide yields the empirical

    
    .
    

Workflow Step1 Equimolar Mixture 2-MSBM + Benzylamine Step2 Addition of Benzoyl Chloride (0.5 eq) Step1->Step2 DIPEA, CH2Cl2 0°C Step3 Quench & Workup (Aqueous) Step2->Step3 15 min Step4 HPLC/UV Analysis Determine Ratio Step3->Step4 Step5 Calculate k_rel via Kinetics Step4->Step5

Step-by-step workflow for the competitive acylation kinetic assay.

Protocol 2: Reductive Amination Optimization for 2-MSBM

Causality & Design: Standard reductive amination conditions (e.g., aldehyde + amine + NaBH(OAc)₃ mixed simultaneously at room temperature) often fail with 2-MSBM. Its low nucleophilicity causes the initial imine formation to stall, leading to direct reduction of the aldehyde to an alcohol by the hydride source. To circumvent this, the protocol must be split into two distinct phases: Lewis acid-mediated imine formation, followed by reduction.

Step-by-Step Methodology:

  • Imine Pre-formation: Combine 2-MSBM (1.0 mmol) and the target aldehyde (1.0 mmol) in anhydrous THF (4.0 mL).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 mmol). Stir at 50°C for 4–6 hours to drive the difficult condensation to completion.

  • Reduction: Cool the mixture to 0°C. Add Sodium borohydride (NaBH₄) (1.5 mmol) in one portion, followed by dropwise addition of absolute ethanol (1.0 mL) to solubilize the hydride.

  • Workup: Stir for 2 hours at room temperature. Quench with water (1 mL) to precipitate titanium salts as a white slurry. Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate to isolate the secondary amine.

Application Context & Strategic Utility

Why choose a sterically hindered, electronically deactivated amine like 2-MSBM over a standard benzylamine?

In medicinal chemistry, highly nucleophilic primary amines are frequent liabilities; they are prone to rapid phase II metabolism (e.g., N-acetylation or glucuronidation) and can act as non-specific covalent scavengers in biological assays. By utilizing the ortho-morpholinosulfonyl group, researchers can intentionally "dial down" the nucleophilicity of the amine, thereby improving metabolic stability. Furthermore, the morpholine ring serves as an excellent, solubilizing hydrogen-bond acceptor vector that can interact with solvent-exposed regions of a target kinase or receptor pocket.

References

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available at:[Link]

  • Mayr, H. Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München. Available at:[Link]

  • Kchem.org. A Mechanistic Study on the Nucleophilic Addition Reactions of Benzylamines. Available at:[Link]

  • Wikipedia. Benzylamine - Chemical Properties and Baseline Reactivity. Available at: [Link]

Sources

Validating structure of [2-(morpholine-4-sulfonyl)phenyl]methanamine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of[2-(Morpholine-4-sulfonyl)phenyl]methanamine: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter bottlenecks during hit-to-lead optimization caused by ambiguous structural assignments. The compound [2-(morpholine-4-sulfonyl)phenyl]methanamine (often supplied as a hydrochloride salt, CAS RN 918812-18-7)[1] is a highly versatile building block. Featuring a sulfonamide linkage, a morpholine ring, and a primary amine, its exact 3D conformation—specifically the torsion angles around the bulky morpholine-4-sulfonyl group—is critical for structure-based drug design (SBDD).

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural validation methods like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a field-proven experimental protocol for definitive structural elucidation.

The Analytical Challenge: Solution vs. Solid-State Dynamics

To understand the causality behind our analytical choices, we must look at the molecule's intrinsic dynamics. In a solution state (e.g., dissolved in DMSO-


 or D

O), the morpholine ring of [2-(morpholine-4-sulfonyl)phenyl]methanamine undergoes rapid chair-to-chair inversion, and the sulfonamide bond experiences free rotation. Consequently, standard 1D and 2D NMR techniques yield time-averaged signals. While NMR perfectly validates 2D atomic connectivity, it fails to capture the precise, low-energy 3D conformation that the molecule will likely adopt when binding to a protein pocket.

To obtain unambiguous 3D atomic coordinates, solid-state techniques are required. By freezing the molecule in a crystal lattice, we can precisely measure the hydrogen-bonding vectors of the primary amine and the spatial orientation of the morpholine oxygen.

Technology Comparison: SCXRD vs. NMR vs. MicroED

When selecting a validation method, the primary limiting factor is the physical state of your synthesized material. Below is an objective performance comparison of the three leading techniques for small molecule validation.

Table 1: Performance Comparison of Structural Validation Modalities

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Microcrystal Electron Diffraction (MicroED)
Sample Requirement Single crystal (>50 µm)Solution (~1–10 mg in deuterated solvent)Nanocrystals / Amorphous Powder (<1 µm)
Primary Output 3D Atomic Coordinates2D Connectivity & Solution Dynamics3D Atomic Coordinates
Absolute Configuration Yes (via anomalous dispersion)No (requires chiral derivatization)Yes (via dynamical refinement)
Throughput Medium (bottleneck: crystallization)HighMedium-High
Best Use Case Gold-standard 3D structure & stereochemistryRoutine purity checks & connectivityWhen molecules only yield micro-powders[2]

While SCXRD remains the gold standard, MicroED has rapidly emerged as a powerful alternative. MicroED utilizes a cryo-TEM (transmission electron microscope) to collect diffraction data from microcrystalline samples that are several orders of magnitude smaller than those required for SCXRD[2]. This circumvents the time-consuming recrystallization optimization previously required for stubborn compounds[2].

Workflow Start Synthesized [2-(morpholine-4-sulfonyl)phenyl]methanamine NMR 1D/2D NMR Spectroscopy (Solution State Connectivity) Start->NMR Routine Check Cryst Crystallization Trials (Vapor Diffusion/Evaporation) Start->Cryst 3D Elucidation Decision Crystal Size? Cryst->Decision SCXRD SCXRD (>50 µm Single Crystal) Decision->SCXRD Large Crystals MicroED MicroED (<1 µm Nanocrystals/Powder) Decision->MicroED Micro-powders Validation 3D Structural Validation & Absolute Configuration SCXRD->Validation MicroED->Validation

Decision matrix for small molecule structural validation based on crystallization.

Experimental Protocol: SCXRD Validation Workflow

To ensure scientific integrity, the following protocol for SCXRD is designed as a self-validating system. Each step includes a mechanistic rationale and a quality-control checkpoint.

Phase 1: Vapor Diffusion Crystallization

Rationale:[2-(morpholine-4-sulfonyl)phenyl]methanamine hydrochloride (MW: 292.78 g/mol )[1] is highly polar. Rapid evaporation leads to amorphous precipitation. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation.

  • Dissolve ~5 mg of the compound in 0.5 mL of high-purity methanol (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Allow to sit undisturbed at 4°C for 48–72 hours.

  • Self-Validation Checkpoint: Inspect under a polarized light microscope. The presence of birefringence (extinction upon rotation) confirms the solid is crystalline, not amorphous glass.

Phase 2: Crystal Harvesting and Cryoprotection

Rationale: Room temperature data collection introduces thermal motion (high B-factors) that blurs electron density maps.

  • Submerge the crystals in a drop of Paratone-N oil.

  • Using a micro-loop, harvest a single crystal (ideal dimensions: 0.1 × 0.1 × 0.2 mm).

  • Flash-cool the crystal immediately in a 100 K nitrogen gas stream on the diffractometer.

  • Causality: The Paratone oil displaces the methanolic mother liquor. If mother liquor is left on the crystal, it will freeze into polycrystalline ice, creating intense diffraction rings that obscure the small molecule's diffraction spots.

Phase 3: Data Collection and Processing

Rationale: For this specific molecule, Copper (Cu) K


 radiation (

Å) is strictly preferred over Molybdenum (Mo) K

. The sulfur and chlorine atoms in the molecule exhibit a strong anomalous scattering signal (

) at the Cu wavelength, allowing for the definitive assignment of the absolute structure via the Flack parameter.
  • Collect a full sphere of data using

    
     and 
    
    
    
    scans to ensure >99% completeness.
  • Integrate the diffraction frames using software such as APEX or CrysAlisPro.

  • Self-Validation Checkpoint: Monitor the internal agreement factor (

    
    ). An 
    
    
    
    validates that the chosen unit cell is correct and the crystal is not twinned.

SCXRDPipeline Diffraction Diffraction Images (Frames) Integration Data Integration (Spot Finding/Indexing) Diffraction->Integration Scaling Scaling & Absorption Correction Integration->Scaling Solution Structure Solution (Intrinsic Phasing) Scaling->Solution Refinement Least-Squares Refinement (SHELXL) Solution->Refinement CIF Final CIF Generation Refinement->CIF

Step-by-step computational pipeline for SCXRD data processing and refinement.

Phase 4: Structure Solution (SHELXT/SHELXL)
  • Solve the phase problem using intrinsic phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Model all non-hydrogen atoms anisotropically. Place hydrogen atoms (especially the primary amine hydrogens) in calculated positions and refine using a riding model.

  • Self-Validation Checkpoint: A final

    
     value of < 5% and a Flack parameter near 0 (with an esd < 0.1) confirms a highly accurate, publishable 3D structure.
    

Conclusion

While NMR provides rapid confirmation of bulk purity and connectivity, validating the precise spatial geometry of [2-(morpholine-4-sulfonyl)phenyl]methanamine requires crystallographic techniques. SCXRD remains the most authoritative method when high-quality crystals can be grown. However, if crystallization yields only powders, modern MicroED workflows[2][3] now offer a highly robust, orthogonal rescue strategy to achieve the same atomic-level confidence.

References

  • Fisher Scientific. "CAS RN 918812-18-7 | Fisher Scientific" fishersci.de. 1

  • National Institutes of Health (NIH). "Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications - PMC" nih.gov. 2

  • ResearchGate. "MicroED in natural product and small molecule research | Request PDF" researchgate.net. 3

Sources

Reference Standards for [2-(morpholine-4-sulfonyl)phenyl]methanamine: A Technical Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for [2-(morpholine-4-sulfonyl)phenyl]methanamine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

[2-(morpholine-4-sulfonyl)phenyl]methanamine (CAS: 918865-07-3; HCl Salt: 918812-18-7) is a critical sulfonyl-benzylamine building block used frequently in the synthesis of Bcl-2 inhibitors and other sulfonamide-based therapeutics.[1][2][3]

In drug development, this intermediate is often the source of critical impurities—specifically residual morpholine (a nitrosamine precursor) and hydrolyzed sulfonyl chlorides . Most commercial sources provide this material as "Research Grade" (95-97%), which is insufficient for use as a Reference Standard in GMP-regulated impurity profiling.[2]

This guide compares the performance of Commercial Vendor Grades against In-House Qualified Reference Standards and provides a self-validating protocol to upgrade the former to the latter.

Part 1: The Hierarchy of Standards

For a non-compendial intermediate like [2-(morpholine-4-sulfonyl)phenyl]methanamine, you will not find a USP or EP primary standard.[2] You must establish your own hierarchy.

FeatureCommercial "Building Block" Grade Qualified Reference Standard (In-House)
Primary Use Synthesis starting material.[2]Quantitative analysis (Assay/Impurity).
Purity (HPLC) Typically >95% (Area %).>99.0% (w/w) (determined by qNMR).
Assay Method Titration (nonspecific) or HPLC Area%.qNMR (Traceable to NIST Internal Std).
Critical Impurities Often contains 1-3% morpholine salts.[2]Quantified & Limited (<0.1%).[4][5]
Water Content Variable (Hygroscopic HCl salt).Measured (KF) and factored into potency.
Regulatory Status Insufficient for GMP release testing.Compliant for ICH Q7/Q11 release testing.

Scientist’s Insight: Never use a vendor's "97%" Certificate of Analysis (CoA) value directly for quantitative calculations in a GMP setting. Vendor purity is often "Area %," which ignores inorganic salts, water, and residual solvents. A 97% area count could be 85% weight/weight potency.

Part 2: Critical Quality Attributes (CQAs) & Comparative Analysis

When qualifying this standard, three specific chemical liabilities must be addressed.

1. The Morpholine Risk (Nitrosamine Precursor)
  • Mechanism: The synthesis of this compound involves reacting 2-(chlorosulfonyl)benzonitrile (or similar) with morpholine. Excess morpholine often co-crystallizes with the amine salt.

  • Impact: Morpholine is a secondary amine.[4][5] In the presence of nitrites (common in reagents or excipients), it forms N-nitroso-morpholine (NMOR) , a potent carcinogen.

  • Standard Requirement: Your reference standard must be proven free of morpholine to accurately quantify it in samples.

2. Stability of the Sulfonamide Bond
  • Observation: Under acidic stress (common in HPLC mobile phases), the sulfonamide bond is relatively stable, but the benzylamine nitrogen is prone to oxidation if stored improperly.

  • Comparison:

    • Vendor Material: Often stored in clear glass; may show yellowing (oxidation).

    • Qualified Standard: Must be re-purified, stored under Argon at -20°C.[2]

3. Hygroscopicity of the HCl Salt
  • Data: The HCl salt (CAS 918812-18-7) is hygroscopic.[2]

  • Protocol: Water content must be determined by Karl Fischer (KF) titration at the time of use or packaged in single-use ampoules.

Part 3: Qualification Workflow (Visualized)

The following diagram outlines the decision tree for converting a commercial building block into a Qualified Primary Reference Standard.

ReferenceStandardQualification cluster_Identity Structural Certification cluster_Potency Potency Assignment (Mass Balance) Start Source Commercial Material (CAS 918812-18-7) CheckPurity Initial HPLC Purity Check (>98% Area?) Start->CheckPurity Purification Recrystallization (EtOH/Et2O or Prep-HPLC) CheckPurity->Purification No (<98%) Identity Identity Confirmation 1H-NMR, 13C-NMR, MS, IR CheckPurity->Identity Yes Purification->Identity qNMR qNMR (Internal Standard) Primary Assay Method Identity->qNMR Impurity Impurity Profiling (LC-MS + GC-HS) Identity->Impurity Water Water Content (Karl Fischer) Identity->Water ROI Residue on Ignition (Inorganics) Identity->ROI FinalCalc Calculate Potency (As Is) % Purity = (100 - %Imp - %Water - %Solvent) qNMR->FinalCalc Cross-Check Impurity->FinalCalc Water->FinalCalc ROI->FinalCalc Release Release as Primary Reference Standard (Valid for 12 Months) FinalCalc->Release

Caption: Workflow for qualifying [2-(morpholine-4-sulfonyl)phenyl]methanamine as an internal Primary Reference Standard.

Part 4: Experimental Protocols
Experiment A: Purity Analysis by HPLC-UV

This method separates the main peak from the likely "des-morpholine" hydrolysis products and the oxidized benzylamine impurities.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Sulfonamide absorption) and 254 nm (Phenyl ring).

  • Temperature: 30°C.

  • Acceptance Criteria: Main peak retention time ~8-10 min. Resolution > 2.0 from nearest impurity.

Experiment B: Potency Assignment via qNMR (The "Gold Standard")

Since no pharmacopeial standard exists, you must assign potency using Quantitative NMR (qNMR).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.

  • Solvent: DMSO-d6 (ensures solubility of the sulfonamide and salt forms).

  • Procedure:

    • Accurately weigh ~10 mg of the [2-(morpholine-4-sulfonyl)phenyl]methanamine sample (

      
      ).[2]
      
    • Accurately weigh ~10 mg of the Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (relaxation delay) ≥ 30 seconds (to ensure full relaxation).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[4]
Experiment C: Residual Morpholine Check (GC-MS)
  • Derivatization: Not usually required for morpholine if using a polar column, but derivatization with tosyl chloride can improve sensitivity.

  • Column: DB-WAX or equivalent polar column.[2]

  • Detection: SIM mode (m/z 87 for morpholine).

  • Limit: NMT 0.1% (or lower depending on nitrosamine risk assessment).

Part 5: Data Presentation & Specifications

When creating your Internal Reference Standard CoA, these are the specifications you should target compared to a typical Vendor CoA.

TestTypical Vendor CoARequired Reference Standard Spec
Appearance Off-white to yellow powderWhite to off-white crystalline powder
Identification 1H-NMR (Conforms)1H-NMR, MS, IR (All Conform)
HPLC Purity ≥ 95.0% (Area)≥ 99.0% (Area)
Residual Morpholine Not Tested< 1000 ppm (0.1%)
Water (KF) Not TestedReport Value (Typically <1.0%)
Assay (Potency) Not Reported98.0% – 102.0% (w/w)
References
  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. Link

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • FDA Guidance: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Link

  • PubChem: Compound Summary for CAS 918812-18-7. National Library of Medicine. Link

Sources

Spectroscopic Comparison of Morpholine-Sulfonyl Analogs: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine-sulfonyl derivatives (arylsulfonylmorpholines) represent a privileged class of pharmacophores widely embedded in modern medicinal chemistry. They are critical structural motifs in antimicrobial agents, SHIP1 activators, and targeted kinase inhibitors[1][2]. The sulfonamide linkage offers excellent metabolic stability and acts as a robust hydrogen bond acceptor, while the morpholine ring finely tunes the molecule's lipophilicity, basicity, and pharmacokinetic profile.

Differentiating between structural analogs during drug development requires rigorous spectroscopic profiling. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the spectroscopic properties (NMR, IR) of morpholine-sulfonyl analogs, alongside the step-by-step, self-validating experimental workflows necessary for their synthesis and characterization.

Structural Dynamics and Electronic Effects

The spectroscopic signatures of morpholine-sulfonyl analogs are fundamentally dictated by the electronic nature of the N–S bond. X-ray crystallographic and spectroscopic studies reveal that the morpholine nitrogen in these systems does not adopt a standard tetrahedral geometry; instead, it exhibits a flattened pyramidal geometry [3].

This conformational shift is driven by exocyclic conjugation—specifically,


 orbital interactions and negative hyperconjugation (the anomeric effect) between the nitrogen lone pair and the highly electron-withdrawing sulfonyl group[3].

Variable-temperature (Dynamic)


H NMR spectroscopy demonstrates that the morpholine ring undergoes rapid chair-to-chair inversion at room temperature. The free energy barrier (

) for this inversion typically ranges from 9.2 to 10.3 kcal/mol[3]. The electronic nature of the aryl group directly modulates this barrier: introducing strongly electron-withdrawing groups on the aryl ring increases N–S conjugation, which stabilizes the planar transition state and consequently lowers the inversion barrier[3].

Logic N1 Electron-Withdrawing Aryl Substituent N2 Enhanced N-S Bond Conjugation N1->N2 Inductive Pull N3 Flattened Pyramidal Nitrogen Geometry N2->N3 d-p Orbital Interaction N4 Lower Ring Inversion Barrier (ΔG‡) N3->N4 Transition State Stabilization

Fig 1. Causal relationship between aryl electronic effects and morpholine ring inversion barriers.

Comparative Spectroscopic Signatures

The structural elucidation of morpholine-sulfonyl analogs relies on distinct chemical shifts and vibrational frequencies that respond predictably to structural variations.

H and C NMR Spectroscopy

The morpholine ring presents a highly characteristic


 or 

spin system in

H NMR.
  • O-CH

    
     Protons:  Due to the high electronegativity of the adjacent oxygen atom, these protons resonate downfield, typically presenting as a triplet around 3.60–3.75 ppm [2][4][5].
    
  • N-CH

    
     Protons:  Despite being adjacent to the sulfonamide nitrogen, these protons resonate further upfield at 2.80–3.05 ppm [2][4][5].
    
  • 
    C NMR:  The O-CH
    
    
    
    carbons appear consistently around 65.0–67.5 ppm , while the N-CH
    
    
    carbons are observed at 42.0–56.0 ppm [2][4][5]. Variations in the aryl substituent primarily affect the N-CH
    
    
    shifts via inductive and resonance effects transmitted through the sulfonyl group.
Infrared (IR) Spectroscopy

The sulfonyl group (SO


) is easily identifiable by two intense stretching bands that dominate the IR spectrum:
  • Asymmetric Stretch (

    
    ):  1320–1350 cm
    
    
    
    [2][4].
  • Symmetric Stretch (

    
    ):  1150–1170 cm
    
    
    
    [2].
Table 1: Spectroscopic Data Comparison of Selected Analogs
Compound Analog

H NMR (Morpholine Protons)

C NMR (Morpholine Carbons)
IR (SO

asym. stretch)
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(thiazol-2-ylamino)acetamide [5]3.61 ppm (t, 4H, O-CH

)2.83 ppm (t, 4H, N-CH

)
67.0 ppm (O-CH

)46.3 ppm (N-CH

)
~1332 cm

4-((4-chlorophenyl)sulfonyl)morpholine [4]3.68 ppm (t, 4H, O-CH

)2.91 ppm (t, 4H, N-CH

)
67.5 ppm (O-CH

)55.9 ppm (N-CH

)
1336 cm

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine [2]3.64 ppm (t, 4H, O-CH

)3.01 ppm (t, 4H, N-CH

)
48.0 ppm (N-CH

)
1327 cm

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and advanced spectroscopic characterization of these analogs.

Workflow A Arylsulfonyl Chloride + Morpholine B Nucleophilic Substitution A->B DIPEA, DCM, 0 °C C Arylsulfonylmorpholine Analog B->C Aqueous Workup D 1H/13C NMR (Chemical Shifts) C->D Structural ID E Dynamic NMR (Ring Inversion) C->E Kinetics (ΔG‡)

Fig 2. Experimental workflow for the synthesis and spectroscopic validation of morpholine analogs.
Protocol 1: General Synthesis of Arylsulfonylmorpholines[6]

This protocol utilizes a highly efficient nucleophilic substitution pathway, optimized to prevent di-substitution and thermal degradation.

  • Reagent Preparation: Dissolve the target arylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and cool the reaction flask to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing as a nucleophile. Cooling to 0 °C controls the exothermic nucleophilic attack, preventing the formation of undesired degradation products.

  • Amine Addition: Add morpholine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Causality: Dropwise addition maintains a low localized concentration of the amine, minimizing heat spikes and preventing the formation of side products.

  • Self-Validating Quench & Workup: Monitor the reaction via TLC (Hexanes/EtOAc). Once the sulfonyl chloride spot disappears, quench with saturated aqueous NaHCO

    
    . Extract with DCM, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
    • Causality: The mildly basic NaHCO

      
       wash selectively protonates and removes residual HCl and unreacted morpholine (which is highly water-soluble), leaving the pure, highly organic arylsulfonylmorpholine isolated in the DCM layer.
      
Protocol 2: Dynamic NMR (DNMR) for Ring Inversion Kinetics[3]

Standard NMR at room temperature only shows a time-averaged structure. DNMR is required to calculate the exact thermodynamic barrier (


) of the morpholine ring inversion.
  • Sample Preparation: Dissolve 10–15 mg of the purified arylsulfonylmorpholine in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD

    
    Cl
    
    
    
    or DMF-
    
    
    ).
    • Causality: A high concentration ensures an excellent signal-to-noise ratio necessary for precise lineshape analysis. CD

      
      Cl
      
      
      
      is chosen because it remains liquid at the ultra-low temperatures required to "freeze" the morpholine ring conformation on the NMR timescale.
  • Temperature Calibration: Calibrate the NMR probe temperature using a neat methanol standard prior to analyzing the sample.

    • Causality: Instrument thermocouples often deviate at extreme temperatures. The chemical shift difference between methanol's OH and CH

      
       protons is strictly temperature-dependent, providing a self-validating, exact temperature measurement.
      
  • Variable-Temperature Acquisition: Acquire standard 1D

    
    H NMR spectra starting at 298 K. Gradually lower the temperature in 10 K increments, reducing to 5 K increments as you approach the coalescence temperature (
    
    
    
    ).
    • Causality: Stepwise cooling allows the observation of the time-averaged broad singlet (at RT) splitting into distinct axial and equatorial signals as the thermal energy drops below the inversion activation barrier (

      
      ).
      
  • Lineshape Analysis: Extract the rate constant (

    
    ) at 
    
    
    
    and apply the Eyring equation to calculate the free energy of activation (
    
    
    ).

References

  • Title: Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl)
  • Title: Synthesis of 4-((4-substitutedphenyl)sufonyl)
  • Title: Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials Source: Arabian Journal of Chemistry URL
  • Title: Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators Source: PMC - NIH URL
  • Title: Dynamic (1)
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL

Sources

Benchmarking the Biological Activity of[2-(morpholine-4-sulfonyl)phenyl]methanamine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The chemical building block [2-(morpholine-4-sulfonyl)phenyl]methanamine (CAS RN: 918812-18-7) has emerged as a highly versatile pharmacophore in modern drug discovery [1]. The unique physicochemical profile of this moiety—combining the hydrogen-bonding capacity of a sulfonamide with the aqueous kinetic solubility conferred by the morpholine ring—makes it an ideal structural anchor.

This guide objectively benchmarks the biological performance of derivatives containing this moiety across two distinct therapeutic frontiers: Oncology (as PFKFB3 kinase inhibitors) and Hematology (as Ferroportin inhibitors). By comparing these derivatives against industry-standard alternatives, we provide actionable data and self-validating experimental protocols for drug development professionals.

Therapeutic Axis 1: Oncology (PFKFB3 Kinase Inhibition)

Mechanistic Rationale

In oncology, the "Warburg effect" describes the dependency of solid tumors on aerobic glycolysis for energy and biomass production. A critical driver of this pathway is the ubiquitous, hypoxia-induced enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) . PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-BP), an allosteric activator of PFK-1, the rate-limiting enzyme in glycolysis.

Derivatives utilizing the[2-(morpholine-4-sulfonyl)phenyl]methanamine scaffold—specifically N-aryl 6-aminoquinoxalines—act as potent, ATP-competitive inhibitors of PFKFB3. The morpholinosulfonyl group plays a critical role in anchoring the molecule within the ATP-binding pocket via hydrogen bonding with ASN163 and SER152 [2].

PFKFB3_Pathway G Glucose F6P Fructose-6-Phosphate (F6P) G->F6P F26BP Fructose-2,6-bisphosphate (F-2,6-BP) F6P->F26BP Catalyzed by PFKFB3 F16BP Fructose-1,6-bisphosphate (F-1,6-BP) F6P->F16BP Catalyzed by PFK-1 PFKFB3 PFKFB3 Enzyme PFK1 PFK-1 Enzyme F26BP->PFK1 Allosteric Activation Lactate Lactate (Warburg Effect) F16BP->Lactate Inhibitor Morpholinosulfonyl Derivative Inhibitor->PFKFB3 ATP-competitive Inhibition

Logical relationship of PFKFB3-driven glycolysis and the inhibitory mechanism of the derivative.

Performance Benchmarking

To evaluate the efficacy of morpholinosulfonyl-quinoxaline derivatives, we benchmark them against established first- and second-generation PFKFB3 inhibitors: 3PO and PFK15 .

Inhibitor ClassRepresentative CompoundTarget IC₅₀ (Biochemical)Cellular F-2,6-BP IC₅₀ (HCT116)Target Engagement Modality
First-Generation 3PO> 10 µM~ 25.0 µMF-6-P Competitive
Second-Generation PFK15200 nM1.5 µMF-6-P Competitive
Morpholinosulfonyl Derivative N-aryl 6-aminoquinoxaline [2]14 nM 0.49 µM ATP Competitive

Data Synthesis: The morpholinosulfonyl derivative demonstrates a logarithmic improvement in biochemical affinity and sub-micromolar cellular efficacy compared to legacy standards[3].

Validated Protocol: PFKFB3 Kinase Activity & F-2,6-BP Quantification

Causality & Integrity: To ensure the assay genuinely reflects competitive inhibition at the ATP-binding pocket, the ATP concentration must be strictly maintained at its Michaelis constant (


, ~20 µM). Exceeding the 

artificially inflates the apparent IC₅₀ of competitive inhibitors, masking the true binding affinity of the morpholinosulfonyl moiety. Measuring intracellular F-2,6-BP rather than mere cell viability ensures the readout is a self-validating metric of on-target mechanistic engagement.
  • Enzyme Preparation: Incubate 5 nM recombinant human PFKFB3 with the morpholinosulfonyl derivative (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a substrate mix containing 20 µM ATP (at

    
    ) and 100 µM Fructose-6-Phosphate (F-6-P).
    
  • Kinase Reaction: Incubate for 30 minutes at 37°C. Terminate the reaction by heating at 90°C for 2 minutes.

  • Cellular Assay (HCT116): Seed HCT116 colon carcinoma cells at

    
     cells/well. Treat with the derivative for 4 hours.
    
  • Metabolite Extraction: Lyse cells using 0.1 N NaOH, neutralize with acetic acid, and quantify intracellular F-2,6-BP using a coupled enzymatic assay relying on PFK-1 activation and NADH oxidation (measured at 340 nm).

Therapeutic Axis 2: Hematology (Ferroportin Inhibition)

Mechanistic Rationale

In iron metabolism disorders such as β-thalassemia and hereditary hemochromatosis, suppressed levels of the hormone hepcidin lead to excessive iron absorption via ferroportin , the sole cellular iron exporter in mammals.

Derivatives incorporating the[2-(morpholine-4-sulfonyl)phenyl]methanamine moiety (e.g., specific thiazole-carboxamides) act as potent ferroportin inhibitors. They compete with endogenous hepcidin for binding to the ferroportin channel, inducing its internalization and degradation, thereby trapping iron intracellularly and preventing systemic iron overload [4].

Ferroportin_Workflow Step1 1. Seed J774 Macrophages (Endogenous Ferroportin) Step2 2. Iron Pre-treatment (Upregulate Ferroportin) Step1->Step2 Step3 3. Add Morpholinosulfonyl Derivative (Competitor) Step2->Step3 Step4 4. Add TMR-Hepcidin (Fluorescent Tracer) Step3->Step4 Step5 5. Wash & Lyse Cells (Remove Unbound Tracer) Step4->Step5 Step6 6. Quantify Intracellular Fluorescence (IC50) Step5->Step6

Step-by-step workflow for the TMR-hepcidin competitive internalization assay in J774 cells.

Performance Benchmarking

We benchmark the morpholinosulfonyl-thiazole derivative against the natural peptide mimetic Minihepcidin (PR73) and the first-in-class clinical oral ferroportin inhibitor Vamifeport (VIT-2763) [5].

Inhibitor ClassRepresentative CompoundModalityHepcidin Competition IC₅₀Oral Bioavailability
Peptide Mimetic Minihepcidin (PR73)Peptide~ 10 nMLow (Parenteral)
Clinical Standard Vamifeport (VIT-2763)Small Molecule9 nM ± 5 nMHigh
Morpholinosulfonyl Derivative Thiazole-carboxamide [4]Small Molecule< 10 nM Moderate / High

Data Synthesis: The morpholinosulfonyl derivative matches the picomolar/low-nanomolar potency of endogenous peptide mimetics while retaining the favorable pharmacokinetic profile of small molecules like Vamifeport, making it a highly competitive candidate for oral formulation.

Validated Protocol: TMR-Hepcidin Competitive Internalization Assay

Causality & Integrity: J774 murine macrophages are explicitly selected over recombinant HEK293 models because they endogenously express ferroportin and accurately replicate the physiological intracellular iron-sensing machinery. Pre-treatment with ferric ammonium citrate (FAC) is mandatory to upregulate ferroportin expression to a detectable baseline prior to hepcidin competition. The use of fluorescent TMR-hepcidin creates a self-validating system: a decrease in fluorescence directly correlates with the derivative successfully occupying the ferroportin binding site.

  • Cell Seeding & Priming: Seed J774 macrophages in 96-well plates at

    
     cells/well. Incubate overnight. Pre-treat cells with 100 µM Ferric Ammonium Citrate (FAC) for 16 hours to induce maximal endogenous ferroportin expression.
    
  • Compound Incubation: Wash cells with PBS to remove extracellular iron. Add the morpholinosulfonyl derivative (serially diluted from 1 µM to 0.01 nM in assay medium) and incubate for 15 minutes at 37°C.

  • Tracer Competition: Add 25 nM of 6-carboxytetramethylrhodamine-labeled hepcidin (TMR-hepcidin) directly to the wells. Incubate for exactly 1 hour at 37°C to allow for competitive binding and internalization.

  • Washing: Wash cells rigorously three times with ice-cold PBS to halt internalization and remove all unbound TMR-hepcidin.

  • Lysis & Readout: Lyse cells using RIPA buffer. Transfer lysates to a black opaque microplate and quantify fluorescence (Excitation: 540 nm / Emission: 580 nm) using a microplate reader. Calculate the IC₅₀ based on the concentration-dependent decrease in fluorescence.

References

  • Fisher Scientific. 2-(Morpholinosulfonyl)benzylamine hydrochloride, 97%. Retrieved from[Link]

  • Google Patents (WO2016180537A1).Substituted quinoxaline derivatives.
  • PubMed (Bioorganic & Medicinal Chemistry Letters). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. Retrieved from[Link]

  • Google Patents (WO2017068089A2).Novel ferroportin inhibitors.
  • Journal of Clinical Investigation. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia. Retrieved from[Link]

Elemental Analysis for the Validation of [2-(morpholine-4-sulfonyl)phenyl]methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Elemental analysis serves as a cornerstone of this validation process, providing a fundamental and quantitative measure of a compound's elemental composition. This guide offers an in-depth technical comparison for the validation of [2-(morpholine-4-sulfonyl)phenyl]methanamine, a compound of interest for researchers in medicinal chemistry. We will delve into the theoretical and practical aspects of elemental analysis, compare the target compound with a key structural isomer, and provide the necessary protocols for robust validation, thereby ensuring the scientific integrity of research findings.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis, specifically CHNS analysis, is a highly reliable and cost-effective technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique is predicated on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products. For a synthesized compound like [2-(morpholine-4-sulfonyl)phenyl]methanamine, this analysis is not merely a procedural step but a foundational pillar of its characterization. It provides a direct and empirical assessment of its atomic makeup, which is essential for confirming its molecular formula and, by extension, its molecular weight. A successful elemental analysis, where the experimental values align closely with the theoretical percentages, provides strong evidence of the compound's purity and structural integrity.

Theoretical Elemental Composition of [2-(morpholine-4-sulfonyl)phenyl]methanamine

The first step in the validation process is the calculation of the theoretical elemental composition based on the compound's molecular formula. For [2-(morpholine-4-sulfonyl)phenyl]methanamine, the molecular formula is C₁₁H₁₆N₂O₃S.

The molecular weight of C₁₁H₁₆N₂O₃S is calculated as follows:

  • Carbon (C): 11 × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 16 × 1.008 g/mol = 16.128 g/mol

  • Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol

  • Sulfur (S): 1 × 32.065 g/mol = 32.065 g/mol

Total Molecular Weight: 256.325 g/mol

From these values, the theoretical percentage of each element can be determined:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01111132.12151.54
Hydrogen (H)1.0081616.1286.29
Nitrogen (N)14.007228.01410.93
Sulfur (S)32.065132.06512.51

Experimental Validation via Combustion Analysis

The experimental determination of the elemental composition is typically performed using a CHNS analyzer. This automated technique is based on the principle of dynamic flash combustion.

Experimental Workflow:

Caption: Workflow for Elemental Analysis by Combustion.

Detailed Protocol:
  • Sample Preparation: Accurately weigh 1-3 mg of the purified [2-(morpholine-4-sulfonyl)phenyl]methanamine sample into a tin capsule using a calibrated microbalance. The exact weight must be recorded with high precision as it is critical for the final calculation.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically around 1000°C) within the CHNS analyzer. In the presence of a pulse of pure oxygen, the sample undergoes rapid and complete combustion.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are carried by a stream of inert gas (usually helium) through a series of columns. These columns are packed with reagents that facilitate the reduction of nitrogen oxides to N₂ and then separate the individual gases.

  • Detection: The separated gases are then passed through a thermal conductivity detector (TCD). The TCD measures the change in the thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Analysis: The instrument's software integrates the signal peaks and, using a calibration curve generated from a known standard (e.g., acetanilide), calculates the percentage of each element (C, H, N, and S) in the original sample.

Acceptance Criteria and Trustworthiness

For a new compound to be considered pure and its molecular formula validated, the experimentally determined elemental percentages should be in close agreement with the theoretical values. According to guidelines often cited in reputable chemistry journals, such as the Journal of the American Chemical Society, the experimental values should be within ±0.4% of the calculated theoretical values.[1]

Self-Validating System: The trustworthiness of this protocol is ensured by several factors:

  • Calibration: The instrument is calibrated with a certified standard of known elemental composition, ensuring the accuracy of the measurements.

  • Replicates: Analyzing multiple samples of the same compound allows for the assessment of the precision and reproducibility of the results.

  • Purity of Sample: The accuracy of the elemental analysis is directly dependent on the purity of the sample. Therefore, prior purification of the compound by methods such as recrystallization or chromatography is essential.

Comparative Analysis: The Importance of Isomeric Distinction

To highlight the specificity and power of elemental analysis, it is instructive to compare [2-(morpholine-4-sulfonyl)phenyl]methanamine with its structural isomer, [4-(morpholine-4-sulfonyl)phenyl]methanamine .

Caption: Structural Isomers with Identical Elemental Composition.

Both isomers share the same molecular formula, C₁₁H₁₆N₂O₃S, and therefore, the same theoretical elemental composition.

ElementTheoretical Percentage (%)
Carbon (C)51.54
Hydrogen (H)6.29
Nitrogen (N)10.93
Sulfur (S)12.51

This comparison underscores a critical point: while elemental analysis is essential for confirming the molecular formula and purity, it cannot distinguish between structural isomers. The differentiation between the ortho-substituted [2-(morpholine-4-sulfonyl)phenyl]methanamine and the para-substituted [4-(morpholine-4-sulfonyl)phenyl]methanamine would require other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can elucidate the connectivity of atoms within the molecule.

However, if a researcher synthesizes a compound expected to be the 2-substituted isomer and the elemental analysis results are within the acceptable ±0.4% range, it provides strong confidence that the compound is at least of the correct molecular formula and is of high purity. This data, in conjunction with spectroscopic data (NMR, IR, MS), builds a comprehensive and irrefutable validation of the target molecule's identity and quality.

Conclusion

The validation of a novel compound such as [2-(morpholine-4-sulfonyl)phenyl]methanamine is a multi-faceted process where elemental analysis plays a crucial, non-negotiable role. It provides a direct, quantitative measure of the elemental composition, which is fundamental to confirming the molecular formula and assessing purity. By adhering to a rigorous experimental protocol and comparing the results against the theoretical values within the accepted tolerance of ±0.4%, researchers can establish a high degree of confidence in their synthesized material. While elemental analysis alone cannot differentiate between isomers, it is an indispensable part of the comprehensive analytical data package required to unequivocally characterize a new chemical entity. This guide provides the framework for researchers, scientists, and drug development professionals to effectively utilize elemental analysis as a tool for ensuring the scientific integrity and validity of their work.

References

  • PubChem. [4-(morpholine-4-sulfonyl)phenyl]methanamine. National Center for Biotechnology Information. [Link][2]

  • PubChem. (2-(Morpholin-4-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link][3]

  • Elementar. Elemental analysis: operation & applications. [Link][4]

  • Dick, G. R., et al. (2015). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry, 80(15), 7475-7481. [Link][1]

  • Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135. [Link][5]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link][6]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][7]

  • VELP Scientifica. (2026, February 12). The World's First CHNS Macro Elemental Analyzer with Crucible Technology. [Link][8]

  • Jumal, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. [Link][9]

  • Request PDF. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link][10]

  • Thermo Fisher Scientific. Elemental Analysis: CHNS/O characterization of polymers and plastics. [Link][11]

  • PubChem. 4-(Phenylsulfonyl)morpholine. National Center for Biotechnology Information. [Link][12]

  • PubChem. 4-((4-Methylphenyl)sulphonyl)morpholine. National Center for Biotechnology Information. [Link][13]

  • SpectraBase. (4-Ethoxy-benzylidene)-[4-(morpholine-4-sulfonyl)-phenyl]-amine. [Link][14]

  • Euromedex. Certificate of Analysis - MOPS. [Link][15]

  • NCK. Certificate of Analysis - PMO-C. [Link][16]

Sources

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Reactant of Route 1
[2-(morpholine-4-sulfonyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(morpholine-4-sulfonyl)phenyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.